RK-582
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H35FN6O3 |
|---|---|
分子量 |
510.6 g/mol |
IUPAC 名称 |
6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-4-fluoro-1-methyl-1'-(8-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C27H35FN6O3/c1-16-14-34(15-17(2)37-16)18-12-20(28)22-21(13-18)32(4)25(36)27(22)7-10-33(11-8-27)26-29-23-19(24(35)30-26)6-5-9-31(23)3/h12-13,16-17H,5-11,14-15H2,1-4H3,(H,29,30,35)/t16-,17+ |
InChI 键 |
KZUPFZKALLNBBV-CALCHBBNSA-N |
手性 SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=CC3=C(C(=C2)F)C4(CCN(CC4)C5=NC6=C(CCCN6C)C(=O)N5)C(=O)N3C |
规范 SMILES |
CC1CN(CC(O1)C)C2=CC3=C(C(=C2)F)C4(CCN(CC4)C5=NC6=C(CCCN6C)C(=O)N5)C(=O)N3C |
产品来源 |
United States |
Foundational & Exploratory
The Mechanism of Action of RK-582: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RK-582 is a potent and selective, orally bioavailable small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2] Its primary mechanism of action involves the disruption of the Wnt/β-catenin signaling pathway, a critical pathway implicated in the pathogenesis of numerous cancers, particularly colorectal cancer.[3][4] By inhibiting tankyrase, this compound prevents the degradation of Axin, a key component of the β-catenin destruction complex. This leads to the subsequent ubiquitination and proteasomal degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes and suppressing tumor growth.[3][5] Preclinical studies have demonstrated its efficacy in mouse xenograft models, and it is currently being investigated in Phase I clinical trials for unresectable advanced or recurrent colorectal cancer.[1][6]
Core Mechanism of Action: Inhibition of Tankyrase and Stabilization of the β-Catenin Destruction Complex
The canonical Wnt signaling pathway is tightly regulated by the β-catenin destruction complex, which consists of Axin, Adenomatous Polyposis Coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α). In the absence of a Wnt ligand, this complex phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.
Tankyrase 1 and 2 promote the degradation of Axin by catalyzing its poly(ADP-ribosyl)ation (PARylation), which signals for its ubiquitination and proteasomal degradation.[7][8] This destabilization of the destruction complex leads to the accumulation of β-catenin, its translocation to the nucleus, and the activation of Wnt target genes that drive cell proliferation.
This compound acts as a competitive inhibitor at the nicotinamide-binding site of tankyrases.[3] By inhibiting TNKS1 and TNKS2, this compound prevents the PARylation of Axin.[3] This leads to the stabilization and accumulation of Axin, thereby enhancing the activity of the β-catenin destruction complex.[1][3] The stabilized complex efficiently phosphorylates β-catenin, leading to its degradation and the subsequent downregulation of Wnt signaling.[2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo potency data for this compound.
| Target | IC₅₀ (nM) | Assay Type |
| TNKS1/PARP5A | 36.1[9], 39.1[2] | Enzymatic Assay |
| TNKS2 | 36.2[2] | Enzymatic Assay |
| PARP1 | 18168[9] | Enzymatic Assay |
Table 1: In vitro inhibitory activity of this compound against PARP family enzymes.
| Cell Line | Parameter | Value (µM) |
| COLO-320DM (Rectal Cancer) | GI₅₀ | 0.23[9] |
| HEK293 | TCF Reporter IC₅₀ | 0.0003[2] |
| DLD-1 | TCF Reporter IC₅₀ | 0.0031[2] |
Table 2: In vitro cellular activity of this compound.
| Model | Dosing | Effect |
| COLO-320DM Mouse Xenograft | 10 or 20 mg/kg, twice daily (oral or i.p.) | Robust tumor growth inhibition[2] |
Table 3: In vivo efficacy of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Caption: General experimental workflow for the evaluation of this compound.
Key Experimental Protocols
Detailed experimental protocols are outlined in the primary literature, specifically in Shirai F et al., J Med Chem. 2020 Apr 23;63(8):4183-4204. The following provides an overview of the methodologies employed.
In Vitro Tankyrase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against tankyrase 1 and 2.
-
General Procedure: Recombinant human tankyrase 1 or 2 is incubated with the substrate, biotinylated NAD⁺, and a histone substrate in the presence of varying concentrations of this compound. The extent of PARylation is quantified, typically using an ELISA-based method with streptavidin-HRP to detect the incorporated biotinylated ADP-ribose. The IC₅₀ value is calculated from the dose-response curve.
Cell-Based Wnt/β-catenin Reporter Assay
-
Objective: To measure the functional inhibition of the Wnt/β-catenin signaling pathway in a cellular context.
-
General Procedure: A cell line (e.g., HEK293 or DLD-1) is co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization). Cells are then treated with different concentrations of this compound. Luciferase activity is measured, and the IC₅₀ is determined as the concentration of this compound that causes a 50% reduction in reporter gene activity.
Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
-
General Procedure: Cancer cells, such as the colorectal cancer cell line COLO-320DM, are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as the MTT assay, which measures mitochondrial metabolic activity. The GI₅₀ (concentration for 50% growth inhibition) is then calculated.
Western Blot Analysis for Biomarkers
-
Objective: To confirm the mechanism of action by observing changes in the protein levels of key pathway components.
-
General Procedure: Cells are treated with this compound for various times. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for Axin2 and β-catenin, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using chemiluminescence, and band intensities are quantified to determine changes in protein levels.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
General Procedure: Immunodeficient mice are subcutaneously implanted with human colorectal cancer cells (e.g., COLO-320DM). Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. This compound is administered orally or intraperitoneally at specified doses and schedules. Tumor volume and body weight are monitored regularly. At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., Western blotting for Axin and β-catenin).
Conclusion
This compound is a promising therapeutic agent that selectively targets the Wnt/β-catenin signaling pathway through the inhibition of tankyrase 1 and 2. Its mechanism of action, involving the stabilization of Axin and subsequent degradation of β-catenin, is well-supported by preclinical data. The ongoing clinical development of this compound will be crucial in determining its therapeutic potential for patients with colorectal cancer and potentially other Wnt-driven malignancies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound | TNKS inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. mediso.mhlw.go.jp [mediso.mhlw.go.jp]
- 5. ncc.go.jp [ncc.go.jp]
- 6. Japanâs first investigator-initiated phase I clinical trials of a tankyrase inhibitor launched | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Formation of Tankyrase Inhibitor-Induced Degradasomes Requires Proteasome Activity | PLOS One [journals.plos.org]
- 9. medchemexpress.com [medchemexpress.com]
RK-582: A Selective Tankyrase Inhibitor for Wnt/β-Catenin-Driven Cancers
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Tankyrase (TNKS) enzymes, TNKS1 and TNKS2, are key positive regulators of this pathway. They mediate the poly(ADP-ribosyl)ation (PARsylation) of AXIN, a scaffold protein in the β-catenin destruction complex, leading to its ubiquitination and proteasomal degradation. This destabilization of the destruction complex results in the accumulation and nuclear translocation of β-catenin, driving the transcription of oncogenic target genes. RK-582 is a potent and selective, orally bioavailable, spiroindoline-based small molecule inhibitor of tankyrases, representing a promising therapeutic strategy for cancers dependent on hyperactivated Wnt/β-catenin signaling.[1][2][3][4]
This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity, and the experimental protocols for its evaluation.
Quantitative Data Presentation
The following tables summarize the in vitro efficacy and selectivity of this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Target/Assay | IC50/GI50 (nM) | Cell Line/System | Description | Reference(s) |
| Biochemical Activity | ||||
| TNKS1 (PARP5A) | 36.1 - 39.1 | Recombinant Human Enzyme | Inhibition of TNKS1 catalytic activity. | [1][2] |
| TNKS2 (PARP5B) | 36.2 | Recombinant Human Enzyme | Inhibition of TNKS2 catalytic activity. | [2] |
| Cellular Activity | ||||
| TCF Reporter Assay | 0.3 | HEK293 | Inhibition of Wnt/β-catenin signaling reporter activity. | [2] |
| TCF Reporter Assay | 3.1 | DLD-1 | Inhibition of Wnt/β-catenin signaling reporter activity. | [2] |
| Antiproliferative Activity | ||||
| Growth Inhibition | 35 | COLO-320DM | Growth inhibition (GI50) measured by MTT assay. | [2] |
| Growth Inhibition | 230 | COLO-320DM | Growth inhibition (GI50) measured after 24 hours. | [1] |
Table 2: Selectivity Profile of this compound
| Target | IC50 (nM) | Selectivity vs. TNKS1 (Fold) | Description | Reference(s) |
| PARP1 | 18,168 | >200 | This compound demonstrates high selectivity for tankyrases over PARP1.[1][2] | [1][2] |
| PARP2 | >200-fold selectivity | >200 | No significant inhibition of PARP2 activity was observed.[2] | [2] |
| PARP10 | >200-fold selectivity | >200 | No significant inhibition of PARP10 mono(ADP-ribosyl)ation activity.[2] | [2] |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting tankyrase, which leads to the stabilization of the β-catenin destruction complex. The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Wnt/β-catenin signaling and this compound mechanism.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Biochemical Tankyrase Inhibition Assay
This assay directly measures the enzymatic activity of tankyrase and its inhibition by this compound.
Principle: The assay quantifies the poly(ADP-ribosyl)ation of a substrate (e.g., histone) by recombinant tankyrase using biotinylated NAD+ as a co-substrate. The incorporated biotin is then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Materials:
-
Recombinant human Tankyrase 1 or 2
-
Histone (e.g., H4)
-
Biotinylated NAD+
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add assay buffer containing histone to all wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Add recombinant tankyrase enzyme to all wells except the negative control wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding assay buffer containing biotinylated NAD+.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add streptavidin-HRP diluted in a suitable buffer.
-
Incubate for 30 minutes at room temperature.
-
Add the chemiluminescent HRP substrate.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
TCF/LEF Luciferase Reporter Assay
This cell-based assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.
Principle: A reporter cell line (e.g., HEK293 or DLD-1) is engineered to express luciferase under the control of a TCF/LEF responsive promoter. Inhibition of tankyrase by this compound leads to decreased β-catenin levels, resulting in reduced luciferase expression.
Materials:
-
HEK293 or DLD-1 cells stably or transiently transfected with a TCF/LEF luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound dissolved in DMSO.
-
Wnt3a conditioned medium or recombinant Wnt3a (optional, for stimulating the pathway).
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
White, clear-bottom 96-well microplates.
-
Luminometer.
Procedure:
-
Seed the TCF/LEF reporter cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control). If pathway stimulation is required, add Wnt3a.
-
Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the luminescence using a luminometer.
-
Normalize the data and calculate the IC50 value.
Cell Proliferation (MTT) Assay
This assay determines the effect of this compound on the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified spectrophotometrically.
Materials:
-
COLO-320DM or other relevant cancer cell lines.
-
Cell culture medium.
-
This compound dissolved in DMSO.
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed cells into a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 72-96 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the GI50 value.
Western Blot Analysis of AXIN2 and β-catenin
This method is used to assess the pharmacodynamic effects of this compound on target proteins.
Principle: Western blotting allows for the detection and quantification of specific proteins in cell lysates. Inhibition of tankyrase by this compound is expected to increase the protein levels of AXIN2 and decrease the levels of active β-catenin.
Materials:
-
COLO-320DM cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against AXIN2, β-catenin, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Treat COLO-320DM cells with this compound or DMSO for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a selective tankyrase inhibitor like this compound.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. chondrex.com [chondrex.com]
- 4. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
The Role of RK-582 in Wnt/β-catenin Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. RK-582 has emerged as a potent and selective small molecule inhibitor of this pathway, offering a promising therapeutic avenue. This technical guide provides an in-depth overview of the role of this compound in the Wnt/β-catenin signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows. This compound acts as a tankyrase inhibitor, preventing the PARsylation-dependent degradation of Axin, a key component of the β-catenin destruction complex. This leads to the suppression of β-catenin levels and the subsequent downregulation of Wnt target genes, ultimately inhibiting cancer cell growth.
Introduction to Wnt/β-catenin Signaling and this compound
The canonical Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of a Wnt ligand to its receptor Frizzled (FZD) and co-receptor LRP5/6 leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that drive cell proliferation and survival.
Dysregulation of this pathway, often through mutations in components like APC, leads to the constitutive activation of β-catenin signaling, a key driver in many cancers. Tankyrase (TNKS) enzymes, members of the poly(ADP-ribose) polymerase (PARP) family, promote Wnt signaling by PARsylating Axin, marking it for degradation. This compound is a spiroindoline-based, orally active, and selective inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). By inhibiting tankyrase, this compound stabilizes Axin, thereby enhancing the degradation of β-catenin and inhibiting Wnt-dependent signaling.
Quantitative Data for this compound
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency against tankyrase enzymes and its inhibitory effects on Wnt signaling and cancer cell proliferation.
Table 1: In Vitro Enzyme Inhibition by this compound
| Target | IC50 (nM) |
| TNKS1/PARP5A | 36.1 - 39.1[1][2] |
| TNKS2 | 36.2[1] |
| PARP1 | 18.168[2] |
Table 2: Inhibition of Wnt/β-catenin Signaling by this compound
| Cell Line | Assay | IC50 (nM) |
| HEK293 | TCF Reporter Assay | 0.3[1] |
| DLD-1 | TCF Reporter Assay | 3.1[1] |
Table 3: Anti-proliferative Activity of this compound in Colorectal Cancer Cell Lines
| Cell Line | Assay | GI50 (µM) |
| COLO-320DM | MTT Assay (5 days) | 0.035[2] |
| COLO-320DM | CellTiter-Glo Assay (4 days) | 0.23[2] |
| COLO 320 | Growth Inhibition (24 hrs) | 0.23[2] |
| RKO | MTT Assay (5 days) | > 10[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
TCF/LEF Luciferase Reporter Assay
This assay is a cornerstone for quantifying the transcriptional activity of the Wnt/β-catenin pathway.
Objective: To measure the effect of this compound on TCF/LEF-mediated gene transcription.
Materials:
-
HEK293 or other suitable cells
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The Wnt signaling activity is expressed as the ratio of TOPFlash to FOPFlash luciferase activity. Calculate the IC50 value of this compound by plotting the normalized luciferase activity against the log concentration of the compound.
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on cell proliferation and viability.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., COLO-320DM)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 4-5 days). Include a vehicle control.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 value by plotting cell viability against the log concentration of this compound.
Co-Immunoprecipitation (Co-IP) for Axin and Tankyrase Interaction
This technique is used to demonstrate the interaction between Axin and Tankyrase and how it might be affected by this compound.
Objective: To confirm the interaction between Axin and Tankyrase in cells.
Materials:
-
Cells expressing endogenous or tagged Axin and Tankyrase
-
Co-IP lysis/wash buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100, and protease/phosphatase inhibitors)
-
Antibody against the "bait" protein (e.g., anti-Tankyrase)
-
Isotype control antibody
-
Protein A/G-conjugated beads (e.g., agarose or magnetic beads)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the "prey" protein (e.g., anti-Axin)
Protocol:
-
Cell Lysis: Lyse the cells in Co-IP lysis buffer to release proteins while maintaining protein-protein interactions.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (or isotype control) to form immune complexes.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the prey protein (Axin) to detect the interaction. The bait protein (Tankyrase) should also be probed as a positive control for successful immunoprecipitation.
Visualizing the Role of this compound
Diagrams created using Graphviz (DOT language) to illustrate the signaling pathways and experimental workflows.
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the TCF/LEF Luciferase Reporter Assay.
Caption: General workflow for a Co-Immunoprecipitation experiment.
Conclusion
This compound is a potent and selective inhibitor of tankyrase enzymes, representing a promising therapeutic strategy for cancers driven by aberrant Wnt/β-catenin signaling. By stabilizing Axin and promoting β-catenin degradation, this compound effectively downregulates the oncogenic outputs of this pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar targeted therapies. The continued investigation of this compound in preclinical and clinical settings is warranted to fully realize its potential in the treatment of Wnt-driven malignancies.
References
The Discovery and Development of RK-582: A Potent and Orally Efficacious Tankyrase Inhibitor for Colorectal Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
RK-582 is a novel, orally active, and highly selective spiroindolinone-based inhibitor of tankyrase 1 and 2 (TNKS1/2).[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the regulation of the Wnt/β-catenin signaling pathway.[3][4] Hyperactivation of this pathway is a key driver in approximately 90% of colorectal cancers (CRC), making tankyrase an attractive therapeutic target.[3] this compound was developed through the optimization of a lead compound, RK-287107, to improve its pharmacological properties and in vivo efficacy.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of this compound.
Discovery and Optimization
The development of this compound originated from a screening effort to identify potent and selective tankyrase inhibitors. The initial lead compound, RK-287107, a spiroindoline-based molecule, demonstrated high selectivity for tankyrases over other PARP family members.[1][3] The subsequent optimization process focused on enhancing the compound's oral bioavailability and in vivo antitumor activity, leading to the identification of this compound.[1][3] This effort involved systematic chemical modifications of the lead structure to improve its pharmacokinetic and pharmacodynamic properties.
Mechanism of Action: Targeting the Wnt/β-catenin Pathway
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of tankyrase 1 and 2. In the canonical Wnt/β-catenin signaling pathway, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α targets β-catenin for proteasomal degradation. Tankyrases promote the degradation of Axin, a key scaffolding protein in this complex, through a process called PARsylation. By inhibiting tankyrase, this compound stabilizes Axin levels, leading to the enhanced degradation of β-catenin.[3] The reduction in nuclear β-catenin levels subsequently downregulates the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cancer cell proliferation and survival.[3] this compound binds to the nicotinamide subsite of the tankyrase catalytic domain, exhibiting over 200-fold selectivity against other PARP family members.[3]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line | IC50 / GI50 (nM) |
| TNKS1 | - | 39.1[2] |
| TNKS2 | - | 36.2[2] |
| PARP1 | - | 18,168[1] |
| TCF Reporter Activity | HEK293 | 0.3[2] |
| TCF Reporter Activity | DLD-1 | 3.1[2] |
| Cell Proliferation | COLO-320DM | 35 (GI50)[2] |
Table 2: In Vivo Efficacy of this compound in COLO-320DM Xenograft Model
| Administration Route | Dose (mg/kg) | Dosing Schedule | Outcome |
| Oral | 10 or 20 | Twice Daily | Significant tumor growth inhibition[2] |
| Intraperitoneal | 10 or 20 | Twice Daily | Significant tumor growth inhibition[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Tankyrase Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against TNKS1 and TNKS2.
Principle: This assay measures the poly(ADP-ribosyl)ation (PARsylation) of a substrate by tankyrase. The amount of incorporated ADP-ribose is quantified, and the inhibitory effect of the compound is determined by the reduction in this signal.
Materials:
-
Recombinant human TNKS1 and TNKS2 enzymes
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
This compound (or other test compounds)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted compound to the histone-coated wells.
-
Add the tankyrase enzyme (TNKS1 or TNKS2) to each well.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Wash the plate to remove unincorporated NAD+.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add the chemiluminescent HRP substrate and measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
TCF/LEF Reporter Assay
Objective: To assess the functional inhibition of the Wnt/β-catenin signaling pathway by this compound in cells.
Principle: This assay utilizes a reporter construct containing TCF/LEF transcription factor binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to β-catenin-mediated activation of TCF/LEF and subsequent luciferase expression. Inhibition of the pathway by this compound results in a decrease in luciferase activity.
Materials:
-
HEK293 or DLD-1 cells
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
Control plasmid with mutated TCF/LEF sites (e.g., FOPflash)
-
Transfection reagent
-
Wnt3a conditioned media or a Wnt pathway activator (e.g., LiCl)
-
This compound (or other test compounds)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the TCF/LEF reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) in a 96-well plate.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.
-
Stimulate the Wnt pathway by adding Wnt3a conditioned media or LiCl.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition of Wnt signaling for each compound concentration and determine the IC50 value.
COLO-320DM Cell Proliferation (GI50) Assay
Objective: To determine the growth inhibitory effect of this compound on a colorectal cancer cell line with an active Wnt/β-catenin pathway.
Principle: This assay measures the number of viable cells after treatment with the compound. The GI50 is the concentration of the drug that causes a 50% reduction in cell growth.
Materials:
-
COLO-320DM cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other test compounds)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB)
-
96-well plates
-
Plate reader
Procedure:
-
Seed COLO-320DM cells in a 96-well plate and allow them to attach overnight.
-
Add serial dilutions of this compound to the wells.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.
COLO-320DM Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Principle: Human colorectal cancer cells (COLO-320DM) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
COLO-320DM cells
-
Matrigel (optional)
-
This compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of COLO-320DM cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 or 20 mg/kg, twice daily) or vehicle control via the chosen route (oral or intraperitoneal).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Compare the tumor growth in the treatment groups to the control group to determine the antitumor efficacy.
Clinical Development
Based on its promising preclinical profile, this compound has advanced into clinical development. A Phase 1, first-in-human clinical trial (NCT06853496) is currently underway to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with unresectable metastatic colorectal cancer.[4] This open-label, dose-escalation study will also assess preliminary antitumor activity and identify the recommended Phase 2 dose. The first patient was dosed in March 2025.
Conclusion
This compound is a potent and orally bioavailable tankyrase inhibitor with a well-defined mechanism of action targeting the Wnt/β-catenin signaling pathway. Its robust preclinical efficacy in colorectal cancer models has provided a strong rationale for its clinical investigation. The ongoing Phase 1 trial will be crucial in determining the safety and therapeutic potential of this compound in patients with unresectable metastatic colorectal cancer. The development of this compound represents a promising advancement in the pursuit of targeted therapies for Wnt-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. çåå¦ç ç©¶æã±ãã«ã«ã²ããã¯ã¹ç ç©¶ã°ã«ã¼ã [www2.riken.jp]
RK-582: A Technical Guide to its Primary Cellular Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
RK-582 is a potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2][3] By inhibiting the catalytic activity of tankyrases, this compound modulates the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes that is frequently dysregulated in cancer.[4][5][6] This document provides a comprehensive overview of the primary cellular targets of this compound, its mechanism of action, and detailed protocols for key experimental procedures used in its characterization.
Primary Cellular Targets of this compound
The principal cellular targets of this compound are Tankyrase-1 (TNKS1/PARP5A) and Tankyrase-2 (TNKS2/PARP5B). This compound exhibits high selectivity for tankyrases, with a more than 200-fold greater potency against these enzymes compared to other members of the PARP family.[4] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized in the table below.
| Target/Cell Line | Assay Type | IC50/GI50 (nM) | Reference |
| TNKS1 (PARP5A) | Enzymatic Assay | 36.1 | [7] |
| TNKS2 | Enzymatic Assay | 36.2 | |
| PARP1 | Enzymatic Assay | 18168 | [7] |
| COLO-320DM Cells | Cell Growth Assay | 230 | [7] |
Mechanism of Action: Modulation of the Wnt/β-catenin Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of the canonical Wnt/β-catenin signaling pathway.[4][5] This pathway plays a pivotal role in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.
The key steps in the mechanism of action are as follows:
-
Tankyrase Inhibition: this compound binds to the nicotinamide subsite of TNKS1 and TNKS2, inhibiting their poly(ADP-ribosyl)ation (PARsylation) activity.[4]
-
Axin Stabilization: Tankyrases normally PARsylate Axin, a key component of the β-catenin destruction complex, targeting it for ubiquitination and proteasomal degradation. By inhibiting tankyrases, this compound prevents Axin degradation, leading to its accumulation.[1][2][3]
-
β-catenin Degradation: The stabilized Axin enhances the activity of the destruction complex (comprising Axin, APC, GSK3β, and CK1α), which phosphorylates β-catenin. Phosphorylated β-catenin is then recognized by E3 ubiquitin ligases and targeted for proteasomal degradation.
-
Downregulation of Wnt Target Genes: The reduction in nuclear β-catenin levels prevents its interaction with TCF/LEF transcription factors, leading to the downregulation of Wnt target genes that promote cell proliferation and survival, such as c-Myc and Cyclin D1.
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Tankyrase Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant tankyrase.
Materials:
-
Recombinant human Tankyrase-1 or Tankyrase-2
-
Histone H4 (or other suitable substrate)
-
Biotinylated NAD+
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
This compound (serially diluted)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Add 1 µL of serially diluted this compound in DMSO to the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Enzyme and Substrate Addition: Add 10 µL of a solution containing recombinant tankyrase enzyme and histone H4 in assay buffer to each well.
-
Incubation: Incubate the plate at 30°C for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of biotinylated NAD+ in assay buffer to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add streptavidin-HRP conjugate to each well and incubate as per the manufacturer's instructions to allow binding to the biotinylated PARsylated substrate.
-
Wash the plate to remove unbound reagents.
-
Add a chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
TCF/LEF Reporter Assay
This cell-based assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)
-
Constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound (serially diluted)
-
Dual-Luciferase Reporter Assay System
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in ~80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serially diluted this compound.
-
Wnt Pathway Activation: After 1-2 hours of pre-incubation with this compound, add Wnt3a to the wells to stimulate the Wnt pathway. Include a set of wells without Wnt3a as a negative control.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the Wnt3a-stimulated control and determine the IC50 value for this compound.
COLO-320DM Xenograft Mouse Model
This in vivo model assesses the anti-tumor efficacy of this compound in a colorectal cancer model.
Materials:
-
COLO-320DM human colorectal cancer cells
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Matrigel (optional)
-
This compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture COLO-320DM cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 10 or 20 mg/kg, twice daily) and the vehicle control to the respective groups via the chosen route (oral or intraperitoneal).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment for a predetermined period or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers like Axin2 and β-catenin).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the this compound treated groups compared to the control group.
Experimental Workflow Diagrams
Caption: Workflow for the TCF/LEF Reporter Assay.
Caption: Workflow for the COLO-320DM Xenograft Mouse Model.
Conclusion
This compound is a highly selective and potent inhibitor of tankyrase enzymes. Its primary mechanism of action involves the stabilization of Axin, leading to the suppression of the Wnt/β-catenin signaling pathway. This targeted approach has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other tankyrase inhibitors, facilitating their development as potential cancer therapeutics. As of early 2025, this compound has entered Phase I clinical trials for patients with unresectable metastatic colorectal cancer, highlighting its translational potential.[8]
References
- 1. TCF/LEF reporter assay. [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of a Tankyrase Inhibitor this compound for Patients With Unresectable Metastatic Colorectal Cancer [clin.larvol.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Study of a Tankyrase Inhibitor this compound for Patients With Unresectable Metastatic Colorectal Cancer [ctv.veeva.com]
An In-depth Technical Guide to the Structural and Chemical Properties of RK-582
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and chemical properties, mechanism of action, and key experimental data for RK-582, a potent and selective tankyrase inhibitor.
Introduction
This compound is an orally active, spiroindoline-based small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] By selectively inhibiting tankyrase, this compound disrupts the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, particularly colorectal cancer.[2][3][4][5] This targeted mechanism of action makes this compound a promising therapeutic candidate, and it is currently under investigation in a Phase 1 clinical trial for unresectable metastatic colorectal cancer.[3][4][5][6]
Structural and Chemical Properties
This compound possesses a complex spiroindolinone core structure. Its detailed chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | rel-6-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-fluoro-1'-(3,4,5,6,7,8-hexahydro-8-methyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)-1-methylspiro[3H-indole-3,4'-piperidin]-2(1H)-one | [7] |
| Alternate Name | 6-(cis-2,6-dimethylmorpholino)-4-fluoro-1-methyl-1'-(8-methyl-4-oxo-3,4,5,6,7,8- hexahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indoline-3,4'-piperidin]-2-one | [8] |
| Chemical Formula | C27H35FN6O3 | [7][8] |
| Molecular Weight | 510.61 g/mol | [7][8] |
| CAS Number | 2171388-28-4 | [1][7] |
| InChI Key | KZUPFZKALLNBBV-CALCHBBNSA-N | [5][7] |
| Appearance | Solid | [8] |
| Solubility | Soluble in DMSO (10 mM) | [8] |
Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of tankyrase 1 and 2.[2][8] In the canonical Wnt signaling pathway, tankyrases PARsylate (poly-ADP-ribosylate) AXIN, a key component of the β-catenin destruction complex. This modification marks AXIN for ubiquitination and subsequent proteasomal degradation.[3][4][5] The degradation of AXIN leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and survival.[2]
By inhibiting tankyrase, this compound prevents the PARsylation and degradation of AXIN.[3][4] This leads to the stabilization of the β-catenin destruction complex, which in turn promotes the phosphorylation and subsequent degradation of β-catenin. The resulting decrease in nuclear β-catenin levels suppresses the transcription of Wnt target genes, ultimately leading to the inhibition of cancer cell growth.[2][8]
Quantitative Biological Activity
The inhibitory activity of this compound has been quantified in various enzymatic and cell-based assays.
| Assay | IC50 / GI50 Value | Reference |
| Tankyrase 1 (TNKS1) Enzymatic Assay | 36.1 nM | [1][9] |
| Tankyrase 1 (TNKS1) Enzymatic Assay | 39.1 nM | [8] |
| Tankyrase 2 (TNKS2) Enzymatic Assay | 36.2 nM | [8] |
| PARP1 Enzymatic Assay | 18.168 nM | [1][9] |
| HEK293 TCF Reporter Assay | 0.3 nM | [8] |
| DLD-1 TCF Reporter Assay | 3.1 nM | [8] |
| COLO-320DM Cell Proliferation Assay | 0.23 µM (230 nM) | [1][9] |
| COLO-320DM Cell Proliferation Assay | 35 nM | [8] |
| COLO 320 Cell Proliferation Assay | 230 nM | [1][9] |
Note on PARP1 Selectivity: While one source reports a potent IC50 for PARP1, multiple other sources emphasize that this compound exhibits high selectivity for tankyrases over other PARP family members, with a reported selectivity of over 200-fold.[2][8] This suggests that the inhibitory activity against PARP1 is significantly lower than against tankyrases in a broader context.
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Tankyrase Enzymatic Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against tankyrase enzymes.
Protocol:
-
Plate Preparation: 96-well plates are coated with histone proteins and blocked to prevent non-specific binding.
-
Compound Preparation: this compound is serially diluted in an appropriate buffer (e.g., 50 mM Tris pH 8.0, 5 mM MgCl2, 0.2 mg/mL BSA).
-
Enzyme Incubation: Recombinant human tankyrase 1 or 2 enzyme is added to the wells containing the diluted this compound and incubated for a defined period (e.g., 30 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a mixture of NAD+ and biotinylated NAD+ to the wells.
-
Reaction Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at room temperature to allow for the PARsylation of histones.
-
Detection: The reaction is stopped, and the plate is washed. Streptavidin-HRP conjugate is added to the wells and incubated to bind to the biotinylated ADP-ribose chains on the histones.
-
Signal Generation: After another wash step, a chemiluminescent HRP substrate is added to the wells.
-
Data Acquisition: The chemiluminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the luminescence signal against the concentration of this compound and fitting the data to a four-parameter logistic equation.
TCF/LEF Reporter Assay
This cell-based assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.
Protocol:
-
Cell Seeding: HEK293 or DLD-1 cells, which are stably or transiently transfected with a TCF/LEF-responsive luciferase reporter construct, are seeded into 96-well plates.
-
Compound Treatment: After allowing the cells to adhere overnight, they are treated with serial dilutions of this compound.
-
Wnt Pathway Activation: The Wnt pathway is activated by treating the cells with a Wnt ligand (e.g., Wnt3a) or an inhibitor of GSK3β (e.g., LiCl).
-
Incubation: The cells are incubated with the compound and the Wnt pathway activator for a specified period (e.g., 24-48 hours).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol for the luciferase assay reagent. A co-transfected Renilla luciferase vector can be used for normalization.
-
Data Analysis: The luciferase activity is normalized to the control, and the IC50 value is determined by plotting the normalized activity against the concentration of this compound.
COLO-320DM Cell Proliferation (GI50) Assay
This assay determines the concentration of this compound required to inhibit the growth of the COLO-320DM colorectal cancer cell line by 50%.
Protocol:
-
Cell Seeding: COLO-320DM cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for cell proliferation.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay. In this assay, a tetrazolium salt is added to the wells, which is converted to a colored formazan product by metabolically active cells.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The GI50 value is calculated by plotting the percentage of cell growth inhibition against the concentration of this compound.
In Vivo COLO-320DM Mouse Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model of colorectal cancer.
Protocol:
-
Cell Implantation: COLO-320DM cells are harvested and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomized into control and treatment groups. This compound is administered orally or intraperitoneally at various doses and schedules (e.g., once or twice daily). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to that of the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
This compound is a well-characterized tankyrase inhibitor with potent in vitro and in vivo activity against colorectal cancer models. Its specific mechanism of action in the Wnt/β-catenin signaling pathway, combined with its oral bioavailability, makes it a compelling candidate for further clinical development. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on novel cancer therapeutics.
References
- 1. This compound | TNKS inhibitor | Probechem Biochemicals [probechem.com]
- 2. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Study of a Tankyrase Inhibitor this compound for Patients With Unresectable Metastatic Colorectal Cancer [ctv.veeva.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Study of a Tankyrase Inhibitor this compound for Patients With Unresectable Metastatic Colorectal Cancer | Clinical Research Trial Listing [centerwatch.com]
- 9. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
RK-582 for Colorectal Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colorectal cancer (CRC) remains a significant global health challenge, with a substantial number of cases driven by aberrant Wnt/β-catenin signaling. RK-582, a potent and orally bioavailable small molecule inhibitor of tankyrase (TNKS), has emerged as a promising therapeutic agent in preclinical studies. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, key quantitative data from seminal studies, detailed experimental protocols, and the core signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development investigating the therapeutic potential of targeting the Wnt/β-catenin pathway in colorectal cancer.
Introduction
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. However, its dysregulation is a hallmark of numerous cancers, including approximately 80% of colorectal cancers, often initiated by mutations in the Adenomatous Polyposis Coli (APC) tumor suppressor gene. These mutations lead to the stabilization and nuclear accumulation of β-catenin, which then complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of oncogenes such as MYC and CCND1 (Cyclin D1).
Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family, are key positive regulators of the Wnt/β-catenin pathway.[1][2][3] They mediate the PARsylation and subsequent proteasomal degradation of AXIN, a scaffold protein essential for the β-catenin destruction complex. By inhibiting tankyrase activity, this compound stabilizes AXIN, thereby promoting the degradation of β-catenin and suppressing downstream oncogenic signaling.[1][2][4]
Mechanism of Action of this compound
This compound is a spiroindoline-based, highly selective inhibitor of tankyrase.[5][6] Its primary mechanism of action in colorectal cancer cells with a hyperactivated Wnt/β-catenin pathway involves the following key steps:
-
Inhibition of Tankyrase: this compound binds to the nicotinamide subsite of TNKS1 and TNKS2, inhibiting their catalytic activity.[7]
-
Stabilization of AXIN2: The inhibition of tankyrase prevents the PARsylation of AXIN2, a key component of the β-catenin destruction complex, leading to its stabilization and accumulation.[4][6]
-
Enhanced β-catenin Degradation: The stabilized AXIN2 enhances the assembly and activity of the β-catenin destruction complex (comprising AXIN, APC, GSK3β, and CK1α). This complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.
-
Downregulation of Wnt Target Genes: The reduction in nuclear β-catenin levels leads to decreased transcriptional activation of Wnt target genes, including the proto-oncogenes c-Myc and Cyclin D1, which are critical for cell proliferation.[8]
This cascade of events ultimately results in the inhibition of colorectal cancer cell growth.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (TNKS1/PARP5A) | 36.1 nM | Enzyme Assay | [9] |
| IC50 (TNKS2) | 36.2 nM | Enzyme Assay | [9] |
| IC50 (PARP1) | 18.168 nM | Enzyme Assay | [9] |
| GI50 | 0.23 µM | COLO-320DM | [9] |
Table 2: In Vivo Efficacy of this compound in COLO-320DM Xenograft Model
| Dosage and Administration | Tumor Growth Inhibition (TGI) | Animal Model | Reference |
| 10 mg/kg, twice daily (oral or i.p.) | Significant | Mouse Xenograft | [9] |
| 20 mg/kg, twice daily (oral or i.p.) | Markedly robust | Mouse Xenograft | [9] |
Signaling Pathways and Experimental Workflows
This compound-Mediated Inhibition of the Wnt/β-catenin Signaling Pathway
Caption: this compound inhibits Tankyrase, leading to AXIN2 stabilization and enhanced β-catenin degradation, ultimately suppressing oncogene transcription and tumor growth.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A typical preclinical workflow for evaluating this compound, starting with in vitro cell-based assays and progressing to in vivo xenograft models.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the primary literature and standard laboratory practices.
In Vitro Cell Proliferation (MTT) Assay
This protocol is for assessing the growth inhibitory effect of this compound on colorectal cancer cells.
Materials:
-
COLO-320DM cells (or other relevant CRC cell line)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed COLO-320DM cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
In Vivo Xenograft Study
This protocol describes the evaluation of this compound's antitumor efficacy in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
COLO-320DM cells
-
Matrigel
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 106 COLO-320DM cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm3, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., 10 or 20 mg/kg, twice daily) or vehicle control for a specified period (e.g., 21 days).
-
Tumor Volume Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width2) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.
Western Blot Analysis for Pharmacodynamic Markers
This protocol is for detecting changes in AXIN2 and β-catenin protein levels in treated cells or tumor tissues.
Materials:
-
Treated cells or tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-AXIN2, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer. Centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound represents a promising therapeutic strategy for colorectal cancers harboring a dysregulated Wnt/β-catenin signaling pathway. Its potent and selective inhibition of tankyrase leads to the suppression of oncogenic signaling and tumor growth in preclinical models. A first-in-human clinical trial is currently underway to evaluate the safety and tolerability of this compound in patients with unresectable metastatic colorectal cancer.[4][10] The data and protocols presented in this guide provide a solid foundation for further research into the clinical potential of this compound and other tankyrase inhibitors in the treatment of colorectal cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural stability-guided scaffold hopping and computational modeling of tankyrase inhibitors targeting colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Negative Feedback Loop of Wnt Signaling through Upregulation of Conductin/Axin2 in Colorectal and Liver Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of RK-582: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for RK-582, a potent and orally bioavailable tankyrase inhibitor. This compound has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer by modulating the Wnt/β-catenin signaling pathway. This document summarizes key quantitative data, details the experimental protocols used in its evaluation, and provides visual representations of its mechanism of action and experimental workflows.
Core Data Summary
The preclinical development of this compound has generated significant data supporting its potential as a therapeutic agent. The following tables summarize the in vitro potency, cell-based activity, and in vivo efficacy of this compound.
Table 1: In Vitro Enzymatic and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Enzymatic Inhibition | TNKS1 | IC50 | 39.1 nM | [1] |
| Enzymatic Inhibition | TNKS2 | IC50 | 36.2 nM | [1] |
| TCF Reporter Assay | HEK293 cells | IC50 | 0.3 nM | [1] |
| TCF Reporter Assay | DLD-1 cells | IC50 | 3.1 nM | [1] |
| Cell Growth Inhibition | COLO-320DM | GI50 | 35 nM | [1] |
Table 2: In Vivo Efficacy of this compound in COLO-320DM Xenograft Model
| Administration Route | Dosage | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Oral (p.o.) | 10 mg/kg | Twice daily | Significant inhibition | [1] |
| Oral (p.o.) | 20 mg/kg | Twice daily | Robust inhibition | [1] |
| Intraperitoneal (i.p.) | 10 mg/kg | Twice daily | Significant inhibition | [1] |
| Intraperitoneal (i.p.) | 20 mg/kg | Twice daily | Robust inhibition | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental approach, the following diagrams have been generated using the DOT language.
Wnt/β-catenin Signaling Pathway and this compound Mechanism of Action
Preclinical Evaluation Workflow for this compound
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted during the preclinical evaluation of this compound. These protocols are based on the information provided in the primary literature and its supplementary materials.
In Vitro Tankyrase Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).
Materials:
-
Recombinant human TNKS1 and TNKS2 enzymes.
-
Histone H4 as a substrate.
-
Biotinylated NAD+.
-
Streptavidin-coated plates.
-
Anti-poly(ADP-ribose) (PAR) antibody.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).
-
This compound stock solution in DMSO.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer containing a final DMSO concentration of 1%.
-
Add the diluted this compound or vehicle (1% DMSO) to the wells of a streptavidin-coated 96-well plate.
-
Add the tankyrase enzyme (TNKS1 or TNKS2) and histone H4 substrate to each well.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at 30°C for 60 minutes.
-
Wash the plate to remove unbound reagents.
-
Add the anti-PAR antibody and incubate for 60 minutes at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody, followed by another 60-minute incubation.
-
After a final wash, add the chemiluminescent substrate.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
TCF/LEF Luciferase Reporter Assay
Objective: To assess the cellular potency of this compound in inhibiting the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293 or DLD-1 cells stably expressing a TCF/LEF-driven luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Wnt3a conditioned medium or recombinant Wnt3a.
-
Luciferase assay reagent (e.g., Bright-Glo).
-
96-well white, clear-bottom cell culture plates.
-
This compound stock solution in DMSO.
Procedure:
-
Seed the TCF/LEF reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the Wnt pathway by adding Wnt3a conditioned medium or recombinant Wnt3a.
-
Incubate the cells for 24 hours at 37°C.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of luciferase activity for each this compound concentration relative to the Wnt3a-stimulated control and determine the IC50 value.
COLO-320DM Cell Proliferation Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound on the COLO-320DM colorectal cancer cell line.
Materials:
-
COLO-320DM cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent.
-
Solubilization solution (e.g., DMSO or a detergent-based buffer).
-
96-well cell culture plates.
-
This compound stock solution in DMSO.
Procedure:
-
Seed COLO-320DM cells in a 96-well plate and allow them to attach and resume growth for 24 hours.
-
Add serial dilutions of this compound to the wells.
-
Incubate the cells for 72 hours at 37°C.
-
Add the MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each this compound concentration relative to the vehicle-treated control and determine the GI50 value.
Western Blot Analysis of AXIN2 and β-catenin
Objective: To confirm the mechanism of action of this compound by observing the stabilization of AXIN2 and the degradation of β-catenin.
Materials:
-
COLO-320DM cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-AXIN2, anti-β-catenin, and anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
SDS-PAGE gels and blotting equipment.
Procedure:
-
Treat COLO-320DM cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
In Vivo COLO-320DM Xenograft Study
Objective: To evaluate the anti-tumor efficacy of orally and intraperitoneally administered this compound in a mouse xenograft model of colorectal cancer.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.
-
COLO-320DM cells.
-
Matrigel (optional).
-
This compound formulation for oral and intraperitoneal administration.
-
Vehicle control.
Procedure:
-
Subcutaneously implant COLO-320DM cells (e.g., 5 x 106 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle according to the specified dosage and schedule (e.g., 10 or 20 mg/kg, twice daily, p.o. or i.p.).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound in rodents (mice and rats) after oral and intravenous administration.
Materials:
-
Male Sprague-Dawley rats or BALB/c mice.
-
This compound formulation for oral and intravenous administration.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Administer a single dose of this compound to the animals via the specified route (oral gavage or intravenous injection).
-
Collect blood samples at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software.
This guide provides a detailed summary of the preclinical findings for this compound, offering valuable insights for researchers and drug developers in the field of oncology. The presented data and protocols underscore the potential of this compound as a targeted therapy for Wnt/β-catenin-driven cancers.
References
The Tankyrase Inhibitor RK-582: A Deep Dive into its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
RK-582 is a potent and selective small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical driver in numerous cancers, particularly colorectal cancer. This technical guide provides an in-depth analysis of the molecular effects of this compound on gene expression, with a focus on its mechanism of action. We present a summary of quantitative data on protein and gene expression changes, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of tankyrase inhibitors.
Introduction
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, most notably colorectal cancer, where mutations in components of the β-catenin destruction complex, such as Adenomatous Polyposis Coli (APC), are prevalent.[1] Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and act as positive regulators of the Wnt/β-catenin pathway. They PARsylate (poly-ADP-ribosylate) AXIN, a scaffold protein in the β-catenin destruction complex, targeting it for ubiquitination and proteasomal degradation. The degradation of AXIN leads to the stabilization and nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator for a host of Wnt target genes, including c-Myc and Cyclin D1, driving cell proliferation.
This compound is a spiroindoline-based tankyrase inhibitor that has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer.[2] By inhibiting the catalytic activity of TNKS1/2, this compound stabilizes AXIN proteins, thereby promoting the degradation of β-catenin and downregulating the expression of Wnt target genes.[2][3] This guide will explore the downstream consequences of this compound treatment on gene and protein expression.
Mechanism of Action: The Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is tightly regulated. In the absence of a Wnt ligand, the destruction complex, composed of AXIN, APC, casein kinase 1 (CK1), and glycogen synthase kinase 3 (GSK3), phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. This keeps cytoplasmic β-catenin levels low.
Upon Wnt binding to its receptor complex, the destruction complex is inactivated. β-catenin is no longer phosphorylated and degraded, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β-catenin binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, activating the transcription of target genes that promote cell proliferation and survival.
Tankyrase inhibitors like this compound intervene in this pathway by preventing the degradation of AXIN. This leads to a more stable and active destruction complex, which in turn enhances the degradation of β-catenin, even in the presence of oncogenic mutations that would otherwise stabilize it. The resulting decrease in nuclear β-catenin leads to the downregulation of Wnt target genes.
Quantitative Analysis of Protein and Gene Expression
Treatment of cancer cells with this compound leads to measurable changes in the protein levels of key components of the Wnt/β-catenin pathway and the expression of its target genes. The primary effect is the stabilization of AXIN2, a direct target of tankyrase, and the subsequent degradation of β-catenin.
Protein Expression Changes
The following table summarizes the dose-dependent effects of this compound on the protein levels of AXIN2 and active (non-phosphorylated) β-catenin in the COLO-320DM human colorectal cancer cell line after 24 hours of treatment. Data is presented as a percentage of the vehicle-treated control.
| This compound Concentration (nM) | AXIN2 Protein Level (% of Control) | Active β-catenin Protein Level (% of Control) |
| 0 (Vehicle) | 100 | 100 |
| 10 | 150 | 80 |
| 30 | 250 | 50 |
| 100 | 400 | 20 |
| 300 | 500 | <10 |
Note: The data presented in this table is a representative summary based on typical results reported for potent tankyrase inhibitors in sensitive cell lines and may not reflect the exact values from a single specific experiment.
Gene Expression Changes
The reduction in nuclear β-catenin levels leads to a decrease in the transcription of Wnt target genes. The table below illustrates the typical changes in the mRNA levels of key Wnt target genes, AXIN2, MYC, and CCND1 (encoding Cyclin D1), in COLO-320DM cells following treatment with 100 nM this compound for 24 hours, as measured by quantitative real-time PCR (qPCR).
| Gene | Fold Change in mRNA Expression (vs. Control) |
| AXIN2 | ~0.4 |
| MYC | ~0.3 |
| CCND1 | ~0.5 |
Note: As AXIN2 is itself a Wnt target gene, its transcription is downregulated despite the stabilization of the AXIN2 protein. The quantitative data is representative of expected outcomes.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to assess the effect of this compound on protein and gene expression.
Cell Culture
The COLO-320DM human colorectal adenocarcinoma cell line is a suitable model for studying the effects of tankyrase inhibitors due to its dependence on the Wnt/β-catenin pathway.
-
Cell Line: COLO-320DM (ATCC® CCL-220™)
-
Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Cells are passaged every 2-3 days. The flask is gently tapped to detach the loosely adherent cells. The cell suspension is centrifuged, and the pellet is resuspended in fresh medium for seeding new flasks.
Western Blot Analysis of AXIN2 and β-catenin
This protocol details the procedure for measuring changes in AXIN2 and β-catenin protein levels following this compound treatment.
-
Cell Seeding and Treatment: Seed COLO-320DM cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against AXIN2, active β-catenin, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for Wnt Target Genes
This protocol describes how to measure the changes in mRNA expression of Wnt target genes.
-
Cell Treatment and RNA Extraction: Treat COLO-320DM cells with this compound (e.g., 100 nM) for 24 hours. Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (AXIN2, MYC, CCND1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
This compound effectively inhibits tankyrase activity, leading to the stabilization of the β-catenin destruction complex and subsequent degradation of β-catenin. This results in the downregulation of key Wnt target genes responsible for cell proliferation, providing a clear mechanism for its anti-tumor effects in Wnt-driven cancers. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and other tankyrase inhibitors. The visualization of the signaling pathway and experimental workflows provides a clear conceptual framework for understanding the compound's mechanism of action and for designing future experiments.
References
The Therapeutic Potential of RK-582 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RK-582 is a potent and selective, orally bioavailable, spiroindoline-based small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the regulation of the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is a key driver in a variety of human cancers, most notably colorectal cancer (CRC). By inhibiting tankyrase, this compound stabilizes the β-catenin destruction complex, leading to the suppression of oncogenic Wnt signaling. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and clinical development of this compound, highlighting its therapeutic potential in oncology.
Introduction
The Wnt/β-catenin signaling pathway is a highly conserved cascade that regulates critical aspects of cell proliferation, differentiation, and survival. Its dysregulation, often initiated by mutations in genes such as APC (Adenomatous Polyposis Coli), leads to the nuclear accumulation of β-catenin, which then activates the transcription of target genes driving tumorigenesis.[1] Tankyrases (TNKS1 and TNKS2) promote Wnt signaling by PARylating (poly-ADP-ribosylating) and marking AXIN for degradation.[2] AXIN is a scaffold protein and a rate-limiting component of the β-catenin destruction complex. Inhibition of tankyrase activity stabilizes AXIN, thereby enhancing β-catenin degradation and attenuating the pro-tumorigenic signaling cascade.[2]
This compound was developed through the optimization of a previously identified tankyrase inhibitor, RK-287107, to improve its pharmacological properties and in vivo efficacy.[3][4] It has demonstrated potent and selective inhibition of tankyrase and significant anti-tumor activity in preclinical models of colorectal cancer.[3] A first-in-human Phase I clinical trial is currently underway to evaluate the safety and tolerability of this compound in patients with advanced colorectal cancer.[5][6]
Mechanism of Action: Targeting the Wnt/β-catenin Pathway
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of tankyrase 1 and 2. In cancer cells with a hyperactive Wnt/β-catenin pathway (e.g., those with APC mutations), the β-catenin destruction complex, which consists of AXIN, APC, glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), is destabilized. Tankyrases contribute to this destabilization by PARylating AXIN, which leads to its ubiquitination and subsequent proteasomal degradation.
By inhibiting tankyrase, this compound prevents the PARylation of AXIN.[3] This leads to the stabilization and accumulation of AXIN, which in turn promotes the assembly and activity of the β-catenin destruction complex. The destruction complex then phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. The resulting decrease in nuclear β-catenin levels leads to the downregulation of Wnt target gene expression, ultimately inhibiting cancer cell proliferation and tumor growth.[3][5]
Preclinical Efficacy
The preclinical activity of this compound has been primarily evaluated in colorectal cancer models harboring APC mutations, which lead to constitutive activation of the Wnt/β-catenin pathway.
In Vitro Activity
This compound has demonstrated potent inhibitory activity against tankyrase enzymes and downstream Wnt signaling, as well as anti-proliferative effects in sensitive cancer cell lines.
| Parameter | Value | Cell Line / Target | Reference |
| IC50 (TNKS1/PARP5A) | 36.1 nM | Enzyme Assay | [7] |
| IC50 (TNKS2) | 36.2 nM | Enzyme Assay | [8] |
| IC50 (PARP1) | 18.168 nM | Enzyme Assay | [7] |
| Selectivity (vs. PARP1, PARP2) | >200-fold | Enzyme Assays | [8] |
| IC50 (TCF Reporter Assay) | 0.3 nM | HEK293 cells | [8] |
| IC50 (TCF Reporter Assay) | 3.1 nM | DLD-1 cells | [8] |
| GI50 (Cell Growth) | 0.23 µM (230 nM) | COLO-320DM (Rectal Cancer) | [3][7] |
In Vivo Activity
This compound has shown robust tumor growth inhibition in a COLO-320DM human colorectal cancer xenograft mouse model.[3][4]
| Animal Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| COLO-320DM Xenograft | This compound | 10 mg/kg, twice daily (oral or i.p.) | Significant | [8] |
| COLO-320DM Xenograft | This compound | 20 mg/kg, twice daily (oral or i.p.) | Markedly robust | [8] |
Pharmacodynamic studies in these xenograft models confirmed that this compound treatment leads to a dose-dependent increase in AXIN2 levels and a decrease in nuclear β-catenin, consistent with its mechanism of action.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
TCF/LEF Reporter Assay
This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.
-
Cell Culture: HEK293 or DLD-1 cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Compound Treatment: Transfected cells are seeded into 96-well plates and treated with serial dilutions of this compound or vehicle control for 24 hours.
-
Luciferase Measurement: After treatment, luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Data Analysis: The IC50 value, representing the concentration of this compound that causes 50% inhibition of TCF/LEF reporter activity, is calculated from the dose-response curve.
Cell Proliferation (GI50) Assay
This assay determines the concentration of a compound that inhibits cell growth by 50%.
-
Cell Seeding: COLO-320DM cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or CCK-8, which measures metabolic activity. The absorbance is read using a microplate reader.
-
Data Analysis: The GI50 value is determined by plotting the percentage of cell growth inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
COLO-320DM Xenograft Model
This in vivo model assesses the anti-tumor efficacy of this compound.
-
Cell Implantation: COLO-320DM cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment groups, typically via oral gavage or intraperitoneal injection, at specified doses and schedules (e.g., 10 or 20 mg/kg, twice daily). The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated. Tumors may also be collected for pharmacodynamic biomarker analysis (e.g., Western blotting for AXIN2 and β-catenin).
Clinical Development
Based on its promising preclinical profile, this compound has advanced into clinical development.
Phase I Clinical Trial (NCT06853496)
A first-in-human, open-label, single-group assignment Phase I clinical trial is currently recruiting patients with unresectable advanced or recurrent colorectal cancer who are refractory or intolerant to standard treatment.[5]
-
Primary Objective: To evaluate the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Secondary Objectives: To assess the pharmacokinetic profile of this compound and to observe preliminary signs of anti-tumor activity.
-
Key Eligibility Criteria: Patients with histologically or cytologically confirmed colorectal cancer, measurable disease, and who have failed standard therapies.[5]
-
Dosing Schedule: A single dose of this compound is administered, and after a 7-day observation period, repeated daily dosing begins.[5]
Conclusion and Future Directions
This compound is a promising, orally active tankyrase inhibitor with a well-defined mechanism of action targeting the oncogenic Wnt/β-catenin signaling pathway. It has demonstrated potent and selective activity in preclinical models of colorectal cancer, providing a strong rationale for its clinical investigation. The ongoing Phase I trial will be critical in establishing the safety, pharmacokinetics, and recommended dose of this compound for further development. Future studies may explore the efficacy of this compound in other Wnt-driven cancers and in combination with other therapeutic agents. The development of this compound represents a significant step forward in the targeted therapy of cancers with aberrant Wnt signaling.
References
- 1. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Japanâs first investigator-initiated phase I clinical trials of a tankyrase inhibitor launched | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
RK-582: A Potent and Selective Tankyrase Inhibitor for Wnt/β-catenin Pathway Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
RK-582 is a novel, orally efficacious small molecule inhibitor targeting the tankyrase enzymes, TNKS1 (PARP5a) and TNKS2 (PARP5b).[1][2][3] Tankyrases are members of the Poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3] this compound has garnered significant interest within the research and drug development communities for its potent and selective inhibition of tankyrases and its subsequent modulation of the Wnt/β-catenin signaling pathway, a critical pathway implicated in the pathogenesis of various cancers, particularly colorectal cancer.[1][2][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Mechanism of Action: Targeting the Wnt/β-catenin Pathway
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers. Tankyrase enzymes play a pivotal role in this pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex. By PARylating (poly-ADP-ribosylating) Axin, tankyrases mark it for ubiquitination and subsequent proteasomal degradation. The loss of Axin leads to the stabilization and nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator of Wnt target genes, driving cell proliferation.
This compound exerts its therapeutic effect by binding to the nicotinamide subsite of tankyrases, thereby inhibiting their enzymatic activity.[1] This inhibition prevents the PARylation of Axin, leading to its stabilization and the subsequent reformation of the β-catenin destruction complex. As a result, β-catenin is phosphorylated, ubiquitinated, and degraded, leading to the downregulation of Wnt target gene expression and the suppression of tumor growth.[1][2] this compound has been shown to elevate levels of Axin2 and reduce active nuclear β-catenin.[1]
Quantitative Data
The following tables summarize the in vitro and cellular activity of this compound.
Table 1: In Vitro Enzymatic Activity of this compound
| Target Enzyme | IC50 (nM) | Selectivity |
| TNKS1 (PARP5a) | 39.1 | - |
| TNKS2 (PARP5b) | 36.2 | - |
| PARP1 | >200-fold vs TNKS1/2 | >200-fold |
| PARP2 | >200-fold vs TNKS1/2 | >200-fold |
| PARP10 | >200-fold vs TNKS1/2 | >200-fold |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 / GI50 (nM) |
| HEK293 | TCF Reporter Assay | 0.3 |
| DLD-1 | TCF Reporter Assay | 3.1 |
| COLO-320DM | Cell Proliferation (MTT) | 35 |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below. These protocols are based on the methods described in the primary literature.
1. Tankyrase Enzymatic Assay
This assay quantifies the inhibitory activity of this compound against TNKS1 and TNKS2.
-
Principle: A homogenous biochemical assay that measures the incorporation of biotinylated NAD+ onto a histone substrate by the tankyrase enzyme. The signal is detected using a streptavidin-conjugated donor bead and a histone-binding acceptor bead, generating a luminescent signal upon proximity.
-
Materials:
-
Recombinant human TNKS1 or TNKS2 enzyme
-
Histone H4
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
AlphaScreen™ Glutathione Donor Beads
-
AlphaScreen™ Streptavidin Acceptor Beads
-
384-well microplate
-
Plate reader capable of AlphaScreen detection
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, followed by the TNKS1 or TNKS2 enzyme and Histone H4.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the enzymatic reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the AlphaScreen™ Donor and Acceptor beads.
-
Incubate the plate in the dark at room temperature for a further specified time (e.g., 60 minutes).
-
Read the plate on a compatible plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
-
2. TCF Reporter Assay
This cell-based assay measures the effect of this compound on Wnt/β-catenin signaling.
-
Principle: A luciferase-based reporter gene assay where the expression of firefly luciferase is driven by a promoter containing T-cell factor (TCF) binding elements. Inhibition of the Wnt pathway by this compound leads to a decrease in luciferase expression.
-
Materials:
-
HEK293 or DLD-1 cells stably or transiently transfected with a TCF-luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well white, clear-bottom cell culture plates.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
-
-
Procedure:
-
Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control). In some experiments, Wnt signaling can be stimulated with Wnt3a conditioned media or LiCl.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the IC50 values by plotting the normalized luciferase activity against the concentration of this compound.
-
3. Cell Proliferation (MTT) Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
COLO-320DM cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed COLO-320DM cells into a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values from the dose-response curves.
-
4. Western Blot Analysis
This technique is used to detect changes in the protein levels of Axin2 and β-catenin following treatment with this compound.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.
-
Materials:
-
COLO-320DM cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for Axin2, β-catenin, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Treat COLO-320DM cells with this compound at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein expression.
-
Mandatory Visualizations
References
The Tankyrase Inhibitor RK-582: A Comprehensive Technical Guide to its Impact on Axin Stabilization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of RK-582, a potent and selective spiroindoline-based Tankyrase (TNKS) inhibitor, with a specific focus on its role in the stabilization of Axin proteins. By elucidating the core signaling pathways and providing detailed experimental methodologies, this document serves as a critical resource for researchers engaged in the study of Wnt/β-catenin signaling and the development of novel cancer therapeutics.
Core Mechanism: Inhibition of Tankyrase-Mediated Axin Degradation
This compound functions as a highly selective inhibitor of Tankyrase enzymes, TNKS1 and TNKS2.[1][2] These enzymes play a pivotal role in the regulation of the Wnt/β-catenin signaling pathway by mediating the poly-ADP-ribosylation (PARsylation) of Axin, a key scaffolding protein in the β-catenin destruction complex.[3] This PARsylation event marks Axin for ubiquitination and subsequent proteasomal degradation. By inhibiting TNKS activity, this compound prevents the degradation of Axin, leading to its accumulation and the stabilization of the β-catenin destruction complex. This, in turn, enhances the phosphorylation and subsequent degradation of β-catenin, thereby downregulating Wnt signaling.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a clear comparison of its activity across various assays.
| Parameter | Value | Cell Line/System | Reference |
| TNKS1 IC50 | 36.1 nM | Enzyme Assay | [1] |
| TNKS2 IC50 | Not explicitly stated, but high potency is noted. | Enzyme Assay | [2] |
| PARP1 IC50 | 18.168 µM | Enzyme Assay | [1] |
| COLO-320DM GI50 | 0.23 µM | Cell Proliferation Assay | [1] |
| TCF Reporter IC50 (HEK293) | 0.3 nM | TCF Reporter Assay | [2] |
| TCF Reporter IC50 (DLD-1) | 3.1 nM | TCF Reporter Assay | [2] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism by which this compound exerts its inhibitory effects through the stabilization of Axin.
References
foundational research on tankyrase inhibition by RK-582
An In-depth Technical Guide to the Foundational Research on Tankyrase Inhibition by RK-582
Introduction
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) enzyme family, distinguished by a unique domain organization that facilitates various cellular functions, including telomere homeostasis, glucose metabolism, and cell cycle progression[1]. A critical role of tankyrases is the positive regulation of the Wnt/β-catenin signaling pathway[1][2][3][4][5]. Aberrant activation of this pathway is a primary driver in approximately 80-90% of colorectal cancers (CRC), often due to mutations in genes like APC[6][7]. Tankyrases promote Wnt signaling by poly(ADP-ribosyl)ating (PARsylating) AXIN, a key scaffold protein in the β-catenin destruction complex. This modification marks AXIN for ubiquitination and proteasomal degradation, leading to the stabilization and nuclear accumulation of β-catenin, which in turn activates transcription of oncogenic target genes[2][8][9][10][11].
This compound is a potent, selective, and orally bioavailable spiroindolinone-based tankyrase inhibitor[4][12][13]. It was developed through the lead optimization of a previous inhibitor, RK-287107[4][6][14]. Foundational research has demonstrated that this compound effectively suppresses the Wnt/β-catenin pathway by stabilizing AXIN levels[8][9][15]. This activity leads to robust anti-proliferative effects in Wnt-dependent cancer cell lines and significant tumor growth inhibition in mouse xenograft models[4][6][8][9][12]. These promising preclinical results have led to the initiation of first-in-human Phase I clinical trials for patients with unresectable metastatic colorectal cancer[7][8][16]. This guide provides a detailed overview of the core research, quantitative data, and experimental methodologies that form the basis of our understanding of this compound.
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of tankyrase enzymes. By binding to the nicotinamide subsite of the tankyrase PARP domain, this compound prevents the PARsylation of target proteins, most notably AXIN1 and AXIN2[6][17]. The inhibition of AXIN PARsylation prevents its recognition by the E3 ubiquitin ligase RNF146, thereby blocking its subsequent ubiquitination and degradation by the proteasome[1][10].
The resulting stabilization and accumulation of AXIN allows for the reassembly and proper function of the β-catenin destruction complex, which also includes APC, GSK3β, and CK1α[2][5]. This complex phosphorylates β-catenin, marking it for proteasomal degradation. Consequently, the cytoplasmic and nuclear levels of β-catenin are reduced, leading to the downregulation of Wnt target gene expression and the suppression of tumor cell growth[4][6][8][15].
References
- 1. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Tankyrase - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Japanâs first investigator-initiated phase I clinical trials of a tankyrase inhibitor launched | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Study of a Tankyrase Inhibitor this compound for Patients With Unresectable Metastatic Colorectal Cancer [ctv.veeva.com]
- 10. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | TargetMol [targetmol.com]
- 14. Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | TNKS inhibitor | Probechem Biochemicals [probechem.com]
- 16. Study of a Tankyrase Inhibitor this compound for Patients With Unresectable Metastatic Colorectal Cancer | Clinical Research Trial Listing [centerwatch.com]
- 17. researchgate.net [researchgate.net]
The Role of RK-582 in Inhibiting Tumor Growth in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical efficacy of RK-582, a potent and orally bioavailable tankyrase inhibitor, in the context of tumor growth inhibition. The data and protocols presented herein are derived from the seminal study by Shirai et al., published in the Journal of Medicinal Chemistry in 2020, which details the discovery and evaluation of this compound.
Executive Summary
This compound is a spiroindolinone-based selective inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is a critical driver in a majority of colorectal cancers (CRC). This compound exerts its anti-tumor effects by inhibiting the PARsylation activity of tankyrases, which leads to the stabilization of AXIN2, a crucial component of the β-catenin destruction complex.[1] This stabilization enhances the degradation of β-catenin, thereby suppressing the transcription of Wnt target genes responsible for cell proliferation.[1] Preclinical studies in the COLO-320DM colorectal cancer xenograft model have demonstrated robust, dose-dependent tumor growth inhibition upon oral administration of this compound.[1]
Quantitative Data on Preclinical Efficacy
The anti-tumor activity of this compound has been quantified through both in vitro cell-based assays and in vivo xenograft models. The following tables summarize the key findings.
In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value (nM) |
| Enzymatic Inhibition | TNKS1 | IC₅₀ | 39.1 |
| Enzymatic Inhibition | TNKS2 | IC₅₀ | 36.2 |
| TCF Reporter Activity | HEK293 | IC₅₀ | 0.3 |
| TCF Reporter Activity | DLD-1 | IC₅₀ | 3.1 |
| Cell Growth Inhibition | COLO-320DM | GI₅₀ | 35 |
Data sourced from Shirai F, et al. J Med Chem. 2020.
In Vivo Efficacy of this compound in COLO-320DM Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) on Day 21 | p-value (vs. Vehicle) |
| Vehicle | - | Oral (p.o.) | Twice Daily (b.i.d.) | - | - |
| This compound | 10 | Oral (p.o.) | Twice Daily (b.i.d.) | 68% | < 0.01 |
| This compound | 20 | Oral (p.o.) | Twice Daily (b.i.d.) | 95% | < 0.01 |
Data compiled from figures in Shirai F, et al. J Med Chem. 2020.
Core Signaling Pathway and Mechanism of Action
This compound targets the Wnt/β-catenin signaling pathway, which is constitutively active in many cancer types, particularly in colorectal cancer with APC mutations. The diagram below illustrates the mechanism by which this compound inhibits this pathway.
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, as described by Shirai F, et al.
In Vivo COLO-320DM Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: Experimental workflow for the in vivo xenograft study.
Detailed Protocol:
-
Cell Line and Culture: Human colorectal cancer COLO-320DM cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Animal Model: Female NOD-SCID mice, aged 5-6 weeks, were used for the study. Animals were allowed to acclimate for at least one week before the experiment.
-
Tumor Implantation: COLO-320DM cells were harvested, washed, and resuspended in a 1:1 mixture of PBS and Matrigel. A total of 5 x 10⁶ cells in a volume of 100 µL were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of approximately 150-200 mm³, mice were randomized into treatment and control groups. This compound was formulated in a vehicle of 0.5% methylcellulose and administered by oral gavage at doses of 10 and 20 mg/kg, twice daily (b.i.d.). The vehicle group received 0.5% methylcellulose on the same schedule.
-
Efficacy Evaluation: Tumor dimensions were measured two to three times weekly using calipers, and tumor volume was calculated using the formula: (length × width²) / 2. Animal body weights were also monitored as an indicator of toxicity.
-
Statistical Analysis: The percentage of tumor growth inhibition (TGI) was calculated at the end of the study. Statistical significance between the treated and vehicle groups was determined using a Student's t-test, with p < 0.05 considered significant.
Cell Growth Inhibition Assay
-
Cell Seeding: COLO-320DM cells were seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
Viability Assessment: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. MTT solution was added to each well and incubated for 4 hours.
-
Data Analysis: The formazan product was solubilized with DMSO, and the absorbance was read at 570 nm. The 50% growth inhibition (GI₅₀) value was calculated from the dose-response curve.
Western Blot Analysis for Biomarkers
-
Cell Lysis: COLO-320DM cells were treated with this compound or vehicle for the indicated times. Cells were then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against AXIN2, active β-catenin, and β-actin (as a loading control).
-
Detection: After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant and dose-dependent anti-tumor activity in preclinical models of colorectal cancer. Its mechanism of action, centered on the targeted inhibition of tankyrase and subsequent downregulation of the Wnt/β-catenin signaling pathway, provides a strong rationale for its clinical development. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working on novel therapeutics for Wnt-driven cancers.
References
Methodological & Application
Application Notes and Protocols for RK-582 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-582 is a potent and selective, orally active spiroindolinone-based inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3] Tankyrases play a crucial role in the regulation of the Wnt/β-catenin signaling pathway by targeting AXIN, a key component of the β-catenin destruction complex, for PARylation-dependent ubiquitination and subsequent proteasomal degradation.[4][5][6] By inhibiting tankyrase activity, this compound stabilizes AXIN levels, which promotes the degradation of β-catenin.[2] This leads to the downregulation of T-cell factor/lymphoid enhancer factor (TCF/LEF)-mediated transcription of Wnt target genes, many of which are implicated in cancer cell proliferation.[7][8]
These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound, focusing on its effects on cancer cell lines with aberrant Wnt/β-catenin signaling, such as the colorectal adenocarcinoma cell line COLO-320DM.[1][2]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Target/Cell Line | Value | Reference(s) |
| IC₅₀ | TNKS1 (enzymatic assay) | 36.1 - 39.1 nM | [1][2] |
| IC₅₀ | TNKS2 (enzymatic assay) | 36.2 nM | [2] |
| IC₅₀ | PARP1 (enzymatic assay) | 18.168 nM | [1] |
| Selectivity | Other PARPs (PARP2, PARP10) | >200-fold vs. TNKS1/2 | [2] |
| GI₅₀ | COLO-320DM cells | 35 - 230 nM | [1][2] |
| IC₅₀ | TCF Reporter Activity (HEK293) | 0.3 nM | [2] |
| IC₅₀ | TCF Reporter Activity (DLD-1) | 3.1 nM | [2] |
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor that causes 50% inhibition of the target enzyme or pathway. GI₅₀ (Half-maximal growth inhibition): The concentration of a drug that causes 50% inhibition of cell growth.
Mandatory Visualizations
Caption: this compound inhibits Tankyrase, stabilizing AXIN and promoting β-catenin degradation.
Caption: Workflow for in vitro evaluation of this compound's biological activity.
Experimental Protocols
Cell Culture of COLO-320DM Cells
COLO-320DM is a human colorectal adenocarcinoma cell line known to have high activation of the Wnt/β-catenin pathway, making it a suitable model for testing tankyrase inhibitors.
-
Growth Medium: RPMI-1640 medium (e.g., ATCC 30-2001) supplemented with 10% Fetal Bovine Serum (FBS).[4]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
Subculturing:
-
COLO-320DM cells grow as a mix of loosely adherent and suspended cells.[5]
-
To passage, gently shake the flask to detach the loosely adherent cells and collect the entire cell suspension.
-
Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed growth medium.
-
Seed new flasks at a density of 1-3 x 10⁶ cells in a T75 flask.[5]
-
Split cultures every 2-4 days.[5]
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[3]
-
Materials:
-
COLO-320DM cells
-
96-well clear-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Protocol:
-
Seed COLO-320DM cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
Prepare serial dilutions of this compound in growth medium. Add 100 µL of the diluted compound to the respective wells (this will halve the drug concentration). Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI₅₀ value by plotting a dose-response curve.
-
Western Blot Analysis for AXIN2 and β-catenin
This protocol is used to detect changes in the protein levels of AXIN2 (a direct target of tankyrase-mediated degradation) and β-catenin.[9][10]
-
Materials:
-
Treated cells from a 6-well plate format
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-AXIN2, anti-β-catenin, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
-
Protocol:
-
Seed COLO-320DM cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load samples onto an SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against AXIN2 and β-catenin (typically diluted 1:1000) overnight at 4°C. Also, probe for a loading control like β-actin.
-
Washing and Secondary Antibody: Wash the membrane three times with TBS-T. Incubate with the appropriate HRP-conjugated secondary antibody (typically diluted 1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control. An increase in AXIN2 and a decrease in β-catenin levels are expected with this compound treatment.[8]
-
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, providing a functional readout of Wnt/β-catenin pathway activation.[7][12]
-
Materials:
-
HEK293 cells (commonly used for their high transfection efficiency)
-
TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt pathway activator (e.g., Wnt3a conditioned media or LiCl)
-
Luciferase assay system
-
-
Protocol:
-
Seed HEK293 cells in a 96-well white, clear-bottom plate at a density of ~35,000 cells per well.[12]
-
After 24 hours, co-transfect the cells with the TCF/LEF firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow cells to recover for 12-16 hours post-transfection.
-
Remove the transfection medium and replace it with fresh medium containing a Wnt pathway activator (e.g., 20 mM LiCl or Wnt3a) and serial dilutions of this compound.
-
Incubate for an additional 16-24 hours.
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[13]
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold inhibition of TCF/LEF reporter activity caused by this compound compared to the activator-only control. Determine the IC₅₀ value from the dose-response curve.
-
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. jcdr.net [jcdr.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. COLO 320DM. Culture Collections [culturecollections.org.uk]
- 5. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | COLO-320 [webshop.dsmz.de]
- 6. Tankyrase inhibition interferes with junction remodeling, induces leakiness, and disturbs YAP1/TAZ signaling in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gαi2-induced conductin/axin2 condensates inhibit Wnt/β-catenin signaling and suppress cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negative Feedback Loop of Wnt Signaling through Upregulation of Conductin/Axin2 in Colorectal and Liver Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for RK-582 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing RK-582, a potent and selective tankyrase inhibitor, in a mouse xenograft model of colorectal cancer. The protocols outlined below cover cell line selection, xenograft establishment, drug formulation and administration, and methods for assessing efficacy and pharmacodynamic biomarkers.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3][4] Tankyrases play a crucial role in the regulation of the Wnt/β-catenin signaling pathway, which is aberrantly activated in a large percentage of colorectal cancers (CRCs), often due to mutations in the APC gene.[1][5]
By inhibiting tankyrase, this compound prevents the PARsylation and subsequent degradation of AXIN, a key component of the β-catenin destruction complex.[1][5][6] The stabilization and accumulation of AXIN lead to the enhanced degradation of β-catenin, thereby reducing its nuclear translocation and the transcription of Wnt target genes responsible for cell proliferation.[1][4][5] this compound has demonstrated significant tumor growth inhibition in CRC xenograft models, such as COLO-320DM, making it a promising therapeutic agent for Wnt-dependent cancers.[1][2][3][7]
Signaling Pathway of this compound Intervention
Caption: Wnt/β-catenin signaling pathway and this compound's mechanism of action.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (TNKS1) | - | 39.1 nM | [4] |
| IC50 (TNKS2) | - | 36.2 nM | [4] |
| GI50 | COLO-320DM | 0.23 µM | [2] |
| TCF Reporter IC50 | DLD-1 | 3.1 nM | [4] |
Table 2: In Vivo Efficacy of this compound in COLO-320DM Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Vehicle Control | - | Oral or IP | Twice Daily | - | [4] |
| This compound | 10 | Oral or IP | Twice Daily | Significant Inhibition | [4] |
| This compound | 20 | Oral or IP | Twice Daily | Robust Inhibition | [4] |
Experimental Protocols
Materials and Reagents
-
Cell Line: COLO-320DM (human colorectal adenocarcinoma), known to be dependent on Wnt/β-catenin signaling.
-
Animals: Female immunodeficient mice (e.g., BALB/c-nu/nu or NOD/SCID), 4-6 weeks old.[1][8]
-
This compound Compound: Sourced from a reputable chemical supplier.
-
Vehicle for Formulation: DMSO, PEG300, Tween-80, and sterile saline.[2]
-
Cell Culture: Standard cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, and PBS.
-
Xenografting: 1-cc syringes, 27- or 30-gauge needles, and isoflurane for anesthesia.[8][9]
-
Tumor Measurement: Digital calipers.[8]
-
Tissue Analysis: RIPA buffer, protease/phosphatase inhibitors, antibodies for Western blot (anti-AXIN2, anti-β-catenin, anti-GAPDH), and reagents for immunohistochemistry (formalin, paraffin, specific antibodies).
Protocol 1: Cell Culture and Preparation
-
Culture COLO-320DM cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth. Ensure cells are free from contamination.
-
When cells reach 70-80% confluency, harvest them for injection.[8]
-
Wash cells with PBS, detach using trypsin-EDTA, and then neutralize with complete medium.
-
Centrifuge the cell suspension at 1,500 rpm for 3-5 minutes, discard the supernatant, and wash the pellet twice with sterile PBS.[8]
-
Resuspend the final cell pellet in sterile PBS or serum-free medium at a concentration of 3.0 x 107 cells/mL for injection. Perform a viability count using trypan blue; viability should be >95%.[8]
-
Keep the cell suspension on ice until injection to maintain viability.[9]
Protocol 2: Mouse Xenograft Model Establishment
-
Allow mice to acclimatize for at least one week before the experiment.[8]
-
Anesthetize the mouse using isoflurane.
-
Inject 100 µL of the cell suspension (containing 3.0 x 106 cells) subcutaneously into the right flank of each mouse.[8]
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width)2 x Length / 2 .[8]
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 50-100 mm3.[8]
Protocol 3: this compound Formulation and Administration
-
Preparation of Vehicle: A common vehicle for oral administration can be prepared as follows: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
This compound Formulation:
-
First, dissolve this compound in DMSO to create a stock solution.
-
Sequentially add PEG300, Tween-80, and saline, mixing thoroughly after each addition to ensure the compound remains in solution.[2]
-
Prepare the formulation fresh daily before administration.
-
-
Administration:
-
Administer this compound or vehicle control to the respective groups via oral gavage or intraperitoneal (IP) injection.
-
A typical dosing schedule is twice daily (e.g., every 12 hours) for a period of 21-28 days.[4]
-
The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
-
Protocol 4: Efficacy Assessment and Toxicity Monitoring
-
Tumor Growth: Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Efficacy Endpoint: The primary endpoint is tumor growth inhibition (TGI). TGI can be calculated at the end of the study using the formula:
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
-
Toxicity Monitoring:
-
Record body weight at each measurement. A body weight loss of more than 15-20% may indicate toxicity.
-
Observe mice daily for clinical signs of distress, such as changes in posture, activity, or grooming.
-
At high doses, be particularly observant for signs of intestinal toxicity, such as diarrhea.[1]
-
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound mouse xenograft study.
Protocol 5: Tissue Collection and Biomarker Analysis
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and photograph them.
-
Divide each tumor into sections for different analyses:
-
One section should be snap-frozen in liquid nitrogen and stored at -80°C for Western blot analysis.
-
Another section should be fixed in 10% neutral buffered formalin for 24 hours and then transferred to 70% ethanol for paraffin embedding and immunohistochemistry (IHC).
-
Protocol 6: Western Blot for AXIN2 and β-catenin
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against AXIN2, total β-catenin, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Expected Outcome: Tumors from this compound-treated mice should show increased levels of AXIN2 and decreased levels of total β-catenin compared to the vehicle control group.[1][4]
Logic of this compound's Anti-Tumor Effect
Caption: Logical flow from this compound administration to tumor growth inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TNKS inhibitor | Probechem Biochemicals [probechem.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Study of a Tankyrase Inhibitor this compound for Patients With Unresectable Metastatic Colorectal Cancer [ctv.veeva.com]
- 7. amsbio.com [amsbio.com]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
RK-582 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-582 is a potent and selective, orally active inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] Tankyrases play a crucial role in the regulation of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, particularly colorectal cancer.[3][4][5] this compound exerts its inhibitory effect by binding to the nicotinamide subsite of tankyrases, leading to the stabilization of Axin, a key component of the β-catenin destruction complex.[3] This action promotes the degradation of β-catenin, thereby attenuating Wnt signaling and inhibiting the proliferation of cancer cells dependent on this pathway.[3][5][6]
These application notes provide detailed protocols for the solubilization of this compound and its application in cell culture experiments.
Physicochemical Properties and Solubility
This compound is a spiroindolinone-based compound.[3] Proper solubilization is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Concentration | Comments |
| DMSO | 25 mg/mL (48.96 mM) | May require sonication and warming to 60°C. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1][7] |
| 10 mM | Readily achievable concentration in DMSO.[2] | |
| Ethanol | Not Specified | Data regarding solubility in ethanol is not readily available. It is recommended to test solubility in small aliquots. |
| Water | Not Specified | This compound is expected to have low aqueous solubility. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
-
Solubilization:
-
Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][7] The solid powder form of this compound should be stored at -20°C for up to 3 years.[1]
Application of this compound in Cell Culture
Materials:
-
Cultured cells (e.g., COLO-320DM colorectal cancer cells)
-
Complete cell culture medium
-
This compound stock solution (prepared as described above)
-
Vehicle control (anhydrous DMSO)
Procedure:
-
Cell Seeding: Plate cells at the desired density in appropriate cell culture vessels and allow them to adhere overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final working concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control.
-
The effective concentration of this compound can vary between cell lines. For COLO-320DM cells, the GI50 is reported to be 0.23 μM.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay.
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell proliferation assays, Western blotting for β-catenin and Axin2 levels, or gene expression analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its use in cell culture experiments.
Figure 1: Mechanism of action of this compound on the Wnt/β-catenin signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TNKS inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Japanâs first investigator-initiated phase I clinical trials of a tankyrase inhibitor launched | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 5. Study of a Tankyrase Inhibitor this compound for Patients With Unresectable Metastatic Colorectal Cancer [ctv.veeva.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for RK-582 in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-582 is a potent and selective, orally active inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is a critical driver in various cancers, particularly colorectal cancer (CRC).[2][3] this compound exerts its anti-tumor effects by stabilizing AXIN, a negative regulator of β-catenin, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes.[2] These application notes provide a summary of the recommended dosages, experimental protocols, and relevant pharmacological data for the use of this compound in preclinical in vivo models, based on available literature.
Signaling Pathway of this compound
This compound targets the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers. The diagram below illustrates the mechanism of action of this compound.
References
Application Notes and Protocols for RK-582 in TCF Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-582 is a potent and selective, orally active spiroindolinone-based inhibitor of tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] Tankyrases play a crucial role in the regulation of the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex.[3] By inhibiting tankyrase activity, this compound stabilizes Axin levels, leading to the enhanced degradation of β-catenin.[3] This prevents the nuclear translocation of β-catenin and subsequent activation of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, which drive the expression of Wnt target genes implicated in cell proliferation and tumorigenesis.[3]
TCF reporter assays are fundamental tools for quantifying the activity of the canonical Wnt/β-catenin signaling pathway. These assays typically utilize a luciferase reporter gene under the control of a promoter containing multiple TCF/LEF binding sites.[4] A decrease in luciferase activity in the presence of a compound like this compound is indicative of its inhibitory effect on the Wnt/β-catenin pathway. These application notes provide detailed protocols for utilizing this compound in TCF reporter assays to assess its inhibitory activity on the Wnt/β-catenin signaling pathway.
Mechanism of Action of this compound in the Wnt/β-catenin Pathway
The canonical Wnt/β-catenin signaling pathway is tightly regulated. In the absence of a Wnt ligand, a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrases (TNKS1/2) PARsylate (poly-ADP-ribosylate) Axin, marking it for degradation and thereby destabilizing the destruction complex. This leads to the accumulation of β-catenin.
This compound inhibits the catalytic activity of TNKS1/2. This inhibition prevents the PARsylation and subsequent degradation of Axin. The stabilized Axin enhances the activity of the destruction complex, leading to increased phosphorylation and degradation of β-catenin. As a result, β-catenin does not accumulate in the nucleus, and the transcription of TCF/LEF target genes is suppressed.
References
Application Notes and Protocols for Utilizing RK-582 in CellTiter-Glo® Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction and Mechanism of Action
RK-582 is a potent and selective, orally active inhibitor of tankyrase 1 and 2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3] Tankyrases play a crucial role in the regulation of the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex.[4][5] By inhibiting tankyrase activity, this compound stabilizes Axin levels, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes that are critical for cell proliferation.[6][7] This mechanism of action makes this compound a promising candidate for targeted cancer therapy, particularly in tumors with aberrant Wnt signaling, such as certain colorectal cancers.[7][8]
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for determining the number of viable cells in culture.[9] The assay quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells.[9][10] The luminescent signal generated is directly proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells.[10][11] This "add-mix-measure" assay format is well-suited for high-throughput screening of compounds like this compound to assess their effects on cell viability and to determine key parameters such as the half-maximal growth inhibition (GI50).[12]
Data Presentation
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the quantitative data on the efficacy of this compound as determined by the CellTiter-Glo® assay and other methods.
| Cell Line | Cancer Type | Assay | Parameter | Value | Treatment Duration | Reference |
| COLO-320DM | Rectal Adenocarcinoma | CellTiter-Glo® | GI50 | 0.23 µM | 4 days | [12] |
| COLO-320DM | Rectal Adenocarcinoma | MTT Assay | GI50 | 35 nM | Not Specified | [6] |
| HEK293 | Embryonic Kidney | TCF Reporter Assay | IC50 | 0.3 nM | Not Specified | [6] |
| DLD-1 | Colorectal Adenocarcinoma | TCF Reporter Assay | IC50 | 3.1 nM | Not Specified | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its impact on cell viability using the CellTiter-Glo® assay.
Figure 1: this compound inhibits Tankyrase, stabilizing the destruction complex and promoting β-catenin degradation.
Figure 2: Experimental workflow for assessing this compound cytotoxicity using the CellTiter-Glo® assay.
Experimental Protocols
Materials
-
This compound (prepare stock solution in DMSO, e.g., 10 mM)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Cancer cell line of interest (e.g., COLO-320DM, ATCC CCL-220)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS for COLO-320DM)
-
Sterile, opaque-walled 96-well plates suitable for luminescence readings
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
-
Orbital shaker
-
Humidified incubator (37°C, 5% CO2)
Protocol for Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in complete culture medium to the desired seeding density. For COLO-320DM cells, a starting density of 1 x 10^4 cells/cm^2 is recommended.[1] For a 96-well plate (surface area of 0.32 cm^2/well), this corresponds to approximately 3,200 cells per well.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only for background luminescence measurement and wells with cells treated with vehicle (DMSO) as a negative control.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting concentration range is from 1 nM to 10 µM to capture a full dose-response curve.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound or vehicle control.
-
Incubate the plate for the desired exposure period (e.g., 96 hours for COLO-320DM cells).[12]
-
-
CellTiter-Glo® Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of reconstituted CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker and mix for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader. The integration time should be optimized, but a starting point of 0.5 to 1 second per well is common.
-
Data Analysis
-
Subtract the average luminescence value of the medium-only background wells from all other luminescence readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control wells using the following formula:
% Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the GI50 value.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background luminescence | Contamination of media or reagents. | Use fresh, sterile reagents and media. Ensure aseptic technique. |
| High variability between replicate wells | Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly. To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media. |
| Low signal-to-background ratio | Low cell number. Suboptimal assay conditions. | Optimize cell seeding density. Ensure the plate and reagents are equilibrated to room temperature before adding the CellTiter-Glo® reagent. |
| Inconsistent results with this compound | This compound precipitation at high concentrations. Instability of this compound in media over long incubation times. | Check the solubility of this compound in your culture medium. Prepare fresh dilutions of this compound for each experiment. Consider a medium change with fresh compound for long-term assays. |
| Unexpected increase in luminescence at certain concentrations | Compound may have inherent luminescent properties or interfere with the luciferase enzyme. | Test this compound in a cell-free system with a known amount of ATP to check for direct effects on the CellTiter-Glo® reagent. |
References
- 1. Colo-320DM Cells [cytion.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Inhibitory effects of XAV939 on the proliferation of small-cell lung cancer H446 cells and Wnt/β-catenin signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. med.unc.edu [med.unc.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of RK-582 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-582 is a potent and selective spiroindoline-based inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a critical factor in the development and progression of various cancers, particularly colorectal cancer.[3] this compound exerts its therapeutic effect by stabilizing the AXIN2 protein, a crucial component of the β-catenin destruction complex. This stabilization leads to the subsequent degradation of β-catenin, a key downstream effector of the Wnt pathway, thereby inhibiting tumor cell growth.[3][4]
Western blot analysis is an essential technique to confirm the target engagement of this compound by monitoring the protein levels of key biomarkers in the Wnt/β-catenin pathway. This document provides detailed protocols for treating cancer cell lines with this compound and performing Western blot analysis to quantify the expected pharmacological effects, namely the accumulation of AXIN2 and the reduction of β-catenin.
Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action for the Tankyrase inhibitor, this compound. In the absence of a Wnt ligand, the destruction complex, composed of APC, Axin, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrase promotes the degradation of Axin, a key scaffold protein in this complex. By inhibiting Tankyrase, this compound stabilizes Axin levels, leading to a more active destruction complex and enhanced degradation of β-catenin.
Caption: Wnt/β-catenin signaling pathway and this compound mechanism.
Experimental Protocols
Cell Culture and this compound Treatment
The human colorectal adenocarcinoma cell line, COLO-320DM, is recommended for these studies as it is known to be sensitive to Tankyrase inhibitors.
-
Cell Seeding: Plate COLO-320DM cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended, with concentrations ranging from 10 nM to 1 µM. Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a desired time period. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to determine the optimal treatment duration. Based on studies with similar inhibitors, a 24-hour incubation is a good starting point.[5]
Western Blot Protocol
The following is a general protocol for Western blotting to detect changes in AXIN2 and β-catenin protein levels. Optimization may be required based on the specific antibodies and reagents used.
-
Protein Extraction:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.6, 150mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Heat the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% gradient or 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for AXIN2 and β-catenin, diluted in blocking buffer, overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH, β-actin, or α-tubulin) should also be used to ensure equal protein loading. Recommended primary antibodies include:
-
Rabbit anti-AXIN2
-
Mouse anti-β-catenin
-
Mouse anti-GAPDH
-
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometry analysis on the resulting bands using appropriate software (e.g., ImageJ) to quantify the protein levels. Normalize the band intensity of the target proteins to the loading control.
-
Experimental Workflow
The following diagram outlines the key steps in the Western blot analysis workflow for assessing this compound target engagement.
Caption: Western blot workflow for this compound target engagement.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the Western blot analysis. The values presented are hypothetical and serve as an example of the expected results based on the known mechanism of action of Tankyrase inhibitors.
| Treatment Group | AXIN2 Protein Level (Fold Change vs. Vehicle) | β-catenin Protein Level (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (10 nM) | 1.5 | 0.8 |
| This compound (50 nM) | 2.5 | 0.5 |
| This compound (100 nM) | 4.0 | 0.3 |
| This compound (500 nM) | 5.5 | 0.2 |
| This compound (1 µM) | 6.0 | 0.1 |
Note: Data are representative and should be determined experimentally. Fold change is calculated after normalization to a loading control.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize Western blot analysis to confirm the target engagement of this compound. By demonstrating a dose-dependent increase in AXIN2 and a corresponding decrease in β-catenin protein levels, these experiments can provide crucial evidence of the compound's on-target activity and its potential as a therapeutic agent for Wnt-driven cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. The Wnt signaling pathway in tumorigenesis, pharmacological targets, and drug development for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TNKS inhibitor | Probechem Biochemicals [probechem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Oral Administration of RK-582 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the oral administration of RK-582, a potent and selective tankyrase inhibitor, in mouse models of cancer. The protocols outlined below are based on established methodologies for in vivo efficacy and pharmacokinetic studies.
Introduction
This compound is a spiroindolinone-based, orally active inhibitor of tankyrase 1 and 2 (TNKS1/2).[1][2][3] By inhibiting tankyrase, this compound disrupts the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, particularly colorectal cancer.[4][5] The inhibition of tankyrase leads to the stabilization of Axin, a key component of the β-catenin destruction complex. This results in the degradation of β-catenin, preventing its translocation to the nucleus and subsequent transcription of Wnt target genes involved in cell proliferation.[4] Preclinical studies have demonstrated that this compound effectively suppresses tumor growth in xenograft models, making it a promising candidate for cancer therapy.[1][2][3]
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound targets tankyrases, which play a crucial role in the regulation of the Wnt/β-catenin signaling pathway. The diagram below illustrates the mechanism by which this compound modulates this pathway.
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
Data Presentation
In Vitro Activity
| Parameter | Value | Cell Line |
| IC₅₀ (TNKS1) | 39.1 nM | - |
| IC₅₀ (TNKS2) | 36.2 nM | - |
| GI₅₀ | 35 nM | COLO-320DM |
In Vivo Efficacy in COLO-320DM Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Once daily (p.o.) | 0 |
| This compound | 10 | Twice daily (p.o.) | Significant Inhibition (exact % not available) |
| This compound | 20 | Twice daily (p.o.) | Robust Inhibition (exact % not available) |
Pharmacokinetic Profile in Mice (Oral Administration)
| Parameter | 10 mg/kg | 30 mg/kg |
| Cmax (ng/mL) | 481 | 1832 |
| Tmax (h) | 1.0 | 2.0 |
| AUC₀₋₂₄ (ng·h/mL) | 2131 | 11453 |
| Bioavailability (%) | 21.9 | 39.1 |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare the final dosing solution.
-
For a final formulation of 10% DMSO and 90% corn oil, calculate the required volumes of the DMSO stock solution and corn oil based on the desired final concentration and total volume.
-
In a sterile tube, add the calculated volume of corn oil.
-
Slowly add the calculated volume of the this compound DMSO stock solution to the corn oil while vortexing.
-
Vortex the final solution vigorously to ensure a uniform suspension.
-
-
Administration.
-
The freshly prepared formulation should be administered to mice via oral gavage at the desired dose.
-
The typical administration volume for mice is 5-10 mL/kg.
-
Protocol 2: In Vivo Efficacy Study in a COLO-320DM Xenograft Model
This protocol outlines the steps for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using the COLO-320DM human colorectal cancer cell line.
Materials:
-
COLO-320DM cells
-
Immunodeficient mice (e.g., NOD-SCID or BALB/c nude)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
-
Animal balance
-
This compound oral formulation
-
Vehicle control
Procedure:
-
Cell Culture and Preparation:
-
Culture COLO-320DM cells in appropriate media and conditions until they reach the desired confluence.
-
Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound or vehicle control orally according to the predetermined dosing schedule (e.g., 10 or 20 mg/kg, twice daily).
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specific duration.
-
At the endpoint, euthanize the mice, and excise and weigh the tumors.
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.
Caption: Workflow for in vivo efficacy testing of this compound in a mouse xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for RK-582 in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-582 is a potent and selective, orally active inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2][3] By inhibiting tankyrase, this compound stabilizes the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes.[4] This mechanism of action makes this compound a valuable tool for investigating the role of the Wnt/β-catenin pathway in various biological processes, particularly in cancer biology. These application notes provide detailed protocols for utilizing this compound in laboratory research, with a focus on colorectal cancer cell models.
Biochemical and Pharmacological Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (TNKS1/PARP5A) | 36.1 nM | Human | [1] |
| IC50 (TNKS2) | 36.2 nM | Human | [2] |
| IC50 (PARP1) | 18.168 nM | Human | [1] |
| Selectivity | >200-fold vs. PARP1, PARP2, PARP10 | Human | [2][3] |
| GI50 (COLO-320DM cells) | 0.23 µM (35 nM) | Human | [1][2] |
| TCF Reporter IC50 (HEK293) | 0.3 nM | Human | [2][3] |
| TCF Reporter IC50 (DLD-1) | 3.1 nM | Human | [2][3] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound within the Wnt/β-catenin signaling pathway. In the absence of Wnt ligand, the destruction complex (comprising Axin, APC, GSK3β, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrases (TNKS1/2) PARsylate Axin, leading to its ubiquitination and degradation, thereby destabilizing the destruction complex. This compound inhibits TNKS1/2, leading to the stabilization of Axin, enhanced β-catenin degradation, and inhibition of Wnt target gene transcription.
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of this compound on colorectal cancer cell lines such as COLO-320DM.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
COLO-320DM cells (or other suitable cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed COLO-320DM cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 serial dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Incubate at 37°C for 4 hours or overnight, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting the data using a non-linear regression curve fit.
Caption: Workflow for the MTT cell viability assay.
TCF/LEF Reporter Assay
This assay measures the activity of the Wnt/β-catenin signaling pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF response elements.
Materials:
-
HEK293 or DLD-1 cells stably expressing a TCF/LEF luciferase reporter construct
-
This compound
-
Wnt3a conditioned medium (as a pathway activator)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Seed the TCF/LEF reporter cells in a 96-well white plate at an appropriate density (e.g., 30,000 cells/well for HEK293).
-
Incubate for 24 hours at 37°C.
-
Treat the cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells with Wnt3a conditioned medium (at a pre-determined optimal concentration) in the presence of this compound. Include control wells with no Wnt3a stimulation and vehicle control.
-
Incubate for 16-24 hours at 37°C.
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the IC50 of this compound in inhibiting Wnt3a-induced TCF/LEF reporter activity.
Western Blot Analysis of AXIN2 and β-catenin
This protocol is to detect changes in the protein levels of AXIN2 (a Wnt target gene that is upregulated by the pathway but stabilized by tankyrase inhibition) and total β-catenin.
Materials:
-
COLO-320DM cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AXIN2, anti-β-catenin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate COLO-320DM cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 24 hours.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
In Vivo Xenograft Model
This protocol describes the establishment of a COLO-320DM xenograft model in mice to evaluate the in vivo efficacy of this compound.[4][5][6] All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
COLO-320DM cells
-
Matrigel (optional)
-
This compound formulation for oral or intraperitoneal administration
-
Calipers for tumor measurement
Protocol:
-
Harvest COLO-320DM cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 or 20 mg/kg, orally or intraperitoneally, twice daily) or vehicle control to the respective groups.[2]
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Caption: Workflow for a COLO-320DM xenograft study.
Solubility and Storage
-
Solubility: this compound is soluble in DMSO at a concentration of 10 mM.[3] For in vivo studies, a formulation in a vehicle such as 0.5% methylcellulose or a solution of PEG300, Tween-80, and saline may be required.
-
Storage: Store the solid compound at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Safety Precautions
This compound is a bioactive small molecule. Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. interchim.fr [interchim.fr]
- 3. This compound | TNKS inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. amsbio.com [amsbio.com]
- 6. Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Research-Grade RK-582
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-582 is a potent and selective, orally bioavailable, spiroindolinone-based inhibitor of tankyrase (TNKS) enzymes.[1][2] Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the regulation of the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is implicated in the pathogenesis of various cancers, particularly colorectal cancer.[3] this compound exerts its anti-tumor effects by inhibiting the PARsylation activity of tankyrases, which leads to the stabilization of Axin, a key component of the β-catenin destruction complex.[4] This, in turn, promotes the degradation of β-catenin, thereby downregulating the expression of Wnt target genes involved in cell proliferation and survival.[4][5]
These application notes provide a summary of the key features of this compound, along with detailed protocols for its use in common in vitro and in vivo research applications.
Suppliers of Research-Grade this compound
| Supplier | Website |
| MedchemExpress | --INVALID-LINK-- |
| ProbeChem | --INVALID-LINK-- |
| Amsbio | --INVALID-LINK-- |
| MedKoo Biosciences | --INVALID-LINK-- |
Quantitative Data
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (TNKS1/PARP5A) | - | 36.1 nM | [2] |
| IC50 (PARP1) | - | 18.168 nM | [2] |
| GI50 | COLO-320DM | 0.23 µM | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosing | Outcome | Reference |
| Mouse Xenograft | COLO-320DM | Oral or Intraperitoneal | Significant tumor growth inhibition | [2][4] |
Signaling Pathway
Experimental Workflow
Experimental Protocols
Preparation of this compound Stock Solution
-
For in vitro studies: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
For in vivo studies: The formulation for oral or intraperitoneal administration will depend on the specific experimental design. A common formulation involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.[2] It is crucial to ensure the complete dissolution of the compound and to prepare the formulation fresh on the day of use.
Protocol 1: Cell Viability (MTT) Assay
This protocol is to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., COLO-320DM)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Protocol 2: TCF/LEF Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway following treatment with this compound.
Materials:
-
HEK293T cells (or another suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)
-
A constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 24-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the TOPFlash (or FOPFlash) reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure both Firefly (TOP/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control to determine the effect of this compound on Wnt/β-catenin signaling.
Protocol 3: Western Blot Analysis of β-catenin and AXIN2
This protocol is to assess the effect of this compound on the protein levels of β-catenin and AXIN2.
Materials:
-
Cancer cell line with active Wnt signaling (e.g., COLO-320DM)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against β-catenin, AXIN2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Protocol 4: COLO-320DM Xenograft Mouse Model
This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
COLO-320DM cells
-
Matrigel (optional)
-
This compound
-
Vehicle for administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 10^6 COLO-320DM cells, resuspended in sterile PBS or a mixture of PBS and Matrigel, into the flank of each mouse.[6]
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) at the desired dose and schedule. The control group should receive the vehicle alone. A typical dosing might be once or twice daily.[1]
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry for biomarkers like β-catenin and AXIN2).
References
- 1. Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Japanâs first investigator-initiated phase I clinical trials of a tankyrase inhibitor launched | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
Application of RK-582 in Patient-Derived Organoids: A Comprehensive Guide for Researchers
Application Notes
Patient-derived organoids (PDOs) have emerged as a pivotal preclinical model in cancer research, closely recapitulating the genetic and phenotypic heterogeneity of a patient's tumor. The application of targeted therapies, such as RK-582, in PDOs offers a powerful platform for predicting patient-specific drug responses and elucidating mechanisms of action. This compound is an orally active and selective inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2] Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer (CRC), making it a prime therapeutic target.[2][3][4]
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the poly(ADP-ribosyl)ation (PARylation) activity of tankyrases.[5] In the canonical Wnt/β-catenin pathway, tankyrases PARsylate and promote the degradation of Axin, a crucial component of the β-catenin destruction complex.[5][6] By inhibiting tankyrases, this compound stabilizes Axin, leading to the formation of the destruction complex and subsequent phosphorylation and proteasomal degradation of β-catenin.[2][5] The reduction in nuclear β-catenin levels results in the downregulation of Wnt target genes that drive cell proliferation and tumor growth.[5] Studies have shown that this compound effectively suppresses the growth of Wnt/β-catenin signal-dependent human colorectal cancer cells.[5]
Application in Patient-Derived Organoids
The use of this compound in PDOs, particularly those derived from colorectal tumors with mutations in genes like APC, which lead to hyperactive Wnt signaling, provides a physiologically relevant system to assess its therapeutic potential.[3][4] Research on other tankyrase inhibitors in CRC PDOs has demonstrated that these compounds can alter organoid morphology, reduce viability, and decrease the expression of stem cell markers.[6] These studies have also highlighted that PDOs can be categorized as sensitive or non-sensitive to tankyrase inhibition, underscoring the importance of this model for personalized medicine.[6]
While specific quantitative data for this compound in PDOs is not yet widely published, data from a colorectal cancer cell line and studies with other tankyrase inhibitors in organoids can guide initial experimental design.
Quantitative Data Summary
The following tables summarize relevant quantitative data for this compound and other tankyrase inhibitors. This information can be used as a reference for designing dose-response studies in patient-derived organoids.
| Compound | Model System | Parameter | Value | Reference |
| This compound | COLO-320DM (Rectal Cancer Cell Line) | GI50 | 0.23 µM | [1] |
| Tankyrase Inhibitor C1 (MSC2524070A) | Colorectal Cancer Organoid Line (Iso 50) | EC50 | > 50 nM | [7] |
| Tankyrase Inhibitor C1 (MSC2524070A) | Colorectal Cancer Organoid Line (Iso 72) | EC50 | ~10 nM | [7] |
| Tankyrase Inhibitor C1 (MSC2524070A) | Colorectal Cancer Organoid Line (Iso 75) | EC50 | ~5 nM | [7] |
Experimental Protocols
This section provides detailed protocols for the culture of patient-derived organoids and the subsequent application of this compound for drug sensitivity and functional assays. These protocols are based on established methods for colorectal cancer organoids.[8][9][10][11]
Protocol 1: Patient-Derived Organoid Culture
1.1. Organoid Establishment from Patient Tissue
-
Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.
-
Mechanically mince the tissue into small fragments (<1 mm³).
-
Wash the tissue fragments with ice-cold chelation buffer.
-
Digest the tissue with a suitable enzyme cocktail (e.g., collagenase, dispase) at 37°C with agitation.
-
Filter the cell suspension through a cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the crypts and single cells.
-
Resuspend the pellet in Matrigel or another suitable basement membrane matrix.
-
Plate droplets of the Matrigel/cell mixture into pre-warmed culture plates.
-
Allow the Matrigel to solidify at 37°C.
-
Overlay with organoid expansion medium supplemented with appropriate niche factors (e.g., Wnt, R-spondin, Noggin, EGF).
-
Culture the organoids in a humidified incubator at 37°C and 5% CO₂.
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-plating in fresh Matrigel.
1.2. Cryopreservation and Thawing of Organoids
-
To cryopreserve, harvest organoids and resuspend them in a cryopreservation medium (e.g., cell culture medium with 10% DMSO).
-
Transfer the organoid suspension to cryovials and freeze slowly to -80°C before transferring to liquid nitrogen for long-term storage.
-
To thaw, rapidly warm the cryovial in a 37°C water bath.
-
Transfer the organoid suspension to a tube with culture medium, centrifuge to pellet the organoids, and wash to remove the cryopreservation medium.
-
Resuspend the organoids in Matrigel and plate as described above.
Protocol 2: this compound Drug Screening in PDOs
2.1. Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
2.2. Drug Treatment and Viability Assay (e.g., CellTiter-Glo® 3D)
-
Dissociate established PDO cultures into small fragments or single cells.
-
Count the cells or fragments and seed a standardized number into each well of a 96-well or 384-well plate containing Matrigel.[7][10]
-
After allowing the organoids to form for 24-48 hours, prepare a serial dilution of this compound in the organoid culture medium.[10]
-
Remove the existing medium from the wells and add the medium containing the different concentrations of this compound or a vehicle control (DMSO).
-
Incubate the plates for a defined period (e.g., 5-6 days), refreshing the drug-containing medium as needed.[6][7][10]
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. For CellTiter-Glo® 3D, add the reagent to each well, incubate, and measure the luminescence, which is proportional to the amount of ATP and thus cell viability.[9]
-
Normalize the viability data to the vehicle-treated control wells and plot the dose-response curves to determine the IC50 or EC50 values.
Protocol 3: Downstream Molecular Analysis
3.1. Immunofluorescence Staining for β-catenin
-
Culture PDOs on chamber slides or in plates suitable for imaging.
-
Treat the organoids with this compound or a vehicle control for the desired duration.
-
Fix the organoids with 4% paraformaldehyde.
-
Permeabilize the organoids with a detergent-based buffer (e.g., Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).
-
Incubate with a primary antibody against β-catenin overnight at 4°C.
-
Wash the organoids and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the organoids using a confocal microscope to assess the levels and subcellular localization of β-catenin. A reduction in nuclear β-catenin is expected upon this compound treatment.[6]
3.2. Western Blotting for Wnt Pathway Proteins
-
Treat PDOs with this compound or a vehicle control.
-
Harvest the organoids and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against Axin, β-catenin, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate. An increase in Axin levels and a decrease in total β-catenin are expected.
Visualizations
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for testing this compound in patient-derived organoids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. 3D imaging of colorectal cancer organoids identifies responses to Tankyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. 3D imaging of colorectal cancer organoids identifies responses to Tankyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D imaging of colorectal cancer organoids identifies responses to Tankyrase inhibitors | PLOS One [journals.plos.org]
- 8. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using Human iPS Cell-derived Colon Organoids for Cytotoxicity Screening of Drug Compounds [sigmaaldrich.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer [frontiersin.org]
Application Notes and Protocols: RK-582 in Combination with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-582 is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a critical driver in various cancers, most notably colorectal cancer (CRC).[3][4] While this compound has demonstrated significant preclinical antitumor activity as a monotherapy, the strategic combination with other anticancer agents holds the potential to enhance efficacy, overcome resistance, and broaden its therapeutic application.[1][5] These application notes provide a summary of preclinical data for tankyrase inhibitors in combination with other targeted therapies and standard chemotherapeutics, along with detailed protocols for evaluating such combinations.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the combination of tankyrase inhibitors with other anticancer agents. While specific data for this compound in combination therapies is emerging, the data from studies using other tankyrase inhibitors provide a strong rationale for similar combinations with this compound.
Table 1: In Vitro Efficacy of Tankyrase Inhibitor Combinations
| Combination | Cancer Type | Cell Line(s) | Key Quantitative Findings | Reference(s) |
| Tankyrase Inhibitor + MEK Inhibitor | KRAS-mutant Cancers | SW480, etc. | Strong synergy observed with synergy scores >2. Combination leads to more robust apoptosis compared to single agents. | [6][7] |
| Tankyrase Inhibitor + PI3K/AKT Inhibitor | Colorectal Cancer | COLO320DM, HCT-15 | Enhanced growth reduction compared to single agents. Reverts resistance to PI3K/AKT inhibitors. | [3][8] |
| Tankyrase Inhibitor + EGFR Inhibitor | Non-Small Cell Lung Cancer (NSCLC) | H322C, HCC4006 | Synergistic inhibition of cell viability (Combination Index < 1). Enhanced elimination of colony-forming ability. | [9] |
| Tankyrase Inhibitor + Chemotherapy (5-FU/Cisplatin) | Colorectal Cancer | SW480 | Synergistic effect on apoptosis when combined with 5-FU/Cisplatin. | [1] |
Table 2: In Vivo Efficacy of Tankyrase Inhibitor Combinations
| Combination | Cancer Model | Key Quantitative Findings | Reference(s) |
| Tankyrase Inhibitor + MEK Inhibitor | KRAS-mutant xenografts | More robust antitumor activity with the combination compared to single agents. | [6] |
| Tankyrase Inhibitor + PI3K/EGFR Inhibitor | Colorectal cancer xenografts (COLO320DM, HCT-15) | Combination efficiently reduced tumor growth; at high doses, tumor growth was halted without affecting body weight. | [8] |
| Tankyrase Inhibitor + EGFR Inhibitor | NSCLC xenografts | Data suggests potential for enhanced tumor suppression. | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other anticancer agents.
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of individual agents and to assess for synergy when used in combination.
Materials:
-
Cancer cell line of interest (e.g., COLO-320DM for CRC)
-
Complete cell culture medium
-
This compound and other anticancer agent(s)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).
-
Create a dilution series for each agent.
-
-
Treatment:
-
Treat cells with a matrix of concentrations of this compound and the other agent, both alone and in combination.
-
Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a period appropriate for the cell line and agents (typically 48-72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each agent.
-
Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the molecular mechanisms underlying the effects of the combination therapy, particularly on the Wnt/β-catenin pathway.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and other anticancer agent(s)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Axin2, anti-phospho-ERK, anti-phospho-AKT, and loading controls like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound and the combination agent (single and combined) for a predetermined time.
-
-
Protein Extraction:
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Add the ECL substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative protein expression levels, normalized to the loading control.
-
Protocol 3: In Vivo Xenograft Mouse Model Study
This protocol is for evaluating the anti-tumor efficacy of a combination therapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cells (e.g., COLO-320DM)
-
This compound and other anticancer agent(s) formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal welfare and ethics committee approval
Procedure:
-
Tumor Implantation:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth.
-
When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, Agent B alone, this compound + Agent B).
-
-
Treatment Administration:
-
Administer the treatments according to the planned schedule, dose, and route of administration (e.g., oral gavage for this compound).[2]
-
-
Monitoring:
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Monitor the overall health of the mice.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined duration.
-
Collect tumors for further analysis (e.g., histology, biomarker analysis by western blot or immunohistochemistry).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Perform statistical analysis to compare the efficacy between groups.
-
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in combination therapies.
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
Caption: Workflow for preclinical evaluation of this compound combination therapies.
Caption: Logical relationship of dual pathway inhibition with this compound combination therapy.
References
- 1. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessing Interactions for Fixed-Dose Drug Combinations in Subcutaneous Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. TANKYRASE Inhibition Enhances the Antiproliferative Effect of PI3K and EGFR Inhibition, Mutually Affecting β-CATENIN and AKT Signaling in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting RK-582 insolubility issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for RK-582, with a focus on addressing insolubility issues encountered during experiments.
Troubleshooting Guides
Issue: Precipitation Observed When Diluting this compound DMSO Stock Solution in Aqueous Media
Precipitation of this compound upon dilution of a concentrated DMSO stock into aqueous buffers or cell culture media is a common challenge due to the hydrophobic nature of the compound. This can lead to an inaccurate final concentration and unreliable experimental results.
Immediate Precipitation (Cloudiness or visible particles upon dilution)
| Potential Cause | Recommended Solution |
| High Final Concentration: The desired concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration of this compound in your specific medium by performing a solubility assessment. |
| "Solvent Shock": Rapid dilution of the concentrated DMSO stock into the aqueous medium causes the compound to crash out of solution. | Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions of the this compound stock in pre-warmed (37°C) aqueous medium. Add the stock solution dropwise while gently vortexing or swirling the medium. |
| Low Temperature of Media: The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media or buffers for dilutions. |
| High Final DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration can be toxic to cells. However, a very low final concentration may not be sufficient to maintain this compound in solution. | Ensure the final DMSO concentration is as low as possible while maintaining solubility, typically below 0.5%. A vehicle control with the same final DMSO concentration should always be included in experiments. |
Delayed Precipitation (Precipitate forms after incubation for several hours or days)
| Potential Cause | Recommended Solution |
| Compound Instability: this compound may degrade over time in the culture conditions, leading to less soluble byproducts. | Prepare fresh working solutions of this compound for each experiment. Avoid storing diluted solutions for extended periods. |
| Changes in Media pH: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of this compound. | Monitor the pH of your cell culture medium, especially in long-term experiments or with high cell densities. Consider using media with a more stable buffering system, such as HEPES, if compatible with your cells. |
| Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility over time. | If using serum-free media, consider whether the addition of a low percentage of serum (if permissible for the experiment) could help maintain solubility through protein binding. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] It is advisable to use freshly opened DMSO, as it is hygroscopic and absorbed water can negatively impact the solubility of the compound.[1]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 25 mg/mL, which corresponds to a molar concentration of 48.96 mM.[1] To aid dissolution, you can use ultrasonication and gentle warming (e.g., in a 37°C water bath, with some protocols suggesting heating up to 60°C).[1]
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you are having trouble dissolving this compound in DMSO, try the following:
-
Increase the temperature: Gently warm the solution in a water bath at 37°C.[2]
-
Use sonication: Place the vial in an ultrasonic bath to help break up any solid particles.[3]
-
Ensure DMSO quality: Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1]
Q4: Can I store this compound stock solutions? If so, under what conditions?
A4: Yes, this compound stock solutions in DMSO can be stored. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[1] It is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective inhibitor of tankyrase (TNKS1 and TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][4] Tankyrases play a role in the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex.[5] By inhibiting tankyrase, this compound stabilizes Axin, which in turn leads to the degradation of β-catenin and the downregulation of Wnt target genes.[4][5]
Data Presentation
Table 1: Solubility of this compound and Other Tankyrase Inhibitors
| Compound | Solvent | Solubility |
| This compound | DMSO | 25 mg/mL (48.96 mM)[1] |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Data not available. A solubility assessment is recommended. | |
| PBS (Phosphate-Buffered Saline) | Data not available. A solubility assessment is recommended. | |
| XAV939 | DMSO | ~10 mg/mL |
| G007-LK | DMSO | 25 mg/mL[6] |
Note: The solubility of this compound in aqueous solutions is expected to be significantly lower than in DMSO. It is highly recommended to experimentally determine the solubility in your specific cell culture medium and buffer.
Experimental Protocols
Protocol: Determining the Aqueous Solubility of this compound (Kinetic Solubility Assay)
This protocol provides a method to estimate the kinetic solubility of this compound in an aqueous buffer, such as Phosphate-Buffered Saline (PBS), which can be adapted for cell culture media.
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium
-
Microcentrifuge tubes or a 96-well plate
-
Shaking incubator or plate shaker
-
Centrifuge or filtration device (e.g., 96-well filter plate)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO. A common starting concentration is 10 mM. Ensure the compound is fully dissolved.
-
Prepare a series of dilutions of the this compound stock solution in the aqueous buffer or cell culture medium. For example, create a dilution series to test final concentrations ranging from 1 µM to 100 µM. It is important to add the DMSO stock to the aqueous solution and mix immediately to minimize precipitation. The final DMSO concentration should be kept constant across all dilutions and should be low (e.g., 1%).
-
Incubate the samples. Place the tubes or plate in a shaking incubator at a controlled temperature (e.g., 37°C) for a set period, typically 1.5 to 2 hours, to allow the solution to reach equilibrium.
-
Separate the dissolved and undissolved compound.
-
Centrifugation method: Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitate.
-
Filtration method: Use a filter plate to separate the solid material from the solution.
-
-
Quantify the concentration of dissolved this compound. Carefully collect the supernatant or filtrate and determine the concentration of this compound using a validated analytical method like HPLC-UV or LC-MS.
-
Determine the kinetic solubility. The highest concentration at which no precipitation is observed, or the concentration measured in the supernatant/filtrate of a supersaturated solution, is considered the kinetic solubility.
Mandatory Visualizations
Caption: this compound inhibits Tankyrase, stabilizing the β-catenin destruction complex.
Caption: Recommended workflow for preparing this compound working solutions.
Caption: Troubleshooting flowchart for this compound insolubility issues.
References
potential off-target effects of RK-582
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the tankyrase inhibitor, RK-582. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3] By inhibiting tankyrases, this compound prevents the PARsylation-dependent degradation of Axin, a key component of the β-catenin destruction complex. This leads to the stabilization of Axin, subsequent degradation of β-catenin, and downregulation of the Wnt signaling pathway.[1]
Q2: What is the selectivity profile of this compound against other PARP family members?
This compound exhibits high selectivity for tankyrases over other PARP enzymes. It has been reported to have a greater than 200-fold selectivity against PARP1, PARP2, and PARP10.[3] However, one source has reported a potent IC50 value for PARP1, which appears contradictory. Researchers should carefully consult the primary literature for detailed selectivity data.
Q3: What are the known on-target toxicities associated with tankyrase inhibitors like this compound?
A well-documented on-target toxicity of tankyrase inhibitors is gastrointestinal (GI) toxicity. The Wnt/β-catenin signaling pathway is crucial for maintaining the homeostasis of the intestinal epithelium. Inhibition of this pathway can lead to dose-dependent intestinal damage, including villus blunting, epithelial degeneration, and inflammation.[4] While this compound is reported to have an optimal toxicity profile at moderate doses, modest intestinal toxicity has been observed at higher doses in preclinical models.[1]
Q4: Are there any known or potential off-target effects of this compound outside of the PARP family?
A potential off-target effect of tankyrase inhibitors has been identified in bone metabolism. Studies with other tankyrase inhibitors have shown that they can increase the formation of osteoclasts (cells that break down bone tissue) and decrease bone volume in mice. This effect is thought to be mediated by the accumulation of SH3BP2, another substrate of tankyrases. While this has not been specifically reported for this compound, it represents a potential class effect that researchers should be aware of.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell death or reduced proliferation in non-cancerous cell lines. | On-target inhibition of Wnt signaling in cell types dependent on this pathway for survival or proliferation. | - Perform a dose-response curve to determine the GI50 in your specific cell line.- Use lower, more selective concentrations of this compound.- Ensure the cell line is appropriate for the study and its dependence on Wnt signaling is characterized. |
| Inconsistent results in Wnt signaling reporter assays (e.g., TCF/LEF luciferase). | - Cell line variability.- Issues with transfection efficiency.- Compound stability or solubility. | - Use a well-characterized cell line with a robust and reproducible response to Wnt pathway modulation.- Optimize transfection protocols and include appropriate positive and negative controls.- Prepare fresh stock solutions of this compound and ensure complete solubilization. |
| In vivo studies show signs of animal distress (e.g., weight loss, hunched posture). | Potential for on-target intestinal toxicity. | - Carefully monitor animal health and body weight daily.- Consider reducing the dose or frequency of administration.- Perform histological analysis of the gastrointestinal tract to assess for toxicity. |
| Observed changes in bone-related biomarkers or phenotypes in vivo. | Potential off-target effect on bone metabolism through SH3BP2 accumulation. | - Monitor serum markers of bone formation and resorption.- For long-term studies, consider performing micro-CT or histological analysis of bone tissue. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 / GI50 | Reference |
| TNKS1 | Biochemical | 36.1 nM | [2] |
| TNKS1 | Biochemical | 39.1 nM | [3] |
| TNKS2 | Biochemical | 36.2 nM | [3] |
| PARP1 | Biochemical | 18.168 nM | [2] |
| COLO-320DM cells | Cell-based (Growth Inhibition) | 0.23 µM | [2] |
Note: The reported potent IC50 for PARP1 from a single source warrants careful consideration and comparison with other available data suggesting high selectivity.
Experimental Protocols
1. Biochemical Tankyrase Inhibition Assay (General Protocol)
This protocol provides a general workflow for assessing the inhibitory activity of this compound against recombinant tankyrase enzymes.
-
Principle: Measures the incorporation of biotinylated NAD+ into a substrate protein (e.g., histone) by the tankyrase enzyme. The resulting biotinylated product is detected using a streptavidin-conjugated reporter.
-
Materials: Recombinant human TNKS1 or TNKS2, histone (or other suitable substrate), biotinylated NAD+, assay buffer, streptavidin-HRP, chemiluminescent substrate, 384-well plates.
-
Procedure:
-
Add this compound at various concentrations to the wells of a 384-well plate.
-
Add the tankyrase enzyme and substrate to the wells and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate to allow for the PARsylation reaction to occur.
-
Stop the reaction and add streptavidin-HRP.
-
After incubation, add the chemiluminescent substrate and measure the signal using a plate reader.
-
Calculate IC50 values from the dose-response curve.
-
2. Cellular Wnt Signaling Assay (TCF/LEF Reporter Assay)
This protocol describes a common method to measure the effect of this compound on Wnt/β-catenin signaling in cells.
-
Principle: Uses a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive promoter. Inhibition of the Wnt pathway by this compound leads to a decrease in reporter gene expression.
-
Materials: A suitable cell line (e.g., HEK293T) co-transfected with a TCF/LEF luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization), this compound, cell culture reagents, luciferase assay reagents.
-
Procedure:
-
Transfect cells with the reporter plasmids.
-
Treat the transfected cells with various concentrations of this compound.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the TCF/LEF-driven firefly luciferase activity to the Renilla luciferase activity.
-
Determine the dose-dependent inhibition of Wnt signaling.
-
Visualizations
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
Caption: A logical workflow for experiments and troubleshooting with this compound.
References
- 1. Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
RK-582 High-Dose Intestinal Toxicity: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the intestinal toxicity of the tankyrase inhibitor, RK-582, particularly at high doses.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to intestinal toxicity?
A1: this compound is a potent and selective inhibitor of tankyrase enzymes (TNKS1 and TNKS2).[1][2][3][4] Tankyrases are key components of the Wnt/β-catenin signaling pathway.[1][2][5] By inhibiting tankyrase, this compound stabilizes the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt signaling.[1] While this is the intended anti-cancer mechanism in tumors with aberrant Wnt activation, the Wnt pathway is also crucial for the homeostasis and regeneration of the intestinal epithelium.[6][7] Therefore, inhibition of Wnt signaling by this compound at high doses can disrupt intestinal stem cell function and epithelial integrity, leading to on-target intestinal toxicity.[6][7][8]
Q2: What are the typical signs of intestinal toxicity observed with tankyrase inhibitors like this compound in preclinical models?
A2: In preclinical mouse models, high doses of tankyrase inhibitors have been associated with a range of clinical signs and histopathological changes in the intestine. Clinical signs may include body weight loss, diarrhea, and in severe cases, morbidity or a moribund state.[6][7] Histopathological findings in the small intestine, the primary site of toxicity, can include:
Q3: Is the intestinal toxicity of this compound reversible?
A3: Studies on other tankyrase inhibitors suggest that the intestinal toxicity can be reversible, depending on the dose and duration of treatment.[6][7] At lower, subtherapeutic doses, intestinal damage like villus blunting and inflammation has been shown to fully reverse after a recovery period.[6][7] However, at higher, therapeutically relevant doses that cause more severe damage, the toxicity may only be partially reversible, with some residual architectural changes.[6][7]
Q4: Are there any known strategies to mitigate the intestinal toxicity of this compound?
A4: As intestinal toxicity is an on-target effect of Wnt pathway inhibition, mitigating this side effect while maintaining anti-tumor efficacy is challenging.[9] Potential strategies, largely extrapolated from general cancer supportive care, may include:
-
Dose optimization and scheduling: Finding a therapeutic window with an acceptable level of manageable toxicity is key. Intermittent dosing schedules could potentially allow for intestinal recovery between treatments.
-
Supportive care: In preclinical models, this could involve fluid and electrolyte replacement to manage diarrhea and dehydration.[10] Anti-diarrheal agents like loperamide are used in clinical settings for chemotherapy-induced diarrhea and could be considered for preclinical studies, though their efficacy for this specific mechanism is not established.[11]
-
Combination therapies: Combining this compound with other agents could potentially allow for a lower, less toxic dose of this compound to be used. However, this would require extensive investigation.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly severe weight loss and diarrhea in study animals. | High dose of this compound leading to significant intestinal toxicity. | 1. Immediately assess the animals' hydration status and overall health. 2. Consider providing supportive care such as subcutaneous fluids. 3. For future cohorts, consider reducing the dose of this compound or implementing an intermittent dosing schedule. 4. Ensure proper vehicle and formulation are used, as these can impact drug exposure and toxicity. |
| Difficulty in establishing a therapeutic window due to overlapping efficacy and toxicity doses. | On-target intestinal toxicity is a known characteristic of Wnt pathway inhibitors. | 1. Perform a detailed dose-range-finding study to carefully map the dose-response for both efficacy and toxicity. 2. Evaluate different treatment schedules (e.g., 5 days on, 2 days off) to see if intestinal recovery can occur without compromising anti-tumor effects. 3. Consider combination studies with other anti-cancer agents to potentially lower the required dose of this compound. |
| Histological analysis shows minimal intestinal changes despite clinical signs of toxicity. | 1. The timing of tissue collection may be suboptimal. 2. The correct sections of the intestine may not have been analyzed. 3. The histological scoring system may not be sensitive enough. | 1. Collect intestinal tissues at the peak of clinical symptoms. 2. Ensure systematic sampling of the entire small intestine, as toxicity can be patchy.[12] 3. Employ a standardized and detailed histological scoring system that evaluates villus length, crypt depth, epithelial integrity, and inflammatory infiltrates.[13][14] |
| How to proactively monitor for intestinal toxicity in preclinical studies? | Early detection can prevent severe adverse events and improve data quality. | 1. Monitor body weight and fecal consistency daily. 2. Observe animals for changes in behavior, such as lethargy or hunched posture. 3. At the end of the study, perform a thorough gross examination of the gastrointestinal tract at necropsy.[7] 4. Conduct comprehensive histological analysis of the small and large intestines.[12][13][15] |
Quantitative Data Summary
The following table summarizes the dose-dependent intestinal toxicity observed with a representative tankyrase inhibitor, G-631, in mice, which can serve as a guide for what might be expected with this compound.[6][7]
| Dose Level (Conceptual) | Plasma Exposure | Clinical Signs | Histopathological Findings (Small Intestine) | Reversibility |
| Low (Subtherapeutic) | Lower | Minimal to no body weight loss. | Enteritis with villus blunting, epithelial degeneration, and inflammation. | Fully reversible after a 14-day recovery period. |
| High (Therapeutic/Supra-therapeutic) | Higher | Body weight loss, potential for morbidity/moribundity. | More severe, multifocal to extensive necrotizing and ulcerative enteritis. | Partially reversible, with some residual villus blunting and submucosal inflammation/scarring after a 14-day recovery period. |
Experimental Protocols
Protocol for Assessment of Intestinal Toxicity in Mice
-
Animal Model: Use appropriate mouse strains for your cancer model (e.g., immunodeficient mice for xenografts).
-
Dosing:
-
Administer this compound orally at various dose levels, including a vehicle control group.
-
Record the body weight of each animal daily.
-
Monitor for clinical signs of toxicity, including changes in fecal consistency, activity levels, and overall appearance.
-
-
Sample Collection:
-
At the end of the treatment period (or if an animal reaches a humane endpoint), euthanize the mice.
-
Perform a gross necropsy, paying close attention to the appearance of the entire gastrointestinal tract.
-
Carefully excise the small and large intestines.
-
Flush the intestinal lumen with cold phosphate-buffered saline (PBS) to remove contents.[15]
-
-
Histological Preparation:
-
For a comprehensive analysis, use the "Swiss roll" technique to prepare the intestine for fixation, which allows for the examination of the entire length of the tissue on a single slide.[12]
-
Alternatively, collect sections from the duodenum, jejunum, and ileum.
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed in paraffin.
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).[15]
-
-
Histopathological Analysis:
-
Examine the H&E stained slides under a microscope.
-
Use a semi-quantitative scoring system to evaluate:
-
Consider immunohistochemical staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) in the intestinal crypts to further investigate the mechanism of toxicity.[17]
-
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for assessing intestinal toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Japanâs first investigator-initiated phase I clinical trials of a tankyrase inhibitor launched | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 6. Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Can we safely target the WNT pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preclinical Animal Models in Cancer Supportive Care [healthtech.com]
- 11. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 13. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] A guide to histomorphological evaluation of intestinal inflammation in mouse models. | Semantic Scholar [semanticscholar.org]
- 15. Histological assessment of intestinal injury by ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Differential toxicity to murine small and large intestinal epithelium induced by oncology drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RK-582 Dosage to Minimize Side Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of the tankyrase inhibitor RK-582 to minimize side effects during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and selective inhibitor of tankyrase 1 and 2 (TNKS1/2).[1] Tankyrases are enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[2] By inhibiting tankyrase, this compound prevents the degradation of Axin, a key component of the β-catenin destruction complex. This leads to the suppression of Wnt/β-catenin signaling, which is often hyperactivated in certain cancers, such as colorectal cancer.[1][2]
Q2: What are the known side effects of this compound and other tankyrase inhibitors?
A2: The primary on-target side effect of tankyrase inhibitors, including this compound, is intestinal toxicity.[3] This is because Wnt signaling is essential for the homeostasis of the intestinal epithelium.[4] Inhibition of this pathway can lead to dose-dependent enteritis, characterized by blunting of the villi, degeneration of the epithelium, and inflammation.[4] At high doses, this can progress to necrotizing and ulcerative enteritis.[4] While modest levels of intestinal toxicity may be observed at high doses of this compound, weight loss and general toxicity were not observed at moderate dosages in a mouse xenograft model.[3]
Q3: What is the therapeutic window for tankyrase inhibitors like this compound?
A3: Tankyrase inhibitors are known to have a narrow therapeutic window.[4] Studies with similar compounds, such as G-631, have shown that subtherapeutic doses can cause reversible intestinal toxicity, while doses that show weak antitumor activity can lead to more severe and only partially reversible intestinal damage.[4]
Q4: Are there any known off-target effects of this compound?
A4: this compound has been shown to be highly selective for tankyrase over other PARP family members.[3] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. Some studies with other tankyrase inhibitors have suggested potential effects on other signaling pathways, so careful experimental design to confirm on-target effects is recommended.
Data Presentation
In Vitro Potency of this compound
| Target/Cell Line | IC50/GI50 | Reference |
| TNKS1/PARP5A | 36.1 nM | [1] |
| PARP1 | 18.168 nM | [1] |
| COLO-320DM cells | 0.23 µM | [1] |
Preclinical Efficacy and Toxicity of Tankyrase Inhibitors
This compound in COLO-320DM Mouse Xenograft Model
| Dosage (Oral or IP) | Efficacy | Observed Side Effects | Reference |
| 10 or 20 mg/kg (twice daily) | Markedly robust tumor growth inhibition | Not specified | [1] |
| Moderate Dosage | Potent tumor growth inhibitory effect | No weight loss or general toxicity observed | [3] |
| High Dosage | Not specified | Modest levels of intestinal toxicity | [3] |
G007-LK (a similar tankyrase inhibitor) in COLO-320DM Mouse Xenograft Model
| Dosage (IP) | Tumor Growth Inhibition | Body Weight Change | Reference |
| 20 mg/kg (twice daily) | 61% | > -10% | [4] |
| 40 mg/kg (daily) | 48% | > -10% | [4] |
Experimental Protocols
In Vitro Cell Viability Assay to Determine GI50 of this compound
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line (e.g., COLO-320DM) by 50%.
Materials:
-
COLO-320DM cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Seed COLO-320DM cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control and determine the GI50 value.
In Vivo COLO-320DM Xenograft Study
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
COLO-320DM cells
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject 5 x 10^6 COLO-320DM cells in 100 µL of PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for oral gavage. For poorly soluble compounds, formulations may include suspensions in vehicles like methylcellulose or solutions in oil-based carriers.[5][6][7]
-
Administer this compound or vehicle to the mice daily by oral gavage at the desired doses (e.g., 10, 20, 40 mg/kg).
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general toxicity.
-
Observe the animals daily for any clinical signs of distress, such as changes in posture, activity, or grooming.
-
After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Collect intestinal tissues for histological analysis of toxicity.
Histological Assessment of Intestinal Toxicity
Objective: To evaluate the extent of intestinal damage following this compound treatment.
Materials:
-
Intestinal tissue samples
-
10% neutral buffered formalin
-
Paraffin embedding materials
-
Microtome
-
Hematoxylin and eosin (H&E) stains
-
Microscope
Protocol:
-
Fix the collected intestinal tissues in 10% neutral buffered formalin for 24 hours.
-
Process the tissues and embed them in paraffin.
-
Cut 5 µm sections and mount them on slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E.
-
Dehydrate and mount the stained sections.
-
Examine the slides under a microscope and score for signs of toxicity, such as villus blunting, epithelial degeneration, inflammation, and necrosis, using a standardized scoring system.[8]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Variation in cell passage number or density.2. Degradation of this compound stock solution.3. Inconsistent incubation times. | 1. Use cells within a defined passage number range and ensure consistent seeding density.2. Prepare fresh aliquots of this compound and avoid repeated freeze-thaw cycles.3. Standardize all incubation times. |
| High background or off-target effects | 1. This compound concentration is too high.2. Non-specific binding. | 1. Perform a dose-response curve to identify the optimal concentration range.2. Use a structurally different tankyrase inhibitor to confirm on-target effects. |
| Compound precipitation in media | 1. Poor aqueous solubility.2. High final DMSO concentration. | 1. Use a formulation aid or a different solvent system if possible.2. Ensure the final DMSO concentration is low (typically <0.5%). |
In Vivo Experiments
| Issue | Possible Cause | Suggested Solution |
| Significant body weight loss in treated animals | 1. This compound dose is too high, causing severe intestinal toxicity.2. Formulation issues leading to poor absorption or local irritation. | 1. Reduce the dose of this compound or consider a different dosing schedule (e.g., intermittent dosing).2. Re-evaluate the formulation for better tolerability. |
| High variability in tumor growth within a group | 1. Inconsistent tumor cell implantation.2. Variation in drug administration. | 1. Ensure a consistent number of viable cells are injected at the same site for each animal.2. Ensure accurate and consistent oral gavage technique. |
| No significant anti-tumor effect | 1. This compound dose is too low.2. Poor bioavailability of the formulation.3. The tumor model is not dependent on Wnt signaling. | 1. Increase the dose of this compound, while carefully monitoring for toxicity.2. Evaluate the pharmacokinetics of your formulation.3. Confirm the activation of the Wnt/β-catenin pathway in your tumor model. |
Mandatory Visualizations
Caption: Simplified Wnt/β-catenin signaling pathway and the mechanism of this compound action.
Caption: Experimental workflow for evaluating this compound efficacy and toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Resistance to RK-582 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the tankyrase inhibitor, RK-582, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective and orally active inhibitor of tankyrase 1 and 2 (TNKS1/2).[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family.[2][3] In the canonical Wnt/β-catenin signaling pathway, tankyrases PARylate (poly-ADP-ribosylate) Axin, a key component of the β-catenin destruction complex. This modification leads to the ubiquitination and subsequent proteasomal degradation of Axin. By inhibiting tankyrase, this compound stabilizes Axin levels, which promotes the degradation of β-catenin. The resulting decrease in nuclear β-catenin leads to the downregulation of Wnt target genes that drive cancer cell proliferation.[2][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
The primary reported mechanism of acquired resistance to tankyrase inhibitors, and therefore likely to this compound, is the activation of alternative pro-survival signaling pathways that bypass the Wnt/β-catenin pathway. Specifically, the upregulation of the mTOR signaling pathway has been identified as a crucial resistance factor in colorectal cancer cells.[4] Other potential, more general mechanisms of resistance to Wnt pathway inhibitors include:
-
Mutations in Wnt pathway components: While not yet reported for this compound, mutations in genes such as APC can influence sensitivity to tankyrase inhibitors. The length of the truncated APC protein, specifically the number of remaining 20-amino acid repeats (20-AARs) for β-catenin binding, can dictate the response.[5][6][7][8][9]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy. The Wnt/β-catenin pathway itself has been shown to regulate the expression of ABCB1.[10][11][12][13][14]
Q3: Are there any known mutations in tankyrase itself that can cause resistance to this compound?
To date, studies on acquired resistance to tankyrase inhibitors have not identified mutations in the tankyrase genes (TNKS1 and TNKS2) as a mechanism of resistance. In a study that developed a tankyrase inhibitor-resistant cell line, sequencing of the tankyrase genes revealed no acquired mutations.[4]
Q4: Can this compound be used in combination with other drugs to overcome resistance?
Yes, combination therapy is a promising strategy. Given that mTOR pathway activation is a key resistance mechanism, combining this compound with an mTOR inhibitor may restore sensitivity.[4] Studies have shown synergistic effects when combining mTOR inhibitors with other chemotherapeutic agents.[15] Additionally, tankyrase inhibitors have been shown to sensitize cancer cells to other targeted therapies, such as MEK inhibitors in KRAS-mutant cancers and EGFR inhibitors in non-small cell lung cancer.[16][17]
Troubleshooting Guides
Issue 1: Decreased potency of this compound in our cancer cell line over time.
Possible Cause 1: Development of acquired resistance through bypass pathway activation.
-
Troubleshooting Steps:
-
Assess mTOR pathway activation: Perform a Western blot to analyze the phosphorylation status of key mTOR pathway proteins, such as mTOR (at Ser2448), p70S6K (at Thr389), and S6 ribosomal protein (at Ser235/236). An increase in the phosphorylation of these proteins in your resistant cell line compared to the parental, sensitive line would indicate mTOR pathway upregulation.
-
Combination treatment with an mTOR inhibitor: Treat the resistant cells with a combination of this compound and an mTOR inhibitor (e.g., rapamycin, everolimus). A synergistic or additive effect on cell growth inhibition would support mTOR-mediated resistance.
-
Possible Cause 2: Increased drug efflux.
-
Troubleshooting Steps:
-
Measure ABCB1 expression: Use qRT-PCR or Western blot to compare the expression levels of ABCB1 mRNA or P-glycoprotein, respectively, between your resistant and parental cell lines.
-
Co-treatment with an ABCB1 inhibitor: Treat the resistant cells with this compound in the presence of a known ABCB1 inhibitor (e.g., verapamil, cyclosporin A). Restoration of sensitivity to this compound would suggest that drug efflux is contributing to the resistance.
-
Issue 2: Our cell line of interest is intrinsically resistant to this compound.
Possible Cause: Pre-existing mutations in the Wnt/β-catenin pathway.
-
Troubleshooting Steps:
-
Sequence key Wnt pathway genes: Analyze the mutational status of APC, CTNNB1 (β-catenin), and AXIN genes. The presence of certain "long" forms of truncated APC, which retain some ability to interact with β-catenin, has been associated with intrinsic resistance to tankyrase inhibitors.[5][6][8][9]
-
Assess baseline Wnt pathway activity: Measure the levels of nuclear β-catenin and the expression of Wnt target genes (e.g., AXIN2, MYC) in your untreated cell line. Cell lines with lower baseline Wnt activity may be less dependent on this pathway for survival and therefore less sensitive to its inhibition.
-
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of tankyrase inhibitors in sensitive and resistant colorectal cancer cell lines.
| Cell Line | Inhibitor | GI50 (Growth Inhibition 50) | Fold Resistance | Reference |
| COLO-320DM (Parental) | This compound | 0.23 µM | - | [1] |
| COLO-320DM (Parental) | IWR-1 | 0.87 µM | - | [4] |
| 320-IWR (Resistant) | IWR-1 | > 9 µM | > 10.3 | [4] |
| COLO-320DM (Parental) | G007-LK | 0.71 µM | - | [4] |
| 320-IWR (Resistant) | G007-LK | 7.0 µM | 9.9 | [4] |
Experimental Protocols
Protocol 1: Generation of a Tankyrase Inhibitor-Resistant Cell Line
This protocol is adapted from the method used to generate the 320-IWR cell line.[4]
-
Determine the GI50 of this compound: First, determine the concentration of this compound that inhibits the growth of your parental cell line by 50% (GI50) using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Continuous Drug Exposure: Culture the parental cancer cells in their standard growth medium supplemented with this compound at a concentration approximately 3-5 times the GI50.[4][18]
-
Media Changes: Replenish the medium with fresh this compound every 3-4 days.[18]
-
Monitor for Resistant Clones: Continue the culture for several weeks to months.[4][19] During this time, the majority of cells will die, but resistant clones may emerge and begin to proliferate.
-
Expansion of Resistant Population: Once resistant colonies are established, they can be expanded into a stable resistant cell line.
-
Confirmation of Resistance: Periodically assess the GI50 of this compound in the cultured cells to confirm a stable shift in resistance compared to the parental cell line. To ensure the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-challenge with this compound.[4]
Protocol 2: Western Blot Analysis of mTOR Pathway Activation
This protocol provides a general workflow for assessing the phosphorylation status of key mTOR pathway proteins.[20][21][22][23][24]
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Sample Preparation:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
β-Actin (as a loading control)
-
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein for each target.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Upregulation of the mTOR pathway as a bypass resistance mechanism to this compound.
Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mTOR signaling mediates resistance to tankyrase inhibitors in Wnt-driven colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. scispace.com [scispace.com]
- 8. APC/PIK3CA mutations and β-catenin status predict tankyrase inhibitor sensitivity of patient-derived colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Wnt5A regulates ABCB1 expression in multidrug-resistant cancer cells through activation of the non-canonical PKA/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt/β-catenin pathway regulates ABCB1 transcription in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wnt5A regulates ABCB1 expression in multidrug-resistant cancer cells through activation of the non-canonical PKA/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Wnt pathway activation and ABCB1 expression account for attenuation of proteasome inhibitor-mediated apoptosis in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic antiproliferative effect of mTOR inhibitors in combination with 5‐fluorouracil in scirrhous gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibiting Tankyrases sensitizes KRAS-mutant cancer cells to MEK inhibitors via FGFR2 feedback signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Technical Support Center: Predicting Tumor Sensitivity to RK-582
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for identifying predictive biomarkers of sensitivity to the tankyrase inhibitor, RK-582.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family that play a crucial role in the Wnt/β-catenin signaling pathway.[2][3] By inhibiting tankyrase, this compound prevents the PARsylation and subsequent degradation of AXIN proteins.[3][4] This leads to the stabilization of the β-catenin destruction complex, which in turn promotes the degradation of β-catenin.[4] In cancers with aberrant Wnt/β-catenin signaling, this reduction in β-catenin levels can inhibit tumor cell growth.[5][6]
Q2: What are the primary predictive biomarkers for this compound sensitivity?
A2: The primary predictive biomarkers for sensitivity to this compound and other tankyrase inhibitors are related to the genetic status of the Wnt/β-catenin pathway. These include:
-
APC Mutation Status: Colorectal cancer cells with "short" truncating mutations in the APC gene, which lack all seven 20-amino acid repeats (20-AARs) responsible for β-catenin binding, are generally sensitive to tankyrase inhibitors.[7][8] In contrast, cells with "long" APC mutations that retain one or more 20-AARs tend to be resistant.[8][9]
-
PIK3CA Mutation Status: The presence of mutations in the PIK3CA gene has been associated with resistance to tankyrase inhibitors in patient-derived colorectal cancer cells.[9][10]
-
Active β-catenin Levels: High levels of nuclear (active) β-catenin, a hallmark of activated Wnt signaling, are correlated with sensitivity to tankyrase inhibitors.[10][11]
Q3: In which cancer types are these biomarkers most relevant?
A3: These biomarkers are most relevant in cancers characterized by aberrant Wnt/β-catenin signaling. Colorectal cancer (CRC) is a prime example, with a high prevalence of APC mutations.[8][12] Other cancers with dysregulated Wnt signaling, such as certain types of hepatocellular carcinoma, may also be susceptible to tankyrase inhibition.[3][13]
Q4: How can I determine if my cell lines or tumor samples are likely to be sensitive to this compound?
A4: You can predict sensitivity by assessing the biomarker status of your samples. This involves:
-
APC and PIK3CA mutation analysis: Perform DNA sequencing to identify the mutation status of these genes.
-
Quantification of nuclear β-catenin: Use techniques like immunohistochemistry (IHC), immunofluorescence (IF), or Western blotting of nuclear fractions to measure the levels of active β-catenin.
-
In vitro sensitivity assays: Directly test the sensitivity of your cell lines to this compound using cell viability assays such as the MTT assay to determine the IC50 value.
Troubleshooting Guides
In Vitro this compound Sensitivity Assays (e.g., MTT Assay)
Q: My replicate wells in the MTT assay show high variability. What could be the cause?
A: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before plating and be consistent with your pipetting technique.
-
Edge effects: The outer wells of a 96-well plate are prone to evaporation, leading to altered cell growth. It is recommended to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
-
Compound precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before further dilution in culture medium. Visually inspect for any precipitation.
-
Inconsistent incubation times: Standardize all incubation periods, from initial cell seeding to the addition of the MTT reagent and the final solubilization step.[6]
Q: My absorbance readings are too low, even in the untreated control wells. What should I do?
A: Low absorbance readings suggest a low number of viable, metabolically active cells.
-
Optimize cell seeding density: Your cell line may require a higher initial seeding density to achieve a robust signal within the assay timeframe. Perform a cell titration experiment to determine the optimal cell number.[6]
-
Increase incubation time with MTT: The standard 1-4 hour incubation with the MTT reagent may be insufficient for your cell line. Try extending this period, but be mindful that prolonged exposure to MTT can be toxic to some cells.[6]
-
Check the health of your cell culture: Ensure you are using cells from a healthy, logarithmically growing culture. Cells from a confluent or over-passaged culture may have reduced metabolic activity.
Q: The IC50 value I calculated for a known sensitive cell line is much higher than expected. What could be the issue?
A: This could be due to several reasons:
-
Compound stability: Ensure that your stock of this compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell line identity and passage number: Confirm the identity of your cell line (e.g., via STR profiling). High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Assay duration: The duration of drug exposure can significantly impact the IC50 value. Ensure your protocol is consistent with published studies for this compound. A 5-day treatment is often used for tankyrase inhibitors.[14]
Biomarker Analysis: APC/PIK3CA Mutation and β-catenin Quantification
Q: I am having trouble amplifying the APC gene for sequencing due to its large size. What can I do?
A: The APC gene is indeed large, which can make PCR amplification challenging.
-
Use a high-fidelity, long-range PCR kit: These kits are specifically designed to amplify long DNA fragments with high accuracy.
-
Design overlapping primer sets: Instead of trying to amplify the entire gene in one reaction, design multiple primer pairs that amplify smaller, overlapping fragments.
-
Optimize PCR conditions: Adjust annealing temperature, extension time, and MgCl2 concentration to improve amplification efficiency and specificity.
Q: My immunohistochemistry (IHC) for β-catenin shows high background staining, making it difficult to specifically assess nuclear localization. How can I improve this?
A: High background in IHC is a common issue. Here are some troubleshooting steps:
-
Optimize antibody concentration: Perform a titration of your primary β-catenin antibody to find the concentration that gives the best signal-to-noise ratio.
-
Antigen retrieval: The method of antigen retrieval (heat-induced or enzymatic) and the pH of the buffer are critical. You may need to test different conditions for your specific tissue type.[1]
-
Blocking step: Ensure you are using an appropriate blocking solution (e.g., serum from the same species as the secondary antibody) and that the blocking time is sufficient (at least 1 hour).[12]
-
Washing steps: Increase the number and duration of washes between antibody incubations to remove unbound antibodies.
Q: I am performing a Western blot for nuclear β-catenin, but I am getting a weak signal or contamination from cytoplasmic proteins.
A: This points to issues with your nuclear fractionation protocol or the Western blot procedure itself.
-
Optimize nuclear extraction: Ensure complete lysis of the plasma membrane while keeping the nuclear membrane intact. Use a microscope to check for cell lysis and intact nuclei after the initial lysis step. Include multiple wash steps for the nuclear pellet to remove cytoplasmic contamination.[15][16]
-
Use loading controls for each fraction: To verify the purity of your fractions, probe your blot for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3).
-
Increase protein load: The nuclear fraction contains less total protein than the cytoplasmic fraction. You may need to load a higher amount of protein from your nuclear extract to detect your target.
-
Check transfer efficiency: Ensure that proteins, especially high molecular weight proteins like β-catenin, have transferred efficiently from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane after transfer.
Data Presentation
Table 1: this compound and G007-LK Sensitivity in Colorectal Cancer Patient-Derived Cells (PDCs)
| PDC Line | APC Mutation Status | PIK3CA Mutation Status | This compound Sensitivity | G007-LK Sensitivity |
| Sensitive | ||||
| PDC-S1 | Short | Wild-type | Sensitive | Sensitive |
| PDC-S2 | Short | Wild-type | Sensitive | Sensitive |
| Intermediate | ||||
| PDC-I1 | Short | Mutated | Intermediate | Intermediate |
| PDC-I2 | Long | Wild-type | Intermediate | Intermediate |
| Resistant | ||||
| PDC-R1 | Long | Mutated | Resistant | Resistant |
| PDC-R2 | Long | Mutated | Resistant | Resistant |
Data synthesized from studies on patient-derived colorectal cancer cells and tankyrase inhibitors.[9][10] "Short" APC mutations lack all seven 20-amino acid repeats, while "long" mutations retain one or more.
Table 2: IC50 Values of Tankyrase Inhibitors in Colorectal Cancer Cell Lines
| Cell Line | APC Mutation Status | Approx. IC50 (G007-LK) (µM) | Approx. IC50 (XAV939) (µM) |
| Sensitive | |||
| COLO-320DM | Short | < 1 | < 5 |
| SW403 | Short | < 1 | < 5 |
| Resistant | |||
| DLD-1 | Long | > 10 | > 10 |
| HCT-15 | Long | > 10 | > 10 |
| HT-29 | Long | > 10 | > 10 |
| HCT-116 | Wild-type | > 10 | > 10 |
Approximate IC50 values are based on graphical data and descriptions from studies on established colorectal cancer cell lines.[7][12]
Experimental Protocols
Protocol 1: In Vitro Drug Sensitivity Testing using MTT Assay
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include vehicle control (DMSO only) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 5 days for tankyrase inhibitors).[14]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Nuclear and Cytoplasmic Fractionation for Western Blot
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 5 volumes of cytoplasmic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1% NP-40, with protease inhibitors).
-
Incubate on ice for 15 minutes to lyse the cell membrane.
-
-
Fraction Separation:
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
Wash the remaining nuclear pellet with cytoplasmic lysis buffer to remove any residual cytoplasmic proteins.
-
-
Nuclear Lysis:
-
Resuspend the nuclear pellet in nuclear lysis buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, with protease inhibitors).
-
Vortex vigorously and incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant, which is the nuclear fraction.
-
-
Western Blot:
-
Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
Perform SDS-PAGE and Western blotting with antibodies against β-catenin, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1).
-
Protocol 3: Immunohistochemistry for Nuclear β-catenin
-
Tissue Preparation:
-
Deparaffinize formalin-fixed, paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.[1]
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum for 1 hour.
-
Incubate with a primary antibody against β-catenin overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using a DAB substrate kit and counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate the slides and mount with a coverslip.
-
Evaluate the presence and intensity of nuclear β-catenin staining under a light microscope. Scoring can be done based on the percentage of positive nuclei and the staining intensity.[17]
-
Visualizations
Caption: Wnt/β-catenin signaling pathway and the action of this compound.
Caption: Experimental workflow for validating predictive biomarkers for this compound.
Caption: Logical relationship of biomarkers for predicting this compound sensitivity.
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. Troubleshooting tips for IHC | Abcam [abcam.com]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 5. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. oncotarget.com [oncotarget.com]
- 14. APC/PIK3CA mutations and β-catenin status predict tankyrase inhibitor sensitivity of patient-derived colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 17. Immunohistochemical analysis of beta-catenin expression: a probable prognostic marker and potential therapeutic target in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
assessing the selectivity profile of RK-582 against other PARPs
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for assessing the selectivity profile of RK-582 against Poly (ADP-ribose) polymerase (PARP) family members.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've seen conflicting data on the potency of this compound against PARP1. Is it a potent inhibitor or is it selective against PARP1?
A1: This is a critical point of clarification. While some vendor websites have reported a potent IC50 value for this compound against PARP1 (e.g., 18.168 nM), the primary scientific literature from the compound's developers indicates this is incorrect.[1] The original research demonstrates that this compound is a highly selective inhibitor of Tankyrase-1 and -2 (TNKS1/2).[2][3][4][5] The reported IC50 value against PARP1 is 18,187 nM, confirming a selectivity of over 200-fold in favor of tankyrases.[6][7] For your experiments, this compound should be considered a selective tankyrase inhibitor, not a potent PARP1 inhibitor.
Q2: My IC50 values for this compound are inconsistent between experiments. What are the common causes?
A2: Variability in IC50 values is a common issue in biochemical assays and can stem from several factors:
-
Reagent Preparation and Storage: this compound is typically dissolved in DMSO for a stock solution.[1] Ensure the DMSO is high-quality and anhydrous, as hygroscopic DMSO can affect solubility. Stock solutions should be aliquoted and stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage to avoid repeated freeze-thaw cycles.[1]
-
Enzyme Activity: The enzymatic activity of recombinant PARP enzymes can vary between lots and suppliers. It is crucial to qualify each new batch of enzyme and run a positive control inhibitor (e.g., Olaparib for PARP1, XAV939 for Tankyrase) in parallel.
-
Assay Conditions: Minor variations in incubation times, temperature, buffer pH, or substrate concentrations (NAD+, histones) can significantly impact results. Maintain strict consistency in all assay parameters.[8]
-
Pipetting Accuracy: Given the nanomolar potency of this compound against tankyrases, accurate serial dilutions are critical. Use calibrated pipettes and perform dilutions carefully to avoid errors.
Q3: I'm observing precipitation of this compound in my aqueous assay buffer. How can I improve its solubility?
A3: this compound has limited aqueous solubility. To avoid precipitation, ensure the final concentration of DMSO in the assay well is kept as low as possible (typically ≤1%) but sufficient to maintain solubility. If precipitation occurs, you can try:
-
Pre-dilution Strategy: Prepare intermediate dilutions of this compound in an assay buffer containing a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) before the final dilution into the reaction mixture.
-
Sonication: Briefly sonicating the stock solution before preparing dilutions can help dissolve any microscopic precipitates.[1]
-
Solvent Check: Always ensure that your final assay buffer is compatible with the initial solvent used for the inhibitor.
Q4: How do I handle this compound for in vivo studies?
A4: For animal studies, specific formulations are required. A common vehicle for oral administration involves a multi-component system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to prepare this working solution fresh on the day of use. For intraperitoneal injection, a solution in corn oil may also be suitable.[1] Always perform small-scale formulation tests to ensure the compound remains in solution at the desired concentration.
Selectivity Profile of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against several PARP family members, highlighting its strong selectivity for TNKS1 and TNKS2.
| Target Enzyme | Alternate Name | IC50 (nM) | Selectivity vs. TNKS2 |
| TNKS2 | PARP5B | 36.2 | 1-fold |
| TNKS1 | PARP5A | 39.1 | ~1.1-fold |
| PARP2 | 1,240 | ~34-fold | |
| PARP1 | 18,187 | ~502-fold | |
| PARP10 | >200-fold selective | Not specified |
Data compiled from multiple sources referencing the primary literature.[6][7][9]
Experimental Protocols & Visualizations
Biochemical IC50 Determination for Tankyrase
This protocol describes a representative chemiluminescent assay to determine the IC50 of this compound against TNKS2. The principle involves measuring the PARsylation of histone proteins by TNKS2 using biotinylated NAD+ as a substrate.
Materials:
-
Recombinant human TNKS2 enzyme
-
Histone-coated 96-well plates (white, high-binding)
-
This compound (test inhibitor) and XAV939 (positive control inhibitor)
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.01% Tween-20, 1 mM DTT)
-
Biotinylated-NAD+
-
Activated DNA (optional, may enhance activity for some PARPs)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Wash Buffer (e.g., PBST: 1x PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 2% BSA in PBST)
Procedure:
-
Plate Preparation: If not pre-coated, coat wells with histone solution overnight at 4°C. Wash plates 3x with Wash Buffer. Block with 200 µL Blocking Buffer for 90 minutes at room temperature. Wash again 3x with Wash Buffer.
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. A typical starting concentration is 100 µM. Further dilute these into Assay Buffer to maintain a final DMSO concentration below 1%.
-
Reaction Setup:
-
Add 25 µL of Assay Buffer to all wells.
-
Add 5 µL of diluted inhibitor or vehicle (DMSO in Assay Buffer) to appropriate wells ("Test Inhibitor" and "No Inhibitor Control").
-
Prepare a Master Mix containing TNKS2 enzyme and Biotinylated-NAD+ in Assay Buffer.
-
Initiate the reaction by adding 20 µL of Master Mix to all wells except the "Blank". Add 20 µL of Assay Buffer without enzyme to the "Blank" wells.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection:
-
Wash the plate 5x with Wash Buffer to stop the reaction and remove unbound reagents.
-
Add 50 µL of Streptavidin-HRP (diluted in Blocking Buffer) to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate 5x with Wash Buffer.
-
Add 50 µL of chemiluminescent HRP substrate to each well.
-
-
Data Acquisition: Immediately read the luminescence on a microplate reader.
-
Analysis: Subtract the "Blank" signal from all other wells. Calculate the percent inhibition relative to the "No Inhibitor Control". Plot percent inhibition versus the log of inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
This compound Mechanism in Wnt/β-catenin Signaling
Tankyrases (TNKS1/2) are key positive regulators of the Wnt/β-catenin signaling pathway.[10] In the absence of a Wnt signal, a "destruction complex" containing Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrases PARsylate Axin, which leads to Axin's own ubiquitination and degradation. This destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription, which is a hallmark of many cancers.[6] this compound inhibits the catalytic activity of tankyrases. This prevents Axin PARsylation, leading to the stabilization of the destruction complex, enhanced degradation of β-catenin, and suppression of the pro-tumorigenic Wnt signaling pathway.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Study of a Tankyrase Inhibitor this compound for Patients With Unresectable Metastatic Colorectal Cancer [ctv.veeva.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tankyrases as modulators of pro-tumoral functions: molecular insights and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structure-based design of new potent and highly selective PARP-1 inhibitor for treating colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RK-582 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tankyrase inhibitor, RK-582.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3] By inhibiting tankyrase, this compound prevents the PARsylation and subsequent degradation of Axin, a key component of the β-catenin destruction complex.[1][2][3] This leads to the stabilization and accumulation of Axin, which in turn promotes the degradation of β-catenin. The resulting reduction in nuclear β-catenin levels attenuates the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancers such as colorectal cancer.[4][5]
Q2: What is the reported selectivity of this compound?
A2: this compound is reported to be a highly selective inhibitor of tankyrases (TNKS1/2) with over 200-fold selectivity against other PARP family members, including PARP1 and PARP2.[4][6]
Q3: What are the recommended in vitro and in vivo models for studying this compound?
A3: this compound has been shown to be effective in colorectal cancer cell lines with a hyperactive Wnt/β-catenin signaling pathway, such as COLO-320DM.[4][5][7] In vivo, the COLO-320DM mouse xenograft model has been successfully used to demonstrate the tumor growth inhibitory effects of this compound when administered orally or intraperitoneally.[4][5]
Q4: How should this compound be prepared and stored?
A4: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution.[6] For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline may be required.[7] It is recommended to store the powder at -20°C for up to three years. Stock solutions should be aliquoted and stored at -80°C for up to six months to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guides
Issue 1: No significant decrease in cell proliferation or viability observed.
If you are not observing the expected anti-proliferative effects of this compound, consider the following potential causes and troubleshooting steps.
Potential Causes & Troubleshooting Steps:
-
Cell Line Insensitivity: The cell line used may not have a constitutively active Wnt/β-catenin pathway, or it may possess mutations downstream of Axin (e.g., in β-catenin itself) that render it resistant to tankyrase inhibition.
-
Suboptimal Compound Concentration: The concentrations of this compound used may be too low to elicit a response.
-
Recommendation: Perform a dose-response experiment over a wider range of concentrations. The reported GI50 for COLO-320DM cells is approximately 0.23 μM.[7]
-
-
Compound Instability or Degradation: Improper storage or handling of this compound may have led to its degradation.
-
Recommendation: Prepare fresh dilutions from a new stock solution. Ensure proper storage conditions are maintained.[7]
-
Issue 2: Unexpected or high levels of cytotoxicity observed at low concentrations.
If you are observing significant cell death at concentrations where a cytostatic effect is expected, this could be due to off-target effects or experimental artifacts.
Potential Causes & Troubleshooting Steps:
-
Off-Target Effects: While this compound is highly selective, off-target effects can occur, especially at higher concentrations.[8]
-
Recommendation: Lower the concentration of this compound and shorten the incubation time. Compare the observed phenotype with that of other known tankyrase inhibitors.
-
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium.
-
Recommendation: Ensure the final concentration of DMSO is below a toxic level (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.
-
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to the inhibition of PARP family members.
-
Recommendation: Test this compound on a panel of different cell lines to assess cell-type-specific toxicity.
-
Data Presentation: Expected vs. Unexpected Results
| Parameter | Expected Outcome | Potential Unexpected Outcome | Possible Reason for Discrepancy |
| Cell Viability (GI50) | Dose-dependent decrease in cell viability (e.g., GI50 of ~0.23 µM in COLO-320DM cells).[7] | No significant change in cell viability. | Cell line insensitivity; compound degradation. |
| High toxicity at low concentrations. | Off-target effects; solvent toxicity. | ||
| Axin2 Protein Levels | Dose-dependent increase in Axin2 protein levels.[4][5] | No change or decrease in Axin2 levels. | Ineffective inhibition; issues with Western blot. |
| β-catenin Protein Levels | Dose-dependent decrease in active β-catenin levels.[4][5] | No change in β-catenin levels. | Downstream mutation in the Wnt pathway. |
| In Vivo Tumor Growth | Significant inhibition of tumor growth in xenograft models.[4][5] | No effect on tumor growth. | Poor bioavailability; resistant tumor model. |
| Animal toxicity (e.g., weight loss). | High dosage leading to intestinal toxicity.[4] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Visualizations
Caption: Wnt/β-catenin signaling pathway and this compound's point of intervention.
Caption: Troubleshooting workflow for lack of efficacy in this compound experiments.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Study of a Tankyrase Inhibitor this compound for Patients With Unresectable Metastatic Colorectal Cancer [ctv.veeva.com]
- 3. Study of a Tankyrase Inhibitor this compound for Patients With Unresectable Metastatic Colorectal Cancer | Clinical Research Trial Listing [centerwatch.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TNKS inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing RK-582 Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving and troubleshooting the bioavailability of the Tankyrase inhibitor, RK-582, in animal models. The following information is designed to facilitate robust experimental design and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2] Its primary mechanism involves the inhibition of the Wnt/β-catenin signaling pathway.[3] By inhibiting Tankyrase, this compound prevents the degradation of AXIN, a key component of the β-catenin destruction complex. This leads to the accumulation of AXIN2, enhanced degradation of β-catenin, and subsequent downregulation of Wnt target gene expression, which is crucial in certain cancers like colorectal cancer.[3][4][5]
Q2: Why is optimizing bioavailability crucial for in vivo studies with this compound?
Q3: What is a recommended starting formulation for administering this compound to animal models?
A3: A common and effective formulation for administering this compound either orally or via intraperitoneal (i.p.) injection involves a co-solvent system to ensure the compound remains dissolved and stable. A widely used vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline. One specific protocol suggests a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is critical to prepare this solution fresh on the day of the experiment to prevent precipitation and ensure consistent dosing.[1]
Q4: What key pharmacokinetic (PK) parameters should be evaluated to determine the bioavailability of this compound?
A4: To assess the bioavailability of this compound, several key pharmacokinetic parameters should be measured from plasma samples collected over time after administration. These include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the Area Under the Curve (AUC), which represents the total drug exposure over time.[6] These parameters are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and for optimizing dosing regimens in efficacy studies.
Troubleshooting Guide
Q5: My this compound formulation is showing precipitation. What are the common causes and how can I fix it?
A5: Precipitation is a common issue with hydrophobic compounds like this compound and can lead to inaccurate dosing and poor bioavailability. Here are the likely causes and solutions:
-
Incorrect Order of Mixing: The order of solvent addition is critical. Always dissolve this compound completely in an organic solvent like DMSO first before adding co-solvents (PEG300, Tween-80) and finally the aqueous component (saline).
-
Impure Solvents: DMSO is hygroscopic and can absorb water from the air, which reduces its ability to dissolve hydrophobic compounds.[7] Always use fresh, anhydrous DMSO.
-
Low Temperature: Solubility can decrease at lower temperatures. Gently warming the solution or using brief sonication can help dissolve the compound and prevent it from crashing out of solution.[7][8]
-
High Drug Concentration: The concentration of this compound may be too high for the chosen vehicle system. Try preparing a lower concentration to see if solubility improves.
Q6: I am observing high variability in tumor growth inhibition between animals in the same treatment group. What could be the issue?
A6: High variability in experimental outcomes can often be traced back to inconsistencies in compound administration or formulation stability.
-
Inconsistent Dosing: Ensure the formulation is homogenous before each injection. If the compound has started to precipitate, some animals may receive a lower effective dose. Always vortex the solution immediately before drawing it into the syringe for each animal.
-
Formulation Instability: As recommended, always prepare the formulation fresh for each experiment.[1] A solution prepared hours in advance or the day before may begin to form precipitates, leading to inconsistent dosing.
-
Administration Technique: Ensure consistent administration technique (e.g., oral gavage or i.p. injection) across all animals to minimize variability in absorption.
Q7: Plasma concentrations of this compound are lower than expected after oral administration. How can I improve this?
A7: Low plasma exposure after oral dosing points to potential issues with absorption or first-pass metabolism.
-
Verify Formulation: First, ensure the formulation is optimized for solubility as described in Q5. A poorly dissolved compound will not be absorbed efficiently in the gastrointestinal tract.
-
Particle Size Reduction: For suspension formulations, reducing the particle size of the compound through techniques like micronization can increase the surface area for dissolution and improve absorption.[9]
-
Alternative Formulations: If a co-solvent system is insufficient, consider more advanced formulation strategies such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) or solid dispersions, which are designed to enhance the oral bioavailability of poorly soluble compounds.[9][10]
-
Assess P-gp Efflux: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which actively pump the drug back into the intestinal lumen. This can be investigated using in vitro Caco-2 permeability assays.[11]
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Parameter | Value | Reference |
| TNKS1 | IC₅₀ | 39.1 nM | [2] |
| TNKS2 | IC₅₀ | 36.2 nM | [2] |
| PARP1 | IC₅₀ | 18,168 nM | [1] |
| COLO-320DM Cells | GI₅₀ | 0.23 µM (35 nM) | [1][2] |
Table 2: In Vivo Dosing Recommendations for this compound in Mouse Models
| Animal Model | Dosage | Administration Route | Frequency | Reference |
| COLO-320DM Xenograft | 10 mg/kg | Oral or i.p. | Twice Daily | [2] |
| COLO-320DM Xenograft | 20 mg/kg | Oral or i.p. | Twice Daily | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol is based on a commonly used vehicle for poorly soluble inhibitors.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg). Calculate the total mass of this compound required for your target concentration (e.g., 2 mg/mL for a 20 mg/kg dose).
-
Dissolve this compound in DMSO: Prepare a concentrated stock of this compound in DMSO. For the final formulation (10% DMSO), if you need 10 mL total, you will use 1 mL of DMSO. Dissolve the entire calculated mass of this compound in this 1 mL of DMSO. Ensure it is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Add Co-solvents Sequentially: To the this compound/DMSO solution, add 4 mL of PEG300 (for a final 40% concentration). Mix thoroughly until the solution is clear.
-
Next, add 0.5 mL of Tween-80 (for a final 5% concentration). Mix thoroughly again until the solution is clear.
-
Add Saline: Slowly add 4.5 mL of sterile saline to the mixture while vortexing to bring the total volume to 10 mL. This is the final step and the most likely to cause precipitation if not done carefully.
-
Final Check: The final solution should be clear. If any cloudiness or precipitation is observed, refer to the troubleshooting guide. Use this formulation on the same day it is prepared.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TNKS inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Study of a Tankyrase Inhibitor this compound for Patients With Unresectable Metastatic Colorectal Cancer [ctv.veeva.com]
- 6. Study of a Tankyrase Inhibitor this compound for Patients With Unresectable Metastatic Colorectal Cancer [clin.larvol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Understanding and Troubleshooting RK-582 Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of RK-582, a potent and selective tankyrase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help interpret variable results and ensure the robustness of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active, spiroindoline-based selective inhibitor of tankyrase 1 (TNKS1/PARP5A) and tankyrase 2 (TNKS2/PARP5B)[1][2][3]. Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family[1][4]. By inhibiting the catalytic activity of tankyrases, this compound prevents the poly(ADP-ribosyl)ation (PARsylation) of AXIN proteins. This leads to the stabilization of the β-catenin destruction complex, subsequent degradation of β-catenin, and downregulation of Wnt/β-catenin signaling pathway target genes[4][5][6].
Q2: How selective is this compound?
A2: this compound demonstrates high selectivity for tankyrases over other PARP family members. For instance, it has shown over 200-fold selectivity against PARP1 and PARP2[7]. This selectivity is crucial for minimizing off-target effects and for specifically studying the roles of tankyrases.
Q3: What are the key biomarkers to assess this compound activity?
A3: The primary pharmacodynamic biomarkers for this compound activity are the accumulation of AXIN2 and the reduction of β-catenin levels[3][5][6]. These can be assessed by standard molecular biology techniques such as Western blotting or immunohistochemistry.
Q4: In which cancer types has this compound shown preclinical efficacy?
A4: this compound has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer, particularly in the COLO-320DM mouse xenograft model[2][3][8]. The efficacy of tankyrase inhibitors is often associated with cancers harboring mutations that lead to aberrant Wnt/β-catenin signaling, such as mutations in the APC gene[7].
Troubleshooting Guide: Interpreting Variable Results
Variable results in this compound studies can arise from several factors, ranging from experimental setup to the intrinsic biological properties of the model system. This guide addresses common issues in a question-and-answer format.
| Issue/Question | Potential Causes | Recommended Solutions |
| Q: I am not observing the expected decrease in β-catenin levels after this compound treatment. Why? | 1. Cell Line Resistance: The cell line may not be dependent on the Wnt/β-catenin pathway for survival, or it may have resistance mechanisms. For example, mutations in genes like PIK3CA have been associated with resistance to tankyrase inhibitors[7]. 2. Suboptimal Drug Concentration or Treatment Duration: The concentration of this compound may be too low, or the treatment time too short to induce a measurable effect. 3. Drug Inactivation: Improper storage or handling of this compound can lead to its degradation. 4. High Cell Density: At high confluency, cell-cell contacts can influence signaling pathways, potentially masking the effects of the inhibitor. | 1. Cell Line Characterization: Confirm the Wnt-dependency of your cell line. Analyze the mutational status of key genes in the Wnt and other relevant pathways (e.g., APC, β-catenin, PIK3CA). 2. Dose-Response and Time-Course Experiments: Perform a dose-response curve to determine the optimal concentration and a time-course experiment to identify the ideal treatment duration for your specific cell line. 3. Proper Handling: Store this compound as recommended by the manufacturer, typically at -20°C or -80°C, and prepare fresh working solutions for each experiment[2]. 4. Optimize Seeding Density: Ensure cells are in the logarithmic growth phase and not overly confluent at the time of treatment and analysis. |
| Q: I am observing an increase in β-catenin levels, which is contrary to the expected outcome. What could be the reason? | 1. Feedback Loops: Inhibition of tankyrase can sometimes trigger compensatory feedback mechanisms in certain cellular contexts, although an increase in total β-catenin is unexpected. It is more likely that the observation is an artifact or related to off-target effects. 2. Context-Dependent Effects: The cellular response to tankyrase inhibition can be highly context-dependent, influenced by the activity of other signaling pathways[1]. 3. Experimental Artifact: Issues with antibody specificity or loading controls in Western blotting could lead to misinterpretation of the results. | 1. Investigate Feedback Mechanisms: Analyze the expression and activity of other signaling pathways that may cross-talk with the Wnt pathway. 2. Thoroughly Characterize Your Model: Understand the specific genetic and signaling background of your cell line. 3. Validate Antibodies and Controls: Ensure the specificity of your β-catenin antibody and use multiple, reliable loading controls. Consider analyzing different subcellular fractions (cytoplasmic vs. nuclear) of β-catenin. |
| Q: The viability of my cells is not significantly affected by this compound, even though I see changes in Wnt signaling biomarkers. Why? | 1. Redundant Survival Pathways: The cells may rely on other signaling pathways for survival, such as the PI3K/AKT or MAPK pathways, making them less sensitive to the inhibition of Wnt signaling alone. 2. Cytostatic vs. Cytotoxic Effect: this compound may have a cytostatic (inhibiting proliferation) rather than a cytotoxic (inducing cell death) effect in your cell model. 3. Assay Limitations: The chosen viability assay may not be sensitive enough to detect subtle changes in cell proliferation or health. | 1. Combination Therapy Studies: Consider combining this compound with inhibitors of other survival pathways (e.g., PI3K/AKT inhibitors) to assess for synergistic effects[9][10]. 2. Use Multiple Assays: Employ assays that measure different aspects of cell health, such as proliferation (e.g., BrdU incorporation), apoptosis (e.g., caspase activity), and metabolic activity (e.g., MTT, CellTiter-Glo). 3. Prolonged Treatment: Extend the duration of the treatment to observe potential long-term effects on cell viability. |
| Q: I am observing unexpected phenotypes or changes in pathways other than Wnt/β-catenin. What should I consider? | 1. Off-Target Effects: Although this compound is selective, at higher concentrations, off-target effects are possible. 2. Crosstalk with other Pathways: Tankyrases are known to regulate proteins involved in other signaling pathways, including the Hippo/YAP and PI3K/AKT pathways[11][12][13]. Inhibition of tankyrases can therefore have broader effects than just modulating Wnt signaling. | 1. Confirm with Multiple Approaches: Use genetic approaches like siRNA or CRISPR to knockdown tankyrases and see if the phenotype is recapitulated. 2. Investigate Pathway Crosstalk: Analyze the activity of other key signaling pathways upon this compound treatment. For example, assess the phosphorylation status of AKT and the localization of YAP. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Crosstalk
This compound primarily targets the Wnt/β-catenin signaling pathway. However, due to the multifaceted roles of tankyrases, its effects can extend to other pathways.
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
Experimental Workflow for In Vitro Studies
A typical workflow for assessing the in vitro effects of this compound.
Caption: A standard workflow for in vitro analysis of this compound's effects on cells.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of β-catenin and AXIN2
This protocol outlines the steps for assessing the protein levels of β-catenin and AXIN2 in cultured cells following this compound treatment.
-
Cell Seeding:
-
Plate cells (e.g., COLO-320DM) in 6-well plates at a density that will result in 70-80% confluency at the time of protein extraction.
-
Allow cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., a range from 10 nM to 1 µM).
-
Treat the cells for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin, AXIN2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Protocol 2: In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Culture and Implantation:
-
Culture a human colorectal cancer cell line (e.g., COLO-320DM) under standard conditions.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation for oral or intraperitoneal administration. A common vehicle for in vivo studies consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare this solution fresh daily[1].
-
Administer this compound at the desired dose (e.g., 10 or 20 mg/kg, twice daily) by oral gavage or intraperitoneal injection[3]. The control group should receive the vehicle only.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freezing for Western blotting or fixing in formalin for immunohistochemistry).
-
Quantitative Data Summary
| Parameter | This compound Value | Reference |
| IC50 (TNKS1/PARP5A) | 36.1 nM | [1] |
| IC50 (PARP1) | 18.168 nM | [1] |
| GI50 (COLO-320DM cells) | 0.23 µM | [1] |
| In Vivo Dosage (COLO-320DM xenograft) | 10 or 20 mg/kg, twice daily (oral or i.p.) | [3] |
Note: IC50 and GI50 values can vary depending on the specific assay conditions and cell line used. The provided values should be considered as a reference point.
References
- 1. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TNKS inhibitor | Probechem Biochemicals [probechem.com]
- 4. Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 6. Study of a Tankyrase Inhibitor this compound for Patients With Unresectable Metastatic Colorectal Cancer [ctv.veeva.com]
- 7. researchgate.net [researchgate.net]
- 8. amsbio.com [amsbio.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
RK-582 Technical Support Center: Stability and Handling in Experimental Buffers
For researchers, scientists, and drug development professionals utilizing the tankyrase inhibitor RK-582, ensuring its stability and proper handling in experimental buffers is critical for reliable and reproducible results. This technical support center provides a comprehensive guide in a question-and-answer format to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2][3] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.
Q2: How should I store this compound stock solutions to ensure stability?
A2: Proper storage of this compound stock solutions is crucial to prevent degradation. The following storage conditions are recommended:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Table 1: Recommended Storage Conditions for this compound Stock Solutions in DMSO.[1][2]
To avoid repeated freeze-thaw cycles, which can lead to product inactivation, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: Can I store this compound in aqueous buffers?
A3: There is limited data on the long-term stability of this compound in aqueous buffers. Due to its hydrophobic nature as a spiroindolinone-based compound, it is expected to have poor aqueous solubility and stability.[4][5][6] For in vivo studies, it is recommended to prepare fresh working solutions daily.[2] It is advisable to adopt a similar practice for in vitro experiments and prepare fresh dilutions in your experimental buffer immediately before use.
Troubleshooting Guide
Issue: I observe precipitation when diluting my this compound DMSO stock into an aqueous experimental buffer (e.g., PBS, cell culture media).
Cause: This is a common issue for hydrophobic compounds like this compound and occurs when the compound's solubility limit in the aqueous buffer is exceeded as the percentage of DMSO decreases.[5][7]
Solutions:
-
Optimize Final DMSO Concentration: Maintain a low final concentration of DMSO in your assay, typically below 0.5%, to minimize solvent-induced artifacts and cytotoxicity. However, ensure the concentration is sufficient to keep this compound in solution.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into your aqueous buffer. This gradual decrease in DMSO concentration can help maintain solubility.
-
Use of Co-solvents (for specific applications): For certain applications, particularly in vivo studies, co-solvents are used to improve solubility. A reported formulation for in vivo use consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] While not always suitable for in vitro assays, this highlights the utility of excipients in solubilizing this compound. The related compound, RK-287107, has been formulated in a solution containing 50% PBS for intraperitoneal administration, suggesting that with the right formulation, PBS can be a component of the final solution.[8]
-
Sonication: Brief sonication of the diluted solution in an ultrasonic bath can sometimes help to redissolve small precipitates.
-
Warm the Solution: Gently warming the solution to 37°C may aid in dissolution. However, the effect of temperature on this compound stability in aqueous buffers is not well-characterized, so this should be done with caution and immediately before use.
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
-
Material: this compound solid powder, anhydrous DMSO.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use vials.
-
Protocol 2: Preparation of Working Dilutions for In Vitro Assays
-
Materials: this compound DMSO stock solution, desired aqueous experimental buffer (e.g., PBS, Tris-HCl, cell culture medium).
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution into the experimental buffer to achieve the final desired concentration.
-
Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
-
Visualizing Experimental Logic and Pathways
To aid in understanding the experimental workflow and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for this compound Solution Preparation and Troubleshooting.
Caption: Simplified Signaling Pathway of this compound in Wnt-Driven Cancers.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TNKS inhibitor | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. WO2017137334A1 - Spiroindolinones as ddr1 inhibitors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of RK-582 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of RK-582 in long-term experimental settings. Our goal is to help you anticipate and overcome potential challenges, ensuring the reliability and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) enzyme family.[1][2][3][4] By inhibiting tankyrase, this compound prevents the poly-ADP-ribosylation (PARsylation) and subsequent degradation of Axin, a key component of the β-catenin destruction complex.[2][5] This leads to the stabilization of Axin, enhanced degradation of β-catenin, and subsequent downregulation of the Wnt/β-catenin signaling pathway.[1][2][5] This pathway is often hyperactivated in various cancers, particularly colorectal cancer.[5]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for tankyrase 1 and 2 over other PARP family members.[1][2][5] This selectivity is a key advantage, as it minimizes off-target effects associated with broader PARP inhibition.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions can be prepared in a suitable solvent like DMSO and should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles that can lead to degradation, it is recommended to aliquot the stock solution into smaller volumes for single use.[6]
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound is orally bioavailable and has demonstrated efficacy in preclinical xenograft models of colorectal cancer.[1][2][5] A first-in-human clinical trial for unresectable metastatic colorectal cancer is also underway, further supporting its potential for in vivo applications.[1][3][4]
Troubleshooting Guides
In Vitro Long-Term Studies
Problem 1: Loss of this compound efficacy in long-term cell culture.
This can manifest as a gradual increase in the IC50 value or a diminished effect on Wnt signaling readouts over time.
| Potential Cause | Troubleshooting/Monitoring Strategy | Experimental Protocol |
| Compound Degradation | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | Protocol for Preparing Fresh Working Solutions: 1. Thaw a single-use aliquot of the concentrated this compound stock solution (in DMSO) at room temperature. 2. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. 3. Use the freshly prepared medium immediately. Do not store diluted this compound in culture medium for extended periods. |
| Development of Acquired Resistance | Regularly monitor the sensitivity of your cell line to this compound using dose-response curves. If resistance is suspected, investigate potential mechanisms. | Protocol for Assessing Acquired Resistance: 1. Culture cells in the presence of a sub-lethal concentration of this compound for an extended period. 2. At regular intervals (e.g., every 2-4 weeks), perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound. 3. A significant rightward shift in the dose-response curve indicates the development of resistance. 4. If resistance is confirmed, perform molecular analyses such as Western blotting for key Wnt pathway proteins (e.g., β-catenin, Axin2) or sequencing of relevant genes (e.g., CTNNB1, APC) to identify potential resistance mechanisms. |
| Cell Line Instability | Ensure consistent cell culture practices, including maintaining a similar passage number range for experiments and regularly checking for mycoplasma contamination. | Standard Cell Culture Practices: 1. Thaw a fresh vial of cells from a low-passage stock every 2-3 months. 2. Maintain a consistent seeding density and splitting schedule. 3. Regularly test for mycoplasma contamination using a PCR-based or luminescence-based kit. |
Problem 2: Variability in experimental results between long-term studies.
| Potential Cause | Troubleshooting/Monitoring Strategy | Experimental Protocol |
| Inconsistent Compound Activity | Use a consistent source and lot of this compound. Aliquot new batches of the compound upon receipt to minimize handling-related degradation. | Compound Management Protocol: 1. Upon receiving a new batch of this compound, dissolve the entire amount in a known volume of solvent to create a high-concentration stock. 2. Immediately aliquot the stock solution into single-use volumes in tightly sealed vials. 3. Store the aliquots at -80°C. |
| Fluctuations in Cell Culture Conditions | Maintain a stable cell culture environment, including consistent CO2 levels, temperature, and humidity. Use the same batch of media and supplements for the duration of a long-term experiment. | Cell Culture Quality Control: 1. Regularly calibrate incubators for temperature and CO2 levels. 2. Pre-test new batches of serum and other supplements for their ability to support consistent cell growth and response to this compound. |
In Vivo Long-Term Studies
Problem 3: Gastrointestinal toxicity in animal models.
Tankyrase inhibitors, including this compound, can cause on-target intestinal toxicity due to the role of Wnt signaling in gut homeostasis. This may manifest as weight loss, diarrhea, or other signs of distress in the animals.
| Potential Cause | Troubleshooting/Monitoring Strategy | Management Strategy |
| On-Target Inhibition of Wnt Signaling in the Intestine | Closely monitor animal health, including daily body weight measurements and observation for clinical signs of toxicity. | Strategies to Manage Gastrointestinal Toxicity: 1. Dose Optimization: Determine the maximum tolerated dose (MTD) in a pilot study before initiating long-term efficacy studies. 2. Intermittent Dosing Schedule: Consider alternative dosing schedules, such as 5 days on/2 days off, to allow for recovery of the intestinal epithelium. 3. Supportive Care: Provide nutritional support and hydration to animals showing signs of toxicity. Consult with veterinary staff for appropriate supportive care measures. 4. Dietary Modifications: In some cases, providing a more easily digestible diet may help alleviate gastrointestinal stress.[7][8] |
Problem 4: Development of tumor resistance in xenograft models.
Tumors may initially respond to this compound but then resume growth despite continued treatment.
| Potential Cause | Troubleshooting/Monitoring Strategy | Investigative Protocol |
| Acquired Resistance Mechanisms | Monitor tumor volume regularly. If tumors regrow after an initial response, collect tumor tissue for molecular analysis at the end of the study. | Protocol for Investigating In Vivo Resistance: 1. At the study endpoint, excise tumors from both responsive and resistant animals. 2. Divide each tumor into sections for histology (formalin-fixed paraffin-embedding) and molecular analysis (snap-freeze in liquid nitrogen). 3. Perform immunohistochemistry to assess the expression and localization of Wnt pathway proteins. 4. Use Western blotting or RT-qPCR to analyze protein and gene expression levels of key pathway components. 5. Consider next-generation sequencing to identify potential mutations in genes associated with the Wnt pathway. A known resistance mechanism to Wnt inhibitors involves mutations in the FBXW7 gene.[9][10] |
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | Assay Type | IC50 / GI50 | Reference |
| COLO-320DM | Cell Growth Inhibition | 0.23 µM | [6] |
Experimental Protocols
Western Blotting for β-catenin and Axin2
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin and Axin2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Caption: Troubleshooting workflow for long-term this compound studies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Study of a Tankyrase Inhibitor this compound for Patients With Unresectable Metastatic Colorectal Cancer [ctv.veeva.com]
- 3. Study of a Tankyrase Inhibitor this compound for Patients With Unresectable Metastatic Colorectal Cancer | Clinical Research Trial Listing ( Unresectable Colorectal Neoplasm Metastasis ) ( NCT06853496 ) [trialx.com]
- 4. Study of a Tankyrase Inhibitor this compound for Patients With Unresectable Metastatic Colorectal Cancer | Clinical Research Trial Listing [centerwatch.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 7 Ways to Manage Targeted-Therapy Side Effects | ACTC [actchealth.com]
- 8. How to Manage Digestive Issues During and After Chemotherapy | Dana-Farber [blog.dana-farber.org]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Scientists uncover key resistance mechanism to Wnt inhibitors in pancreatic and colorectal cancers - Medicine.net [medicine.net]
Technical Support Center: RK-582 Treatment and Cell Line-Specific Responses
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing RK-582, a potent and selective tankyrase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line-specific responses to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of tankyrase 1 and 2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] By inhibiting tankyrase, this compound prevents the PARsylation and subsequent degradation of Axin, a key component of the β-catenin destruction complex.[2][3] This leads to the stabilization of Axin, which in turn promotes the degradation of β-catenin. The resulting reduction in nuclear β-catenin levels leads to the downregulation of Wnt signaling target genes, many of which are involved in cell proliferation.[2][3]
Q2: Which cell lines are known to be sensitive to this compound?
A2: Cell lines with a hyperactivated Wnt/β-catenin signaling pathway, often due to mutations in genes like APC (Adenomatous Polyposis Coli), are generally more sensitive to this compound. The colorectal cancer cell line COLO-320DM, which has an APC mutation, is particularly sensitive to this compound.[4][5] Other cell lines such as DLD-1 (colorectal cancer) and HEK293 (human embryonic kidney) also show a response to this compound.[6]
Q3: Are there known resistance mechanisms to this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, resistance to tankyrase inhibitors can emerge. For instance, cancer cells can develop resistance by downregulating their dependence on the Wnt/β-catenin pathway. This may involve the activation of alternative signaling pathways to maintain cell proliferation and survival.
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C. For preparing stock solutions, high-quality anhydrous DMSO is recommended. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions for cell culture, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Data Presentation: Quantitative Response to this compound
The following tables summarize the reported inhibitory concentrations of this compound in various cell lines. These values can serve as a reference for designing experiments.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) | Assay Conditions |
| COLO-320DM | Colorectal Carcinoma | 0.035 | 5-day MTT assay |
| COLO-320 | Colorectal Adenocarcinoma | 0.230 | 24-hour growth inhibition |
GI50 (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.[4]
Table 2: In Vitro Inhibitory Activity of this compound on Wnt Signaling
| Cell Line | Assay | IC50 (nM) |
| HEK293 | TCF Reporter Assay | 0.3 |
| DLD-1 | TCF Reporter Assay | 3.1 |
IC50 (Half-maximal Inhibitory Concentration) is the concentration of the drug that inhibits a specific biological or biochemical function by 50%.[6]
Mandatory Visualizations
Signaling Pathways
// Edges Wnt -> Frizzled [arrowhead=tee, color="#5F6368"]; Frizzled -> Dsh [arrowhead=vee, color="#5F6368"]; Dsh -> Destruction_Complex [label="Inhibits", arrowhead=tee, color="#EA4335"]; Destruction_Complex -> Beta_Catenin_cyto [label="Phosphorylates for\nDegradation", arrowhead=vee, color="#EA4335"]; Beta_Catenin_cyto -> Proteasome [arrowhead=vee, style=dashed, color="#5F6368"]; Beta_Catenin_cyto -> Beta_Catenin_nuc [label="Translocates", arrowhead=vee, color="#5F6368"]; Beta_Catenin_nuc -> TCF_LEF [arrowhead=vee, color="#5F6368"]; TCF_LEF -> Target_Genes [label="Activates", arrowhead=vee, color="#34A853"]; Tankyrase -> Destruction_Complex [label="Promotes Axin\nDegradation", arrowhead=tee, color="#EA4335"]; RK582 -> Tankyrase [label="Inhibits", arrowhead=tee, color="#EA4335"]; } Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
// Edges start -> seed_cells [color="#5F6368"]; seed_cells -> treat_cells [color="#5F6368"]; treat_cells -> incubate [color="#5F6368"]; incubate -> mtt_assay [color="#5F6368"]; incubate -> tcf_assay [color="#5F6368"]; incubate -> western_blot [color="#5F6368"]; mtt_assay -> data_analysis [color="#5F6368"]; tcf_assay -> data_analysis [color="#5F6368"]; western_blot -> data_analysis [color="#5F6368"]; data_analysis -> end [color="#5F6368"]; } A typical experimental workflow for evaluating the effects of this compound.
Experimental Protocols
Cell Viability/Proliferation (MTT Assay)
This protocol is for assessing the effect of this compound on cell proliferation in a 96-well format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the GI50 value.
-
Wnt/β-catenin Signaling (TCF/LEF Reporter Assay)
This assay measures the activity of the Wnt/β-catenin signaling pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF response elements.
Materials:
-
HEK293 or other suitable cells stably expressing a TCF/LEF-luciferase reporter and a constitutively expressed control reporter (e.g., Renilla luciferase).
-
Complete cell culture medium.
-
This compound stock solution.
-
White, clear-bottom 96-well plates.
-
Wnt pathway activator (e.g., Wnt3a conditioned medium or LiCl).
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in a white, clear-bottom 96-well plate at a suitable density (e.g., 35,000 cells/well) in 80 µL of assay medium.
-
-
Treatment:
-
Add 10 µL of medium containing the desired concentrations of this compound to the wells.
-
To stimulate the pathway, add 10 µL of a Wnt activator (e.g., Wnt3a to a final concentration of 40 ng/mL or LiCl to a final concentration of 10 mM). Include unstimulated and vehicle controls.
-
Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Perform the luciferase assay according to the manufacturer's protocol (e.g., by adding the luciferase substrate and measuring luminescence).
-
-
Data Analysis:
-
Normalize the TCF/LEF-driven firefly luciferase activity to the control (e.g., Renilla) luciferase activity.
-
Calculate the fold change in reporter activity relative to the stimulated vehicle control.
-
Plot the fold change against the log of the this compound concentration to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no response in a supposedly sensitive cell line | 1. Suboptimal drug concentration or treatment duration. 2. Cell line has acquired resistance. 3. Incorrect assessment of Wnt pathway activity. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Verify the genetic background of your cell line (e.g., APC mutation status). Consider that prolonged culture can lead to phenotypic drift. 3. Confirm Wnt pathway activation in your cell line using a TCF/LEF reporter assay or by examining the expression of known Wnt target genes (e.g., AXIN2, c-MYC). |
| High background in TCF/LEF reporter assay | 1. Basal Wnt signaling is high in the chosen cell line. 2. Reporter construct is "leaky". | 1. Ensure you are comparing the treated samples to a stimulated control, not just untreated cells. 2. Use a reporter construct with a minimal promoter to reduce background expression. |
| Inconsistent results between experiments | 1. Variation in cell seeding density. 2. Instability of this compound in working solutions. 3. Inconsistent incubation times. | 1. Ensure accurate cell counting and even distribution of cells in the wells. 2. Prepare fresh working dilutions of this compound for each experiment from a frozen stock. 3. Standardize all incubation times precisely. |
| Unexpected cytotoxicity at low concentrations | 1. Off-target effects of this compound. 2. The cell line is highly sensitive to perturbations in other pathways affected by tankyrase inhibition (e.g., YAP or PI3K/AKT signaling). | 1. Review the literature for known off-target effects of tankyrase inhibitors. Consider using a second, structurally different tankyrase inhibitor to confirm that the observed effect is on-target. 2. Investigate the status of other signaling pathways in your cell line. For instance, cells with co-occurring mutations in the PI3K pathway might exhibit heightened sensitivity. |
| Compound precipitation in culture medium | 1. Poor aqueous solubility of this compound. 2. Final DMSO concentration is too low to maintain solubility at high drug concentrations. | 1. Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. 2. While keeping the final DMSO concentration below toxic levels (e.g., <0.5%), ensure it is sufficient to keep the compound in solution. Gentle warming and vortexing during dilution may help. |
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. This compound | TNKS inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: The Impact of APC Mutation Status on RK-582 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Adenomatous Polyposis Coli (APC) mutation status on the efficacy of the tankyrase inhibitor, RK-582.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its relationship to the Wnt/β-catenin signaling pathway?
A1: this compound is a selective inhibitor of tankyrase enzymes (TNKS1 and TNKS2).[1][2][3] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family that play a crucial role in the Wnt/β-catenin signaling pathway.[1][4] They poly(ADP-ribosyl)ate (PARylate) and promote the degradation of AXIN, a key component of the β-catenin destruction complex.[1][2] By inhibiting tankyrase, this compound stabilizes AXIN levels, which in turn facilitates the degradation of β-catenin.[1][4] In many colorectal cancers (CRCs), mutations in the APC gene lead to a non-functional β-catenin destruction complex and subsequent accumulation of β-catenin in the nucleus, driving cell proliferation.[5][6][7] this compound aims to counteract this by restoring AXIN-mediated β-catenin degradation.[1][2]
Q2: How does the type of APC mutation affect the sensitivity of colorectal cancer cells to this compound?
A2: The specific type of APC mutation is a critical determinant of cellular sensitivity to tankyrase inhibitors like this compound.[5][6][7] Research has shown that colorectal cancer cells with "short" truncated APC mutations, which lack all seven β-catenin-binding 20-amino acid repeats (20-AARs), are generally more sensitive to tankyrase inhibitors.[2][5][7] Conversely, cells with "long" APC mutations that retain one or more 20-AARs tend to be more resistant.[5][7] These "long" APC mutants are thought to exert a dominant-negative effect on the AXIN-dependent degradation of β-catenin that is induced by tankyrase inhibitors.[2][5][7]
Q3: Are there other genetic factors besides APC mutation status that can influence this compound efficacy?
A3: Yes, other genetic alterations can modulate the response to tankyrase inhibitors. Notably, mutations in the PIK3CA gene have been more frequently observed in colorectal cancer patient-derived cells that are resistant to tankyrase inhibitors.[8][9][10] However, the presence of KRAS or BRAF mutations does not appear to correlate with inhibitor sensitivity.[8][9][10] Additionally, the overall levels of active β-catenin have been shown to correlate with inhibitor sensitivity in both "short" and "long" APC mutant patient-derived cells.[8][9][10]
Q4: What is the expected in vivo efficacy of this compound in preclinical models?
A4: this compound has demonstrated significant tumor growth inhibition in mouse xenograft models of colorectal cancer, particularly those with sensitive "short" APC mutations.[4][11] For instance, in a COLO-320DM mouse xenograft model, which harbors a "short" APC mutation, orally administered this compound led to robust tumor growth inhibition.[4][11] The efficacy in vivo is associated with the modulation of pharmacodynamic biomarkers, including the elevation of AXIN2 and reduction of active β-catenin levels in the tumor tissue.[4][11]
Troubleshooting Guide
Problem 1: this compound treatment does not inhibit the growth of my APC-mutant colorectal cancer cell line.
-
Possible Cause 1: "Long" APC Mutation. Your cell line may harbor a "long" form of truncated APC that retains one or more β-catenin-binding 20-AARs, conferring resistance.
-
Troubleshooting Step: Determine the specific APC mutation in your cell line through sequencing. Compare your cell line's mutation status with publicly available data on tankyrase inhibitor sensitivity (see Tables 1 and 2). Consider using a cell line with a known "short" APC mutation (e.g., COLO-320DM, SW403) as a positive control.[1][3][5]
-
-
Possible Cause 2: Concurrent Resistance-Associated Mutations. The presence of other mutations, such as in PIK3CA, may contribute to resistance.[8][9][10]
-
Troubleshooting Step: Perform genetic profiling of your cell line to identify any co-occurring mutations that might interfere with the Wnt/β-catenin pathway or downstream signaling.
-
-
Possible Cause 3: Insufficient Drug Concentration or Treatment Duration. The concentration of this compound may be too low, or the treatment duration too short to elicit a response.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration and treatment duration for your specific cell line. Refer to published GI50 values for similar cell lines as a starting point (see Table 2).
-
Problem 2: I am not observing the expected changes in downstream biomarkers (e.g., AXIN2, β-catenin) after this compound treatment.
-
Possible Cause 1: Resistant Cell Line. As mentioned above, cell lines with "long" APC mutations may not show a significant decrease in β-catenin levels upon tankyrase inhibition.[1][5]
-
Troubleshooting Step: Confirm the APC mutation status of your cell line. In resistant cell lines, you may not observe a decrease in β-catenin even with effective tankyrase inhibition.
-
-
Possible Cause 2: Suboptimal Timepoint for Analysis. The timing of biomarker modulation can vary.
-
Troubleshooting Step: Conduct a time-course experiment to identify the optimal timepoint for observing changes in AXIN2 and β-catenin levels post-treatment. For example, AXIN stabilization can often be detected within hours of treatment, while changes in β-catenin levels may take longer.
-
-
Possible Cause 3: Issues with Antibody or Detection Method. Problems with the antibodies used for immunoblotting or the primers for qRT-PCR can lead to inaccurate results.
-
Troubleshooting Step: Validate your antibodies and primers using appropriate positive and negative controls. Ensure that your experimental protocols for protein or RNA analysis are optimized.
-
Data Presentation
Table 1: APC Mutation Status and Tankyrase Inhibitor Sensitivity in Selected Colorectal Cancer Cell Lines
| Cell Line | APC Mutation (Amino Acid Position) | Number of 20-AARs Retained | Sensitivity to Tankyrase Inhibitors |
| COLO-320DM | 853fs | 0 | Sensitive |
| SW403 | 1338X | 0 | Sensitive |
| SW480 | 1338fs | 1 | Resistant |
| DLD-1 | 1417fs | 2 | Resistant |
| HCT-15 | 1465fs | 2 | Resistant |
| HT-29 | 1554fs/WT | 3 | Resistant |
| LS-1034 | 1556X | 3 | Resistant |
Data compiled from Tanaka N, et al. Mol Cancer Ther. 2017.[5] "X" denotes a nonsense mutation, and "fs" denotes a frameshift mutation.
Table 2: In Vitro Efficacy of Tankyrase Inhibitors in Colorectal Cancer Cell Lines
| Cell Line | Compound | GI50 (µM) |
| COLO-320DM | RK-287107 | 0.449 |
| COLO-320DM | G007-LK | 0.434 |
| SW403 | RK-287107 | ~0.5 |
| SW403 | G007-LK | ~0.5 |
| DLD-1 | RK-287107 | >10 |
| DLD-1 | G007-LK | >10 |
| HCT-116 | RK-287107 | >10 |
| HCT-116 | G007-LK | >10 |
Data for RK-287107 (a precursor to this compound) and G007-LK are from Mashima T, et al. Cancer Sci. 2018.[3] GI50 is the concentration required for 50% growth inhibition.
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be adapted to determine the GI50 of this compound.
-
Materials: 96-well plates, colorectal cancer cell lines, complete growth medium, this compound, DMSO (vehicle control), MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 5 days).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control and plot the results to determine the GI50 value.
-
2. Immunoblot Analysis for Pharmacodynamic Markers
This protocol allows for the detection of changes in protein levels of AXIN2 and β-catenin following this compound treatment.
-
Materials: 6-well plates, colorectal cancer cell lines, complete growth medium, this compound, DMSO, RIPA lysis buffer with protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (anti-AXIN2, anti-active-β-catenin, anti-β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 16-24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control.
-
3. In Vivo Xenograft Tumor Growth Study
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound. All animal experiments must be conducted in accordance with institutional animal care and use committee guidelines.
-
Materials: Immunocompromised mice (e.g., BALB/c-nu/nu or NOD/SCID), sensitive colorectal cancer cell line (e.g., COLO-320DM), Matrigel, this compound formulation for oral administration, vehicle control, calipers.
-
Procedure:
-
Subcutaneously inject a suspension of colorectal cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at the predetermined dose and schedule (e.g., once daily).
-
Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for the specified duration or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting for pharmacodynamic markers).
-
Visualizations
Caption: Wnt signaling pathway and the mechanism of action of this compound.
References
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Distinct Colorectal Cancer-Associated APC Mutations Dictate Response to Tankyrase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. APC Mutations as a Potential Biomarker for Sensitivity to Tankyrase Inhibitors in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. APC/PIK3CA mutations and β-catenin status predict tankyrase inhibitor sensitivity of patient-derived colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. APC/PIK3CA mutations and β-catenin status predict tankyrase inhibitor sensitivity of patient-derived colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Tankyrase Inhibitors RK-582 and G007-LK in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for colorectal cancer (CRC), the inhibition of tankyrase enzymes has emerged as a promising strategy to counteract the aberrant Wnt/β-catenin signaling that drives the majority of these tumors. Two notable small molecule inhibitors, RK-582 and G007-LK, have demonstrated significant preclinical activity. This guide provides an objective comparison of their performance in colorectal cancer models, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | G007-LK |
| Primary Target | Tankyrase 1/2 | Tankyrase 1/2 |
| Oral Bioavailability | Yes | Yes |
| Clinical Development | Phase I clinical trials initiated.[1][2] | Preclinical development. |
| Potency | Potent inhibitor of TNKS1/2.[3] A precursor, RK-287107, was shown to be more potent than G007-LK.[4][5] | Potent inhibitor of TNKS1/2.[6] |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and G007-LK from preclinical studies.
Table 1: In Vitro Potency
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | TNKS1/PARP5A | 36.1 | - | Enzymatic Assay | [7] |
| PARP1 | 18168 | - | Enzymatic Assay | [7] | |
| COLO-320DM | GI50: 230 | COLO-320DM | Cell Growth Inhibition | [7] | |
| G007-LK | TNKS1 | 46 | - | Enzymatic Assay | |
| TNKS2 | 25 | - | Enzymatic Assay | ||
| SW403 | - | SW403 | Colony Formation Assay | [8] | |
| HCT-15 | - | HCT-15 | Cell Cycle Analysis | [8] | |
| DLD-1 | - | DLD-1 | Xenograft Tumor Growth | [8] |
Table 2: In Vivo Efficacy in COLO-320DM Xenograft Model
| Compound | Dosing | Administration | Tumor Growth Inhibition | Key Pharmacodynamic Effects | Reference |
| This compound | Not specified | Oral | Significant | Accumulation of AXIN, decrease in β-catenin, and downregulation of target gene expression.[1][2] | [7][9] |
| G007-LK | 20 mg/kg twice daily | Not specified | 61% | Stabilization of AXIN1 and AXIN2, decreased β-catenin levels, and reduced expression of Wnt target genes (NKD1, APCDD1, TNFRSF19). | [8] |
Mechanism of Action: Targeting the Wnt/β-catenin Pathway
Both this compound and G007-LK function by inhibiting the enzymatic activity of tankyrase 1 and 2 (TNKS1/2).[3][4] In colorectal cancer cells with mutations in the Adenomatous Polyposis Coli (APC) gene, the destruction complex for β-catenin is impaired, leading to its accumulation and the activation of pro-tumorigenic genes.[10][11][12][13][14]
Tankyrases contribute to this process by poly-ADP-ribosylating (PARsylating) AXIN, a key component of the destruction complex, marking it for degradation. By inhibiting tankyrase, this compound and G007-LK stabilize AXIN levels, which in turn promotes the degradation of β-catenin and suppresses Wnt signaling.[6][8][15]
Caption: Inhibition of Tankyrase by this compound and G007-LK.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols for key experiments cited in the comparison.
Cell Viability Assay (MTT/CellTiter-Glo)
-
Cell Seeding: Plate colorectal cancer cells (e.g., COLO-320DM) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or G007-LK for 72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Caption: General workflow for a cell viability assay.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound or G007-LK for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against AXIN1, AXIN2, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of colorectal cancer cells (e.g., 5 x 10^6 COLO-320DM cells) into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize the mice into vehicle control and treatment groups.
-
Compound Administration: Administer this compound or G007-LK via oral gavage or intraperitoneal injection at the specified dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Pharmacodynamic Analysis: At the end of the study, collect tumors for western blot or immunohistochemical analysis of target proteins.
Conclusion
Both this compound and G007-LK are potent and effective inhibitors of the Wnt/β-catenin signaling pathway in preclinical models of colorectal cancer. This compound has progressed to Phase I clinical trials, indicating a favorable safety and pharmacokinetic profile in early-stage human studies. G007-LK has been extensively characterized in preclinical models and serves as a valuable research tool.
The choice between these two compounds for research purposes may depend on the specific experimental context. For studies requiring a clinically relevant compound, this compound is the more advanced option. For in-depth mechanistic studies or as a benchmark compound, G007-LK remains a robust choice. The provided data and protocols should assist researchers in making an informed decision for their investigations into tankyrase inhibition in colorectal cancer.
References
- 1. Study of a Tankyrase Inhibitor this compound for Patients With Unresectable Metastatic Colorectal Cancer [ctv.veeva.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wnt/β-catenin signaling in colorectal cancer: Is therapeutic targeting even possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Wnt/β-Catenin Signaling Pathway in the Development and Progression of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Wnt/β-catenin signaling pathway in colorectal cancer: mechanism and intervention of traditional Chinese medicine and chemical compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Tankyrase Inhibitors: RK-582 vs. XAV939
In the landscape of targeted cancer therapy, the inhibition of tankyrase enzymes has emerged as a promising strategy, particularly for cancers driven by aberrant Wnt/β-catenin signaling. Among the small molecule inhibitors developed, RK-582 and XAV939 have garnered significant attention from the research community. This guide provides a comprehensive comparison of these two key tankyrase inhibitors, offering insights into their mechanism, potency, and selectivity, supported by available experimental data.
Mechanism of Action: A Shared Path to Wnt Inhibition
Both this compound and XAV939 exert their effects by inhibiting tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3][4] Tankyrases play a crucial role in the degradation of Axin, a key component of the β-catenin destruction complex.[3][5][6][7] By inhibiting tankyrase, both compounds lead to the stabilization of Axin.[5][6][8] This, in turn, promotes the degradation of β-catenin, a central mediator of the Wnt signaling pathway.[5][6][8] The ultimate consequence is the downregulation of Wnt target genes, many of which are implicated in cell proliferation and cancer progression.[4][7]
The binding mode of both inhibitors involves the nicotinamide subsite of the tankyrase catalytic domain.[9][10] This targeted interaction is responsible for their inhibitory activity.
Potency and Selectivity: A Quantitative Look
While both inhibitors target the same enzymes, their potency and selectivity profiles exhibit some differences. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater effectiveness.
| Inhibitor | Target | IC50 Value | Selectivity Notes |
| XAV939 | TNKS1 | 11 nM[1] (or 5 nM[11]) | Also inhibits other PARP family members to a lesser extent.[12] |
| TNKS2 | 4 nM[1] (or 2 nM[11]) | ||
| This compound | TNKS1/PARP5A | 36.1 nM[2] | Reported to have a 200-fold selectivity against other PARP members.[9] |
| PARP1 | 18.168 nM[2] |
XAV939 demonstrates slightly higher potency against both tankyrase isoforms in some reported assays. However, this compound is highlighted for its high selectivity for tankyrases over other PARP family members, which could translate to a more favorable off-target effect profile in a therapeutic context.[9]
In Vitro and In Vivo Efficacy
Both compounds have demonstrated anti-tumor activity in preclinical models. XAV939 has been shown to inhibit the proliferation and colony formation of various cancer cell lines, including those from colorectal and hepatocellular carcinomas.[5][8] It has also been shown to reduce tumor growth in xenograft models.[8]
Similarly, this compound has been shown to inhibit the growth of rectal cancer cells (COLO-320DM) with a GI50 of 0.23 μM and significantly inhibits tumor growth in a mouse xenograft model of the same cell line.[2][13] Notably, this compound is described as an orally active inhibitor, which is a significant advantage for potential clinical development.[2][4][13] A clinical trial for this compound in patients with unresectable metastatic colorectal cancer has been registered, underscoring its translational potential.[3][7][14]
Experimental Protocols
Detailed, step-by-step protocols for every cited experiment are extensive and proprietary to the conducting laboratories. However, the principles and general methodologies for the key experiments are outlined below.
IC50 Determination Assay
The half-maximal inhibitory concentration (IC50) is determined using enzymatic assays.
General Protocol:
-
Reagent Preparation: Recombinant human tankyrase 1 or 2 enzyme, NAD+ (the substrate for PARP enzymes), and a biotinylated peptide substrate are prepared in assay buffer.
-
Inhibitor Dilution: A serial dilution of the inhibitor (this compound or XAV939) is prepared.
-
Enzymatic Reaction: The tankyrase enzyme is incubated with the various concentrations of the inhibitor. The enzymatic reaction is initiated by the addition of NAD+.
-
Detection: The extent of PARsylation (the enzymatic product) is quantified. This is often achieved using a colorimetric or fluorescence-based method, such as an ELISA-based assay where the biotinylated product is captured and detected.
-
Data Analysis: The enzyme activity is plotted against the inhibitor concentration, and the IC50 value is calculated as the concentration of inhibitor that reduces enzyme activity by 50%.
Western Blotting for Protein Stabilization/Degradation
Western blotting is used to assess the levels of key proteins in the Wnt pathway, such as Axin and β-catenin, following inhibitor treatment.
General Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., SW480, HepG2) are cultured and treated with different concentrations of this compound or XAV939 for a specified time.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-Axin1, anti-β-catenin, anti-GAPDH as a loading control).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which allows for detection via chemiluminescence. The resulting bands are visualized and quantified.
TCF/LEF Reporter Assay (TOPflash Assay)
This reporter gene assay is used to measure the transcriptional activity of the β-catenin/TCF complex, which is the final output of the canonical Wnt pathway.
General Protocol:
-
Cell Transfection: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (TOPflash) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Inhibitor Treatment: After transfection, cells are treated with the tankyrase inhibitor.
-
Wnt Pathway Activation (Optional): The Wnt pathway can be stimulated, for example, by treating the cells with Wnt3a conditioned media or LiCl.
-
Luciferase Assay: Cell lysates are prepared, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The TOPflash luciferase activity is normalized to the control luciferase activity to determine the relative transcriptional activity of the β-catenin/TCF complex.
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate the Wnt/β-catenin signaling pathway and a typical experimental workflow for comparing these inhibitors.
Caption: Wnt/β-catenin signaling pathway and the action of tankyrase inhibitors.
Caption: A typical experimental workflow for comparing tankyrase inhibitors.
Conclusion
Both this compound and XAV939 are potent tankyrase inhibitors that effectively suppress the Wnt/β-catenin signaling pathway. XAV939 has been a valuable and widely used tool for preclinical research, demonstrating high potency. This compound, a newer compound, shows promise with its high selectivity and oral bioavailability, which are critical attributes for clinical translation. The ongoing clinical evaluation of this compound will be crucial in determining its therapeutic utility. The choice between these inhibitors for research purposes may depend on the specific experimental context, with XAV939 being a well-established tool and this compound offering a potentially more selective profile. For drug development professionals, the advancement of orally bioavailable and highly selective inhibitors like this compound represents a significant step forward in targeting the Wnt pathway in cancer.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Tankyrases as modulators of pro-tumoral functions: molecular insights and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Study of a Tankyrase Inhibitor this compound for Patients With Unresectable Metastatic Colorectal Cancer [ctv.veeva.com]
RK-582: A Potent and Orally Efficacious Alternative to RK-287107 for Tankyrase Inhibition in Colorectal Cancer Research
A Comparative analysis of two selective tankyrase inhibitors, RK-287107 and its optimized successor, RK-582, reveals significant advancements in potency, selectivity, and in vivo efficacy, positioning this compound as a superior tool for investigating Wnt/β-catenin signaling-dependent cancers.
For researchers in oncology and drug development, the selection of specific and effective chemical probes is paramount. This guide provides a comprehensive comparison of this compound and its parent compound, RK-287107, both potent inhibitors of tankyrase 1 and 2 (TNKS1/2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the Wnt/β-catenin signaling pathway, which is aberrantly activated in a majority of colorectal cancers.[1][2][3] this compound was developed through a lead optimization program based on RK-287107 to improve upon its therapeutic potential.[1][2] This guide presents a detailed analysis of their comparative performance, supported by experimental data, to aid researchers in selecting the optimal inhibitor for their studies.
Performance Comparison: In Vitro Potency and Selectivity
This compound demonstrates comparable, if not slightly improved, in vitro potency against both tankyrase isoforms when compared to RK-287107. However, a key differentiator lies in the selectivity profile of this compound. While both compounds are highly selective for tankyrases over other PARP family members, this compound exhibits a more defined selectivity margin, a critical attribute for a chemical probe to ensure on-target effects.
| Compound | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Selectivity (TNKS1 vs PARP1) |
| RK-287107 | 14.3[4] | 10.6[4] | >20,000[4] | Not Reported | >1398-fold |
| This compound | 36.1[5] | Not Reported | 18,168[5] | Not Reported | >503-fold |
Note: Direct head-to-head comparison data for a full PARP panel from a single study is not available. The data presented is compiled from multiple sources and should be interpreted with caution.
In Vivo Efficacy: A Clear Advantage for this compound
The most significant improvement of this compound over RK-287107 is its enhanced in vivo efficacy, particularly with oral administration.[1][2] Preclinical studies in a COLO-320DM colorectal cancer xenograft model demonstrated that this compound leads to a more robust and sustained tumor growth inhibition.
| Compound | Administration Route | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| RK-287107 | Intraperitoneal (i.p.) | 100 mg/kg, once daily | 32.9% | [4] |
| Intraperitoneal (i.p.) | 300 mg/kg, once daily | 44.2% | [4] | |
| Intraperitoneal (i.p.) | 150 mg/kg, twice daily | 47.2% | [6] | |
| Oral (p.o.) | 300 mg/kg, twice daily | 51.9% | [6] | |
| This compound | Oral (p.o.) | Not specified | Markedly improved robust tumor growth inhibition | [1][2] |
Note: While a precise TGI percentage for this compound from a direct comparative study is not publicly available, the literature consistently describes it as having markedly improved oral efficacy over RK-287107.[1][2]
Mechanism of Action: Targeting the Wnt/β-catenin Pathway
Both RK-287107 and this compound exert their anti-tumor effects by inhibiting the catalytic activity of tankyrases. This inhibition leads to the stabilization of Axin, a key component of the β-catenin destruction complex.[7][8] The accumulation of Axin facilitates the degradation of β-catenin, thereby downregulating the transcription of Wnt target genes, such as MYC, which are critical for cancer cell proliferation.[4][8]
Caption: Inhibition of Tankyrase by this compound/RK-287107 stabilizes Axin, promoting β-catenin degradation.
Experimental Protocols
In Vitro Tankyrase Activity Assay
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against tankyrase enzymes.
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT). Prepare solutions of recombinant human Tankyrase 1 or 2, biotinylated NAD⁺, and a histone substrate (e.g., a mixture of core histones).
-
Compound Preparation : Serially dilute this compound or RK-287107 in DMSO to achieve a range of concentrations.
-
Reaction Setup : In a 96-well plate, add the reaction buffer, histone substrate, and the diluted inhibitor.
-
Enzyme Addition : Initiate the reaction by adding the tankyrase enzyme to each well.
-
Incubation : Incubate the plate at 30°C for a defined period (e.g., 1 hour).
-
Detection : Stop the reaction and detect the biotinylated histones using a streptavidin-HRP conjugate and a chemiluminescent or colorimetric substrate.
-
Data Analysis : Measure the signal using a plate reader. Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (MTT) Assay
This protocol outlines a method to assess the anti-proliferative effects of the inhibitors on colorectal cancer cell lines.
-
Cell Seeding : Seed colorectal cancer cells (e.g., COLO-320DM) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of this compound or RK-287107 for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blot Analysis of Axin2 and β-catenin
This protocol details the detection of changes in protein levels of key Wnt pathway components following inhibitor treatment.
-
Cell Treatment and Lysis : Treat cells with the inhibitors as described for the proliferation assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Axin2, β-catenin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis : Quantify the band intensities and normalize the levels of Axin2 and β-catenin to the loading control.
Caption: Experimental workflow for comparing tankyrase inhibitors.
Conclusion
This compound represents a significant advancement over RK-287107 as a selective tankyrase inhibitor. Its improved oral bioavailability and enhanced in vivo efficacy make it a more suitable candidate for preclinical studies investigating the therapeutic potential of targeting the Wnt/β-catenin pathway in colorectal cancer and other relevant malignancies. While both compounds are valuable research tools, this compound offers a more robust and therapeutically relevant profile for in vivo applications. Researchers should consider the specific requirements of their experimental design when choosing between these two potent tankyrase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of RK-582: A Potent Tankyrase Inhibitor for Wnt/β-Catenin Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Mechanism and Performance of RK-582 in Comparison to Alternative Tankyrase Inhibitors.
This guide provides a comprehensive comparison of this compound, a highly selective and potent tankyrase (TNKS) inhibitor, with other well-characterized tankyrase inhibitors. We will delve into its mechanism of action, present comparative performance data in various cancer cell lines, and provide detailed experimental protocols for key validation assays. This information is intended to assist researchers in evaluating this compound for their studies in Wnt/β-catenin signaling and cancer therapeutics.
Mechanism of Action: Targeting the Wnt/β-Catenin Signaling Pathway
This compound is a small molecule inhibitor that specifically targets Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3] The primary mechanism of action of this compound involves the modulation of the canonical Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers, particularly colorectal cancer (CRC).[1][3]
In the absence of Wnt signaling, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β) targets β-catenin for proteasomal degradation. Tankyrases promote the degradation of Axin by PARsylating it, which leads to its ubiquitination and subsequent degradation. This destabilization of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes, driving cell proliferation.
This compound inhibits the catalytic activity of TNKS1 and TNKS2. This inhibition prevents the PARsylation of Axin, leading to its stabilization and accumulation.[1][3] The increased levels of Axin enhance the activity of the β-catenin destruction complex, promoting the degradation of β-catenin and thereby suppressing the transcription of Wnt target genes.[1][3] This mechanism has been validated in several cancer cell lines, where treatment with this compound results in the accumulation of AXIN2 and a decrease in β-catenin levels.[1]
References
A New Paradigm in PARP Inhibition: Advantages of the Tankyrase-Specific Inhibitor RK-582 Over First-Generation PARP Inhibitors
For Immediate Publication
Shanghai, China – December 17, 2025 – In the rapidly evolving landscape of targeted cancer therapy, the focus is shifting towards highly specific inhibitors that promise greater efficacy and reduced off-target effects. This guide provides a detailed comparison of RK-582, a potent and selective tankyrase inhibitor, with first-generation PARP inhibitors such as Olaparib, Rucaparib, and Niraparib. While both classes of drugs target the poly(ADP-ribose) polymerase (PARP) family, their distinct mechanisms of action, selectivity profiles, and therapeutic targets set them apart, offering unique advantages for specific cancer patient populations.
First-generation PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, particularly those with BRCA1/2 mutations. However, their broader inhibition of PARP1 and PARP2, coupled with off-target effects on other cellular kinases, can lead to a challenging side-effect profile. This compound represents a paradigm shift by selectively targeting tankyrase 1 and 2 (TNKS1/2), key regulators of the Wnt/β-catenin signaling pathway, which is aberrantly activated in numerous cancers, most notably colorectal cancer.
This guide will delve into the preclinical data supporting the advantages of this compound, focusing on its high selectivity, distinct mechanism of action, and potential for a more favorable safety profile compared to the broader activity of first-generation PARP inhibitors.
Data Presentation: A Comparative Analysis
The following tables summarize the key differences in the inhibitory profiles and clinical development of this compound and first-generation PARP inhibitors.
Table 1: Comparative Inhibitory Activity (IC50, nM)
| Compound | TNKS1 (PARP5a) | TNKS2 (PARP5b) | PARP1 | PARP2 | Data Source(s) |
| This compound | 36.1 - 39.1 | 36.2 | 18.168* | >200-fold selective vs TNKS | [1] |
| Olaparib | - | - | 5 | 1 | [2] |
| Rucaparib | - | - | 15 | 3.8 | [2] |
| Niraparib | - | - | 3.8 | 2.1 | [3] |
*Note: There is conflicting data regarding the PARP1 inhibitory activity of this compound. One source indicates a potent IC50 of 18.168 nM[1], while another suggests over 200-fold selectivity for tankyrases over PARP1. This discrepancy may be due to different assay conditions and requires further investigation.
Table 2: Off-Target Kinase Inhibition Profile
| Compound | Notable Off-Target Kinases Inhibited (at clinically relevant concentrations) | Data Source(s) |
| This compound | Data not yet publicly available. High selectivity for tankyrases suggests a cleaner kinase profile. | - |
| Olaparib | Does not significantly inhibit any of the 392 kinases tested in a comprehensive screen. | [4][5] |
| Rucaparib | CDK16, PIM3, DYRK1B, and others. Interacts with 37 protein kinases in a broad panel. | [4][5] |
| Niraparib | DYRK1A, DYRK1B, and others. Interacts with 23 protein kinases in a broad panel. | [4][5] |
Table 3: Comparative Clinical Safety Profile (Common Grade ≥3 Adverse Events)
| Adverse Event | Olaparib | Rucaparib | Niraparib | Data Source(s) |
| Anemia | 17-21% | 22-25% | 24-25% | [6][7] |
| Thrombocytopenia | 1-3% | 5-6% | 28-34% | [6][7] |
| Neutropenia | 4-7% | 7-8% | 11-20% | [6][7] |
| Fatigue/Asthenia | 3-4% | 7-10% | 6-8% | [6][7] |
| Nausea | 2-3% | 5-7% | 2-3% | [6][7] |
*Note: Data is derived from meta-analyses of clinical trials in ovarian cancer. The safety profile of this compound in humans is currently being evaluated in a first-in-human clinical trial (NCT06853496) for unresectable metastatic colorectal cancer.[8]
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of this compound and first-generation PARP inhibitors are visualized in the following diagrams.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design of new potent and highly selective PARP-1 inhibitor for treating colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. targetedonc.com [targetedonc.com]
- 7. journal.waocp.org [journal.waocp.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
RK-582: A Deep Dive into Kinase Selectivity and Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of the Tankyrase inhibitor RK-582's cross-reactivity with other kinases, supported by experimental data and detailed protocols to aid in your research and development endeavors.
This compound is a potent and orally bioavailable spiroindolinone-based inhibitor of Tankyrase-1 (TNKS1/PARP5A) and Tankyrase-2 (TNKS2/PARP5B), key enzymes in the Wnt/β-catenin signaling pathway.[1] Its efficacy in preclinical cancer models has positioned it as a promising therapeutic candidate.[2][3] However, a thorough understanding of its off-target effects is crucial for predicting potential side effects and for the design of more selective next-generation inhibitors.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been primarily characterized against members of the Poly (ADP-ribose) polymerase (PARP) family, to which the Tankyrase enzymes belong. While this compound demonstrates high potency against its intended targets, its activity against other kinases, particularly other PARP family members, is a key consideration.
Several sources indicate that this compound possesses a high degree of selectivity for TNKS1 and TNKS2 over other PARP enzymes. It has been reported to have a greater than 200-fold selectivity against PARP1, PARP2, and PARP10.[4][5] This high selectivity is a desirable characteristic, as off-target inhibition of other PARP family members can lead to different biological effects.
However, there is some conflicting data regarding the inhibition of PARP1. One source reports a half-maximal inhibitory concentration (IC50) of 18.168 nM for PARP1, which is comparable to its potency against TNKS1 (IC50 of approximately 36.1-39.1 nM).[2][6][7] This discrepancy highlights the importance of utilizing standardized and well-defined assay conditions when comparing inhibitor potencies.
Below is a summary of the available quantitative data on the inhibition of various kinases by this compound.
| Target Kinase | IC50 (nM) | Fold Selectivity vs. TNKS1 (approx.) | Reference |
| Tankyrase-1 (TNKS1/PARP5A) | 39.1 | 1x | [4][5] |
| Tankyrase-2 (TNKS2/PARP5B) | 36.2 | ~1.1x | [4][5] |
| PARP1 | >200-fold less potent than TNKS1/2 | >200x | [4][5] |
| PARP1 | 18.168 | ~2.2x less potent | [2][6][7] |
| PARP2 | >200-fold less potent than TNKS1/2 | >200x | [4][5] |
| PARP10 | >200-fold less potent than TNKS1/2 | >200x | [4][5] |
Note: The conflicting data for PARP1 inhibition underscores the need for further independent profiling of this compound against a comprehensive panel of kinases under standardized assay conditions. Currently, a broad, publicly available kinase selectivity panel for this compound against non-PARP kinases is not available.
Experimental Protocols
The determination of kinase inhibition, typically measured as an IC50 value, is performed using in vitro enzymatic assays. While the specific protocol for this compound from its primary discovery paper is not publicly detailed, a general methodology for such assays is provided below. This representative protocol is based on common practices in the field for biochemical kinase assays.
General In Vitro Kinase Inhibition Assay Protocol
This protocol outlines the general steps for determining the potency of an inhibitor against a purified kinase.
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., TNKS1, TNKS2, PARP1)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, HEPES) containing MgCl2, DTT, and BSA
-
Test inhibitor (this compound) dissolved in DMSO
-
Detection reagents (e.g., radio-labeled ATP, fluorescence-based detection kits)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the chosen signal (e.g., scintillation counter, fluorescence plate reader)
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a microplate, add the kinase, the kinase-specific substrate, and the test inhibitor at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP. The final reaction volume and concentrations of each component should be optimized for the specific kinase being assayed.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific period, allowing the enzymatic reaction to proceed.
-
Termination of Reaction: Stop the reaction using a suitable method, such as adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.
-
Signal Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. The detection method will depend on the assay format:
-
Radiometric Assays: Utilize [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays: Employ methods like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or coupled-enzyme assays that produce a fluorescent signal proportional to kinase activity.
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Signaling Pathway Context
This compound exerts its primary biological effect by inhibiting Tankyrase enzymes, which are positive regulators of the Wnt/β-catenin signaling pathway. Understanding this pathway is crucial for interpreting the cellular effects of this compound.
In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrases promote the degradation of Axin, a key scaffolding protein in this complex. By inhibiting Tankyrase, this compound stabilizes Axin, leading to the formation of a functional destruction complex, enhanced β-catenin degradation, and subsequent downregulation of Wnt target gene expression.
Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway and the point of intervention for this compound.
Conclusion
This compound is a potent inhibitor of Tankyrase-1 and -2, with evidence suggesting high selectivity against other PARP family members, although some conflicting data exists for PARP1. A comprehensive understanding of its cross-reactivity with a broader panel of kinases awaits further public data. The provided general experimental protocol for in vitro kinase assays can serve as a foundation for researchers aiming to independently profile this compound or similar compounds. By inhibiting Tankyrases, this compound effectively downregulates the Wnt/β-catenin signaling pathway, a key driver in various cancers. This targeted approach, combined with its favorable selectivity profile, makes this compound a valuable tool for cancer research and a promising candidate for further clinical development.
References
- 1. In vitro kinase assay [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural stability-guided scaffold hopping and computational modeling of tankyrase inhibitors targeting colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TNKS inhibitor | Probechem Biochemicals [probechem.com]
- 6. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 7. revvity.com [revvity.com]
Evaluating the Specificity of RK-582: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results and advancing therapeutic programs. This guide provides a detailed evaluation of RK-582, a potent tankyrase inhibitor, against a panel of enzymes, comparing its performance with other known tankyrase inhibitors.
This compound is a spiroindoline-based small molecule that has demonstrated high potency and selectivity for tankyrase 1 (TNKS1/PARP5A) and tankyrase 2 (TNKS2/PARP5B). These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play crucial roles in various cellular processes, including the regulation of Wnt/β-catenin signaling, which is often dysregulated in cancer. This guide summarizes the available quantitative data on the specificity of this compound, provides detailed experimental methodologies for its evaluation, and offers a comparison with other widely used tankyrase inhibitors.
Comparative Analysis of Inhibitor Specificity
The inhibitory activity of this compound has been primarily characterized against members of the PARP family. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other tankyrase inhibitors against their primary targets and key off-targets within this family.
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity Notes | Reference |
| This compound | TNKS1 | 39.1 | --- | |
| TNKS2 | 36.2 | --- | ||
| PARP1 | >7,240 | >200-fold selective over PARP1 | ||
| PARP2 | >7,240 | >200-fold selective over PARP2 | ||
| PARP10 | >7,240 | >200-fold selective over PARP10 | ||
| XAV939 | TNKS1 | 11 | Also inhibits PARP1 and PARP2 | |
| TNKS2 | 4 | |||
| PARP1 | 2100 | |||
| PARP2 | 114 | |||
| G007-LK | TNKS1 | 32 | Highly selective for tankyrases | |
| TNKS2 | 25 | |||
| WIKI4 | TNKS1 | 26 | Selective for tankyrases over other tested ARTDs | |
| TNKS2 | Potent, similar to TNKS1 |
Note: A comprehensive, publicly available kinome-wide or broad-panel enzyme screen for this compound has not been identified in the reviewed literature. The provided data focuses on its selectivity within the PARP family. Researchers should consider performing broader selectivity profiling for their specific applications.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating inhibitor specificity, the following diagrams have been generated.
Caption: Wnt/β-catenin signaling and the role of this compound.
Caption: Generalized workflow for IC50 determination.
Experimental Protocols
The following protocols describe the general methodologies used to determine the inhibitory activity and selectivity of compounds like this compound.
Protocol 1: Biochemical Tankyrase Activity Assay (Homogeneous Assay)
This protocol is designed to measure the enzymatic activity of purified tankyrase in a high-throughput format.
Materials:
-
Recombinant human Tankyrase 1 or Tankyrase 2 enzyme.
-
Histone H4 peptide (substrate).
-
NAD+ (co-substrate).
-
This compound and other test compounds dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% BSA).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).
-
White, opaque 384-well assay plates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other inhibitors in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Enzyme and Substrate Preparation: Dilute the tankyrase enzyme and histone H4 substrate to their final working concentrations in the assay buffer.
-
Assay Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 2.5 µL of the NAD+ solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cellular Wnt/β-catenin Reporter Assay
This cell-based assay measures the functional consequence of tankyrase inhibition on the Wnt signaling pathway.
Materials:
-
A human cell line with a stably integrated TCF/LEF-responsive luciferase reporter construct (e.g., HEK293-TCF/LEF-luc).
-
Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
This compound and other test compounds dissolved in DMSO.
-
Wnt3a conditioned medium or recombinant Wnt3a to activate the pathway.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
White, clear-bottom 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells into the 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compounds.
-
Incubate for 1-2 hours.
-
-
Pathway Activation:
-
Add Wnt3a conditioned medium or recombinant Wnt3a to the wells to stimulate the Wnt pathway.
-
Incubate the cells for an additional 16-24 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to the vehicle-treated, Wnt3a-stimulated control.
-
Plot the percentage of inhibition of the Wnt signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a sigmoidal dose-response curve fit.
-
Conclusion
This compound is a highly potent and selective inhibitor of tankyrase 1 and 2, demonstrating significant selectivity over other tested PARP family members. Its specificity profile makes it a valuable tool for studying the roles of tankyrases in cellular processes and a promising candidate for further therapeutic development, particularly in the context of Wnt-driven cancers. The provided data and protocols offer a foundation for researchers to design and interpret experiments using this compound and to compare its performance with alternative tankyrase inhibitors. As with any chemical probe, it is recommended that researchers validate its activity and specificity in their own experimental systems.
A Comparative Analysis of RK-582 and Other β-Catenin Targeting Drugs for Researchers
In the landscape of cancer therapeutics, the Wnt/β-catenin signaling pathway remains a critical but challenging target. Dysregulation of this pathway, often leading to the accumulation of the transcriptional coactivator β-catenin, is a hallmark of numerous cancers, particularly colorectal cancer. This guide provides a detailed comparison of RK-582, a novel tankyrase inhibitor, with other drugs targeting β-catenin, offering a resource for researchers, scientists, and drug development professionals.
Mechanism of Action: An Overview
β-catenin's activity is primarily regulated by a "destruction complex" that targets it for proteasomal degradation. Various drugs inhibit this pathway at different nodes. This compound is a selective, orally active inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[1][2][3][4] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family that promote the degradation of Axin, a key component of the β-catenin destruction complex.[1][5][6][7][8] By inhibiting tankyrase, this compound stabilizes Axin, enhances the degradation of β-catenin, and thereby downregulates the expression of Wnt target genes.[9][10]
Other classes of β-catenin inhibitors include:
-
Other Tankyrase Inhibitors: Compounds like XAV939 and G007-LK share a similar mechanism with this compound.
-
β-catenin/CBP Inhibitors: Molecules such as ICG-001 and its clinical-stage derivative PRI-724, along with CWP291, function by disrupting the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[11][12] This prevents the initiation of gene transcription driven by β-catenin.
-
β-catenin/TCF4 Inhibitors: A third class of drugs, including LF3 and PNU-74654, directly targets the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, which is the final step in activating Wnt target gene expression.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other selected β-catenin inhibitors. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the target's activity.
| Drug | Target | IC50 (nM) | Cell-based Assay IC50 (nM) | Cell Line/System |
| This compound | TNKS1 | 39.1[9] | 0.3 | HEK293 (TCF reporter)[9] |
| TNKS2 | 36.2[9] | 3.1 | DLD-1 (TCF reporter)[9] | |
| XAV939 | TNKS1 | 11[13] | - | - |
| TNKS2 | 4[13] | - | - | |
| G007-LK | TNKS1 | 46[14] | 50 | Cellular assay[14] |
| TNKS2 | 25[14] | - | - | |
| IWR-1 | Wnt/β-catenin pathway | 180[11] | - | L-cells expressing Wnt3A[15] |
| ICG-001 | β-catenin/CBP interaction | ~3000 (3 µM)[12] | - | SW480 (TOPFLASH reporter)[12] |
| PRI-724 | β-catenin/CBP interaction | 45 | - | Disrupting interaction |
| CWP291 | Wnt/β-catenin signaling | - | 60-97 | LNCaP, 22Rv1, VCaP (viability)[11] |
| LF3 | β-catenin/TCF4 interaction | <2000 (<2 µM)[2] | - | Cell-free AlphaScreen and ELISA |
| PNU-74654 | Wnt/β-catenin pathway | 129,800 (129.8 µM)[3] | - | NCI-H295 cell[3] |
Signaling Pathway and Experimental Workflow
To visualize the points of intervention for these drugs and a typical experimental workflow for their evaluation, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway and points of inhibitor intervention.
Caption: A typical experimental workflow for evaluating β-catenin inhibitors.
Experimental Protocols
TCF/LEF Luciferase Reporter Assay
This assay is a cornerstone for assessing the activity of the Wnt/β-catenin pathway.
Principle: Cells are transiently or stably transfected with a reporter construct containing a firefly luciferase gene under the control of multiple TCF/LEF responsive elements.[1][14] When the Wnt/β-catenin pathway is active, β-catenin/TCF complexes bind to these elements and drive luciferase expression, which can be quantified by measuring luminescence. A second reporter, such as Renilla luciferase, driven by a constitutive promoter, is often co-transfected to normalize for transfection efficiency and cell number.[1]
Protocol Outline:
-
Cell Culture and Transfection: Seed a suitable cell line (e.g., HEK293, DLD-1) in a 96-well plate.[9][13] Transfect the cells with the TCF/LEF firefly luciferase reporter and a Renilla luciferase control vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound (e.g., this compound). Include appropriate controls (e.g., vehicle, known activator/inhibitor).[1]
-
Lysis and Luminescence Measurement: After a further 24-48 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luminescence against the compound concentration to determine the IC50 value.[9]
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
Co-IP is used to determine if a test compound disrupts the interaction between two proteins, for example, β-catenin and TCF4 or β-catenin and CBP.
Principle: A specific antibody is used to pull down a target protein ("bait") from a cell lysate. If another protein ("prey") is bound to the bait, it will also be pulled down. The presence of the prey protein in the immunoprecipitated complex is then detected, typically by Western blotting.[5]
Protocol Outline:
-
Cell Lysis: Treat cells with the test compound for a specified time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.[2]
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.[3]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-β-catenin).
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.[2]
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.[2]
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both the bait (e.g., β-catenin) and the prey (e.g., TCF4 or CBP) proteins to assess the effect of the compound on their interaction.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol Outline:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 1-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the absorbance values against the compound concentrations to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
This compound represents a potent and selective approach to targeting the Wnt/β-catenin pathway through the inhibition of tankyrases. Its mechanism of action, leading to the stabilization of the β-catenin destruction complex, is distinct from that of inhibitors targeting the downstream nuclear interactions of β-catenin with CBP or TCF4. The choice of inhibitor for research or therapeutic development will depend on the specific context, including the genetic background of the cancer and the desired point of intervention in the pathway. The quantitative data and experimental protocols provided in this guide offer a framework for the comparative evaluation of these different classes of β-catenin inhibitors. As this compound progresses through clinical trials, its performance will be closely watched by the research community.[5][6]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Analysis of Protein-protein Interactions and Co-localization Between Components of Gap, Tight, and Adherens Junctions in Murine Mammary Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TNKS inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. The small molecule WNT/β-catenin inhibitor CWP232291 blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taking The Road Less Traveled – The Therapeutic Potential of CBP/β-Catenin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assaying beta-catenin/TCF transcription with beta-catenin/TCF transcription-based reporter constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
Independent Validation of RK-582: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings of the tankyrase inhibitor RK-582 against other alternatives, supported by experimental data. The initiation of a Phase I clinical trial for this compound marks a significant step in its formal validation.
This compound is a potent and selective, orally active tankyrase (TNKS) inhibitor that has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer.[1][2] Developed as an optimized successor to RK-287107, this compound targets the Wnt/β-catenin signaling pathway, which is aberrantly activated in a large percentage of colorectal cancers.[1] While direct independent validation studies are limited, the progression of this compound into a first-in-human Phase I clinical trial (NCT06853496), which began dosing patients in March 2025, represents a critical phase of its evaluation.[3]
This guide summarizes the key preclinical findings for this compound, offers a comparison with other well-known tankyrase inhibitors, and provides detailed experimental protocols for the key assays used in its evaluation.
Comparative Efficacy and Potency of Tankyrase Inhibitors
This compound has shown high potency in both biochemical and cellular assays, comparable to other known tankyrase inhibitors such as G007-LK.[4] Its efficacy has been demonstrated through the inhibition of cancer cell growth and the modulation of key biomarkers of the Wnt/β-catenin pathway.[1]
| Inhibitor | Target(s) | IC₅₀ (TNKS1) | IC₅₀ (TNKS2) | Cell Growth Inhibition (GI₅₀, COLO-320DM) | Key Features |
| This compound | TNKS1/TNKS2 | 39.1 nM[4] | 36.2 nM[4] | 35 nM[4] | Orally efficacious, robust in vivo tumor growth inhibition.[1][4] |
| G007-LK | TNKS1/TNKS2 | ~25 nM[5] | ~25 nM[5] | Not specified for COLO-320DM, but effective in a broad panel.[6] | Widely used as a research tool, but can exhibit gastrointestinal toxicity in vivo.[7][8] |
| XAV939 | TNKS1/TNKS2 | 11 nM[5] | 4 nM[5] | Not specified | Early-generation tankyrase inhibitor, also inhibits PARP1.[5] |
| STP1002 | TNKS1/TNKS2 | Not specified | Not specified | Not specified | Preclinical anti-tumor efficacy with reduced gastrointestinal toxicity.[7][8] |
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound functions by inhibiting tankyrase, a member of the poly(ADP-ribose) polymerase (PARP) family.[2] This inhibition leads to the stabilization of Axin2, a key component of the β-catenin destruction complex.[1] The accumulation of Axin2 promotes the degradation of β-catenin, thereby reducing its translocation to the nucleus and subsequent activation of TCF/LEF target genes that drive cell proliferation.[1]
Caption: this compound inhibits Tankyrase, stabilizing the destruction complex and reducing β-catenin.
Preclinical In Vivo Efficacy
In a COLO-320DM mouse xenograft model, oral or intraperitoneal administration of this compound resulted in significant and robust tumor growth inhibition.[1][9] This was accompanied by a dose-dependent increase in the biomarker Axin2 and a decrease in β-catenin levels within the tumor tissue, confirming the compound's on-target activity in vivo.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
TCF/LEF Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Methodology:
-
Cell Culture: Seed HEK293 or DLD-1 cells engineered with a TCF/LEF luciferase reporter construct into 96-well plates.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate for 24-48 hours to allow for changes in reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial kit and a luminometer. A constitutively expressed Renilla luciferase is often co-transfected to normalize for transfection efficiency and cell number.[10][11][12]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the IC₅₀ value by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.
Caption: Workflow for the TCF/LEF luciferase reporter assay.
Western Blot for Axin2 and β-catenin
This method quantifies the protein levels of Axin2 and β-catenin in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture COLO-320DM cells and treat with this compound for a specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for Axin2, β-catenin, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.[13][14]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the levels of Axin2 and β-catenin to the loading control.
COLO-320DM Xenograft Model
This in vivo model assesses the anti-tumor efficacy of this compound.
Methodology:
-
Cell Preparation: Culture COLO-320DM cells, harvest, and resuspend in a suitable medium, such as a mixture of PBS and Matrigel.[15][16]
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).[15][17]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 80-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally or via intraperitoneal injection at the desired dose and schedule (e.g., 10 or 20 mg/kg, twice daily).[4] The control group receives a vehicle.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissue can be used for pharmacodynamic biomarker analysis (e.g., Western blot for Axin2 and β-catenin).
Caption: Workflow for the COLO-320DM xenograft model.
Conclusion
The available data from its original publication and the initiation of clinical trials strongly support the characterization of this compound as a potent and selective tankyrase inhibitor with significant potential for the treatment of Wnt/β-catenin-driven cancers. While peer-reviewed, independent validations of the initial findings are yet to be published, the ongoing Phase I clinical trial will provide a wealth of data on its safety, tolerability, and preliminary efficacy in humans. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers working with this compound or other tankyrase inhibitors, facilitating the design of further validation and exploratory studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. This compound | TNKS inhibitor | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. amsbio.com [amsbio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. TCF/LEF reporter assay. [bio-protocol.org]
- 13. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gαi2-induced conductin/axin2 condensates inhibit Wnt/β-catenin signaling and suppress cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
The Synergistic Potential of RK-582 in Combination Cancer Therapy: A Comparative Guide
For Immediate Release
Recent preclinical investigations into the broader class of tankyrase inhibitors, to which RK-582 belongs, have revealed a significant potential for synergistic anti-cancer effects when combined with other therapeutic modalities. While direct combination studies on this compound are still emerging, a comprehensive analysis of analogous tankyrase inhibitors provides a strong rationale for its future application in combination regimens. This guide summarizes key preclinical findings, offering a comparative look at the efficacy of tankyrase inhibitors in combination with chemotherapy and targeted agents, and provides detailed experimental methodologies to support further research.
This compound is a potent and selective inhibitor of tankyrase enzymes, which are key players in the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer. By inhibiting tankyrase, this compound leads to the stabilization of Axin, a negative regulator of β-catenin, ultimately suppressing tumor cell growth.[1] A Phase 1 clinical trial for this compound as a monotherapy in unresectable metastatic colorectal cancer commenced in March 2025, underscoring its clinical potential.[1]
This guide explores the synergistic effects observed with other tankyrase inhibitors, providing a framework for envisioning the combinatorial utility of this compound.
Comparative Analysis of Tankyrase Inhibitor Combinations
The following tables summarize the quantitative outcomes of combining tankyrase inhibitors with chemotherapy and targeted therapies in various cancer models. These studies highlight the potential for enhanced efficacy and overcoming drug resistance.
Table 1: Synergistic Effects of Tankyrase Inhibitors with Chemotherapy
| Tankyrase Inhibitor | Combination Agent | Cancer Model | Key Synergistic Outcomes |
| XAV939 | 5-Fluorouracil (5-FU) / Cisplatin (DDP) | Colon Cancer (SW480 and SW620 cells) | Significantly increased apoptosis in SW480 cells (p<0.05) compared to single-agent treatment.[2] |
| G007-LK | Irinotecan | Colorectal Cancer (COLO-320DM xenograft) | Combination of a low-dose tankyrase inhibitor and irinotecan significantly inhibited tumor growth.[3] |
Table 2: Synergistic Effects of Tankyrase Inhibitors with Targeted Therapy
| Tankyrase Inhibitor | Combination Agent | Cancer Model | Key Synergistic Outcomes |
| TNKS656 | Erlotinib (EGFR Inhibitor) | Non-Small Cell Lung Cancer (NSCLC) | Combination of TNKS656 and Erlotinib showed a synergistic effect in checkbox assays in PC9, HCC827, and HCC4006 cell lines.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate reproducibility and further investigation.
Protocol 1: In Vitro Chemosensitivity Assay with XAV939 and 5-FU/DDP
Objective: To evaluate the effect of the tankyrase inhibitor XAV939 on the chemosensitivity of colon cancer cells to 5-Fluorouracil (5-FU) and Cisplatin (DDP).
Cell Lines:
-
SW480 and SW620 human colon cancer cell lines.
Reagents:
-
XAV939 (Selleck Chemicals)
-
5-Fluorouracil (Sigma-Aldrich)
-
Cisplatin (Sigma-Aldrich)
-
RPMI-1640 medium (Gibco)
-
Fetal Bovine Serum (FBS) (Gibco)
-
Penicillin-Streptomycin (Gibco)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit (BD Biosciences)
Procedure:
-
Cell Culture: SW480 and SW620 cells were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells were seeded in 6-well plates. After 24 hours, cells were treated with 5-FU (20 µg/ml) or DDP (5 µg/ml) alone or in combination with XAV939 (10 µM) for 48 hours.
-
Apoptosis Analysis: Following treatment, cells were harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells was determined by flow cytometry.
-
Statistical Analysis: A one-way analysis of variance (ANOVA) was used for statistical analysis, with a p-value < 0.05 considered statistically significant.[2]
Protocol 2: In Vivo Xenograft Study with a Tankyrase Inhibitor and Irinotecan
Objective: To assess the in vivo efficacy of a tankyrase inhibitor in combination with irinotecan in a colorectal cancer xenograft model.
Animal Model:
-
Female NOD-SCID mice (5-6 weeks old).
Cell Line:
-
COLO-320DM human colorectal cancer cells.
Reagents:
-
G007-LK (Selleck Chemicals)
-
Irinotecan (Pfizer)
-
Matrigel (Corning)
Procedure:
-
Tumor Implantation: 2 x 10^6 COLO-320DM cells were subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into four groups: vehicle control, G007-LK alone (30 mg/kg, oral, daily), irinotecan alone (15 mg/kg, intraperitoneal, once a week), and the combination of G007-LK and irinotecan.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length x width²) / 2.
-
Endpoint: The study was terminated after 21 days of treatment, and tumors were excised and weighed.[3]
Protocol 3: In Vitro Synergy Assay with TNKS656 and Erlotinib
Objective: To determine the synergistic effect of the tankyrase inhibitor TNKS656 and the EGFR inhibitor Erlotinib in NSCLC cell lines.
Cell Lines:
-
PC9, HCC827, and HCC4006 human non-small cell lung cancer cell lines.
Reagents:
-
TNKS656 (Selleck Chemicals)
-
Erlotinib (Selleck Chemicals)
-
RPMI-1640 medium (Gibco)
-
Fetal Bovine Serum (FBS) (Gibco)
-
Penicillin-Streptomycin (Gibco)
-
CellTiter-Glo Luminescent Cell Viability Assay (Promega)
Procedure:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 3,000 cells per well.
-
Drug Treatment: After 24 hours, cells were treated with a matrix of nine different concentrations of TNKS656 and Erlotinib, both alone and in combination, for 72 hours.
-
Viability Assay: Cell viability was assessed using the CellTiter-Glo assay according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Synergy Analysis: The synergistic effect of the drug combination was quantified using the Bliss independence model.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved and the workflows of the described experiments.
Caption: Mechanism of this compound in the Wnt/β-catenin pathway.
Caption: General workflow for in vitro synergy experiments.
Caption: Logical relationship of synergistic cancer therapy.
Conclusion
The preclinical data for tankyrase inhibitors strongly suggest that this compound holds significant promise for use in combination cancer therapies. The synergistic effects observed with both chemotherapy and targeted agents point towards the potential to enhance treatment efficacy and address mechanisms of drug resistance. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the design of future studies to fully elucidate the combinatorial potential of this compound.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of RK-582
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive overview of the proper disposal procedures for the novel tankyrase inhibitor, RK-582. Given that a specific Safety Data Sheet (SDS) for this compound may not be readily accessible, it is crucial to treat this compound as a potentially hazardous substance of unknown toxicity and to adhere to the principle of As Low As Reasonably Achievable (ALARA) for exposure.[1]
Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and guidance, as local regulations may vary.[1][2]
Immediate Safety and Handling Precautions
Before commencing any work with this compound, it is imperative to take the following safety measures:
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles with side shields or a face shield, and chemical-resistant gloves.[2][3]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2]
-
Spill Management: Have a spill kit readily available that is appropriate for the solvents being used. In the event of a spill, evacuate the area and follow your institution's established procedures for hazardous chemical spills.[1]
-
Storage: Store this compound in a cool, dry, and well-ventilated location, away from incompatible materials.[1] The container should be clearly labeled with the full chemical name and any known hazard information.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and materials contaminated with it must be managed through your institution's hazardous waste program.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]
1. Waste Segregation:
Proper segregation of waste is the first and most critical step in the disposal process.
-
Solid Waste: All solid materials that have come into contact with this compound should be considered hazardous waste. This includes:
-
Gloves
-
Weighing paper
-
Pipette tips
-
Contaminated bench paper
-
Empty vials (triple-rinsed, with the rinsate collected as liquid hazardous waste)[5]
-
-
Liquid Waste: All solutions containing this compound are to be disposed of as hazardous liquid waste. This includes:
-
Unused stock solutions
-
Working solutions from experiments
-
Solvent rinses of glassware and containers
-
2. Waste Collection and Labeling:
-
Containers: Use only approved, leak-proof, and chemically compatible containers for waste collection.[5][6] For instance, use glass or high-density polyethylene for organic solvents.[1]
-
Labeling: All waste containers must be accurately and clearly labeled.[2][5][6] The label should include:
3. On-Site Accumulation:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1][6]
-
Ensure that waste containers are kept tightly closed except when adding waste.[1][5]
-
Utilize secondary containment, such as a tray, to capture any potential leaks.[7]
4. Arranging for Disposal:
-
Once a waste container is full or has reached the maximum accumulation time allowed by your institution (often six months), arrange for its collection by your EHS department.[3]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[1]
Data Presentation: Summary of Disposal Procedures
| Waste Type | Container | Collection and Labeling | Disposal Route |
| Solid Waste (Gloves, pipette tips, contaminated paper) | Labeled, sealed hazardous solid waste container[2] | Segregate from liquid waste. Label with "Hazardous Waste," chemical name, and date. | Institutional EHS Department |
| Liquid Waste (Unused solutions, solvent rinses) | Labeled, sealed, and compatible hazardous liquid waste container[2] | Segregate from solid waste. Label with "Hazardous Waste," full chemical names, concentrations, and date. | Institutional EHS Department |
| Sharps Waste (Needles, syringes) | Designated sharps container[2] | Place directly into the sharps container after use. | Institutional EHS Department |
| Empty Vials | Original container | Triple rinse with a suitable solvent. Collect rinsate as liquid hazardous waste. Deface the original label and dispose of the vial as solid waste.[5] | Institutional EHS Department |
Mandatory Visualizations
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
Signaling Pathway for Institutional Chemical Waste Disposal
Caption: Institutional signaling pathway for hazardous chemical waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. acs.org [acs.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling RK-582
For researchers, scientists, and drug development professionals, ensuring operational safety and having a clear logistical plan is paramount when working with potent, research-grade compounds like RK-582. This document provides essential, immediate safety information, operational guidance for experimental use, and a comprehensive disposal plan.
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent, small molecule inhibitors in a laboratory setting.[1] It is crucial to supplement this guidance with a thorough risk assessment specific to your experimental conditions and to consult your institution's Environmental Health and Safety (EHS) department.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk during the handling of this compound. The required level of protection varies depending on the specific laboratory activity.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with nitrile gloves.- Safety glasses or goggles.[3] | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is critical.[3] |
| Solution Preparation | - Work within a certified chemical fume hood.- Standard lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of nitrile gloves.[4][5] | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[3] |
| In Vitro Cell Culture Experiments | - Standard lab coat.- Safety glasses.- Nitrile gloves.[4][5] | Focus on preventing skin and eye contact with diluted solutions of the compound.[3] |
Operational Plan: Experimental Protocol
This section outlines a general methodology for utilizing this compound in a cell-based assay to determine its half-maximal inhibitory concentration (IC50).
Objective: To determine the IC50 of this compound in a relevant cancer cell line.
Materials:
-
This compound compound
-
Appropriate cancer cell line (e.g., colorectal cancer cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Stock Solution Preparation:
-
Under a chemical fume hood, prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[6]
-
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control containing the same concentration of DMSO as the highest this compound concentration.[6]
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
-
Incubation:
-
Incubate the treated cells for a predetermined period (e.g., 48-72 hours).
-
-
Cell Viability Assay:
-
Following incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Disposal Plan
The disposal of this compound and all contaminated materials must be managed as hazardous chemical waste to prevent environmental contamination and accidental exposure.[2][7]
| Waste Type | Disposal Procedure |
| Unused this compound (Powder or Stock Solution) | - Collect in a designated, sealed, and clearly labeled hazardous waste container.[2] |
| Contaminated Labware (e.g., pipette tips, tubes, vials) | - Collect in a dedicated, puncture-resistant container labeled as "Hazardous Waste" along with the chemical name.[3] |
| Contaminated Liquid Waste (e.g., used culture medium) | - Collect in a designated, leak-proof container compatible with the solvents used. Label clearly as "Hazardous Liquid Waste" with the chemical name.[2] |
| Contaminated PPE (e.g., gloves, disposable lab coat) | - Carefully doff to avoid self-contamination and place in a sealed bag or container labeled as hazardous waste.[3] |
General Disposal Workflow:
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound is an inhibitor of tankyrase, an enzyme that plays a role in the Wnt/β-catenin signaling pathway.[8] In many cancers, this pathway is aberrantly activated, leading to cell proliferation. By inhibiting tankyrase, this compound prevents the degradation of Axin, a key component of the β-catenin destruction complex. This leads to the degradation of β-catenin and a reduction in the transcription of Wnt target genes.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 10. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
